Leuoprorelin
描述
BenchChem offers high-quality Leuoprorelin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leuoprorelin including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-UILVTTEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54785-87-4 | |
| Record name | 54785-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Leuprorelin on GnRH Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of leuprorelin (B1674837), a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. We will delve into its biphasic effects, the intricacies of receptor binding and signaling, and the subsequent desensitization and downregulation that form the basis of its therapeutic applications in various hormone-dependent pathologies.
Core Mechanism: A Biphasic Response
Leuprorelin's interaction with the GnRH receptor is characterized by a distinct biphasic response. Initially, it acts as a potent agonist, stimulating the pituitary GnRH receptors to a greater extent than the endogenous GnRH.[1][2] This leads to a transient surge in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] Consequently, there is an initial "flare" or increase in the levels of gonadal hormones, such as testosterone (B1683101) in males and estrogen in females.[3]
However, the continuous, non-pulsatile administration of leuprorelin leads to a state of receptor desensitization and downregulation.[1][2] This sustained presence of the agonist causes the pituitary GnRH receptors to become unresponsive to further stimulation.[1] The pituitary gland's secretion of LH and FSH is consequently suppressed, leading to a profound and sustained decrease in the production of gonadal steroids.[2] This "medical castration" effect is the therapeutic goal in the treatment of hormone-sensitive conditions.
Quantitative Analysis of Leuprorelin-GnRH Receptor Interaction
The efficacy of leuprorelin is rooted in its high affinity for the GnRH receptor and its ability to potently activate downstream signaling pathways. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Binding Affinity of Leuprorelin for the GnRH Receptor
| Parameter | Value | Cell Line/Tissue | Reference |
| Ki (nM) | 0.64 | Not Specified | [4] |
| IC50 (nM) | 0.8 ± 0.02 | αT3-1 cells | [5] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity, where a lower value indicates a higher affinity.
Table 2: Functional Potency of Leuprorelin in GnRH Receptor Activation
| Parameter | Value | Assay | Cell Line/Tissue | Reference |
| EC50 | ~10⁻¹¹ M (for estradiol (B170435) effect) | Estradiol Suppression | Rat Pituitary Cells | [5] |
EC50 (Half-maximal Effective Concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3: Dose-Dependent Effects of Leuprorelin on Gonadotropin Release (Human Studies)
| Leuprolide Dose (µg/kg) | Peak LH Response (IU/L) | Peak FSH Response (IU/L) | Study Population | Reference |
| 0.1 | Data not explicitly provided for this dose | Data not explicitly provided for this dose | Normal Men and Women | [6] |
| 1.0 | Data not explicitly provided for this dose | Data not explicitly provided for this dose | Normal Men and Women | [6] |
| 10 | Yielded LH responses similar to 1-1.5 µg/kg nafarelin | Released less FSH than nafarelin | Normal Men and Women | [6] |
Signaling Pathways and Molecular Interactions
The binding of leuprorelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
The primary signaling pathway involves the activation of the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[8] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7] These signaling events culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotropes.[9]
Receptor Desensitization and Downregulation
Continuous exposure to leuprorelin leads to a profound desensitization of the pituitary's response. This process involves several mechanisms:
-
Receptor Uncoupling: The GnRH receptor becomes uncoupled from its G-protein, preventing downstream signaling even when the agonist is bound.
-
Receptor Internalization: The agonist-receptor complexes are internalized from the cell surface via endocytosis.[1] The rate of internalization for the mammalian GnRH receptor is noted to be relatively slow compared to other GPCRs.[10]
-
Receptor Downregulation: Prolonged exposure to leuprorelin leads to a decrease in the total number of GnRH receptors on the cell surface, further diminishing the cell's ability to respond to the agonist.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of leuprorelin for the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the GnRH receptor (e.g., rat pituitary, αT3-1 cells, or HEK293 cells transfected with the GnRH receptor).[5][11]
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., ¹²⁵I-labeled triptorelin (B344507) or GnRH).[11]
-
Test Compound: Unlabeled leuprorelin acetate (B1210297) at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protein carrier (e.g., 0.1% BSA).[7]
-
Wash Buffer: Cold assay buffer.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled leuprorelin. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled GnRH agonist).[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of leuprorelin by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the leuprorelin concentration to generate a competition curve. The IC50 value is determined from this curve and can be converted to the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the activation of the GnRH receptor by quantifying the production of the second messenger, inositol phosphate.
Materials:
-
Cell Line: A cell line expressing the GnRH receptor (e.g., GH3 cells stably transfected with the rat GnRH receptor).[12]
-
Radiolabel: [³H]-myo-inositol.
-
Test Compound: Leuprorelin acetate at various concentrations.
-
Stimulation Buffer: A physiological salt solution.
-
Lysis Buffer: To stop the reaction and lyse the cells.
-
Anion Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell Culture and Labeling: Culture the cells to an appropriate confluency. Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[8]
-
Stimulation: Add varying concentrations of leuprorelin to the cells and incubate for a specific time period (e.g., 30-60 minutes) to stimulate IP production.[12]
-
Lysis and Extraction: Stop the reaction by adding a lysis buffer (e.g., perchloric acid). Extract the soluble inositol phosphates.
-
Separation: Apply the extracts to anion exchange chromatography columns to separate the different inositol phosphate species (IP1, IP2, IP3).
-
Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Plot the total inositol phosphate accumulation against the logarithm of the leuprorelin concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
Leuprorelin's mechanism of action on GnRH receptors is a well-defined, dual-phase process that begins with potent agonism and transitions to profound desensitization and downregulation with continuous administration. This intricate interplay of high-affinity binding, robust signal transduction, and subsequent receptor inactivation provides the pharmacological basis for its widespread and effective use in the management of a variety of hormone-dependent diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel GnRH receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Leuprorelin (B1674837) Acetate (B1210297)
Introduction
Leuprorelin acetate, also known as leuprolide acetate, is a potent synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).[1][2][3] It functions as a GnRH receptor agonist and is a cornerstone in the treatment of various hormone-responsive conditions, including prostate cancer, breast cancer, endometriosis, uterine fibroids, and central precocious puberty.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of leuprorelin acetate, with a focus on the underlying chemistry, experimental methodologies, and mechanism of action for a specialized audience.
Discovery and Development
The journey to the development of leuprorelin acetate began with the discovery of the native gonadotropin-releasing hormone (GnRH) in 1971.[3] This decapeptide was identified as the key regulator of the reproductive axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[7][8] Following this discovery, extensive research in the 1970s and 1980s focused on developing synthetic GnRH analogs with improved potency and duration of action.[3]
Leuprorelin was discovered and first patented in 1973.[4] The key structural modification from the native GnRH was the substitution of a D-leucyl residue for the glycine (B1666218) at position 6. This single D-amino acid substitution significantly increased the molecule's resistance to degradation by peptidases and enhanced its binding affinity for the GnRH receptor, resulting in a much longer half-life (approximately three hours compared to three to four minutes for native GnRH) and greater potency.[6][9]
The first industrial preparation of leuprolide was introduced in 1977 by Fujino at Takeda Pharmaceutical Co.[10] Leuprorelin was first approved for medical use in 1985, initially as a daily injection for the palliative treatment of advanced prostate cancer.[4][11] Recognizing the need for improved patient compliance, a long-acting depot formulation was introduced in 1989.[4] Over the years, further technological advancements have led to the development of monthly, 3-month, 4-month, and 6-month depot formulations.[11]
Chemical Synthesis of Leuprorelin Acetate
The synthesis of leuprorelin, with the primary sequence Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, can be achieved through various methods, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and a hybrid approach combining both.[10][12][13] SPPS is a widely used and efficient method for leuprorelin synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the solid-phase synthesis of leuprorelin is depicted below.
Detailed Experimental Protocol: Fmoc-SPPS
The following protocol is a representative example of the solid-phase synthesis of leuprorelin.
1. Resin Preparation and First Amino Acid Loading:
-
Resin: 2-chlorotrityl chloride (2-CTC) resin is commonly used due to its acid-labile nature, which allows for the cleavage of the peptide while keeping the side-chain protecting groups intact.[10]
-
Procedure: The 2-CTC resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM). Fmoc-Pro-OH is then coupled to the resin in the presence of a base such as diisopropylethylamine (DIPEA). The unreacted sites on the resin are capped, for instance with methanol, to prevent side reactions.[13]
2. Stepwise Peptide Chain Elongation:
-
The synthesis proceeds by sequential deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid.
-
Fmoc Deprotection: A solution of 20% piperidine (B6355638) in dimethylformamide (DMF) is used to remove the Fmoc protecting group.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, TBTU/HOBt) and then added to the resin.[12] This cycle of deprotection and coupling is repeated for each amino acid in the leuprorelin sequence. The protected amino acids used are typically: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and finally Pyr-OH.[1]
3. Cleavage from Resin and Amidation:
-
Once the nonapeptide sequence is assembled on the resin, the protected peptide is cleaved from the resin. This can be achieved using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[12]
-
The C-terminal of the cleaved, protected peptide is then amidated with ethylamine in the presence of a coupling reagent to form the ethylamide group.[1][12]
4. Side-Chain Deprotection and Purification:
-
The side-chain protecting groups (Pbf, tBu, Boc, Trt) are removed by treating the peptide with a stronger acidic solution, often a cocktail containing TFA (e.g., TFA:water:triisopropylsilane).[14]
-
The resulting crude leuprorelin is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[14]
-
The purified fractions containing leuprorelin are pooled, concentrated, and lyophilized to obtain the final leuprorelin acetate product.[14]
Quantitative Data Summary
The yields can vary depending on the specific synthetic strategy and scale. The following table provides representative data for key stages of the synthesis process.
| Synthesis Step | Description | Typical Yield |
| Peptide Resin Assembly | Completion of the nonapeptide on the solid support. | >95% |
| Cleavage and Deprotection | Release of the crude peptide from the resin and removal of protecting groups. | ~90% |
| RP-HPLC Purification | Isolation of pure leuprorelin from the crude mixture. | >50% |
| Overall Yield | From starting resin to final purified product. | >40% |
Mechanism of Action and Signaling Pathway
Leuprorelin acetate is a GnRH receptor agonist.[15] Its mechanism of action is biphasic.
-
Initial Agonist Phase (Flare-up): Upon initial administration, leuprorelin binds to and stimulates GnRH receptors on pituitary gonadotroph cells.[2] This leads to a transient increase in the secretion of LH and FSH, which in turn causes a temporary surge in testosterone (B1683101) levels in males and estrogen levels in females.[2][4][16] This "flare" effect is typically observed within the first 1-2 weeks of therapy.[16]
-
Downregulation and Desensitization Phase: Continuous, non-pulsatile exposure to leuprorelin leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[2] This sustained stimulation causes the receptors to become unresponsive, leading to a profound and sustained suppression of LH and FSH secretion.[3] Consequently, gonadal steroidogenesis is inhibited, and testosterone and estrogen levels fall to castrate or postmenopausal levels, respectively, typically within 2 to 4 weeks.[11][16] This state of medical castration is the therapeutic goal for hormone-dependent diseases.[17]
GnRH Receptor Signaling Pathway
The signaling cascade initiated by the binding of leuprorelin to the GnRH receptor is illustrated below.
The discovery of leuprorelin acetate marked a significant advancement in the management of hormone-dependent diseases. Its rational design, involving a strategic amino acid substitution, resulted in a highly potent and stable GnRH analog. The development of robust synthetic methodologies, particularly solid-phase peptide synthesis, has enabled its large-scale production and widespread clinical application. A thorough understanding of its synthesis and biphasic mechanism of action is crucial for researchers and clinicians working in the fields of oncology, gynecology, and endocrinology. The continued exploration of GnRH analogs and their signaling pathways holds promise for the development of new therapeutic strategies.
References
- 1. Leuprorelin acetate synthesis - chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Leuprorelin - Wikipedia [en.wikipedia.org]
- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 13. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]
- 15. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. originbiopharma.com [originbiopharma.com]
The Physiological Impact of Leuprorelin on Testosterone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer. Its profound and reversible effects on gonadal steroidogenesis, particularly the suppression of testosterone (B1683101) to castrate levels, have made it a subject of extensive research. This technical guide provides an in-depth analysis of the physiological effects of leuprorelin on testosterone levels, detailing its mechanism of action, the kinetics of testosterone modulation, and the methodologies employed in its clinical evaluation.
Mechanism of Action: A Biphasic Response
Leuprorelin's primary mechanism of action is centered on its interaction with GnRH receptors on pituitary gonadotrophs. As a GnRH agonist, its continuous administration, in contrast to the natural pulsatile secretion of GnRH, leads to a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2]
Initial Agonistic Phase (Testosterone Flare): Upon initial administration, leuprorelin binds to GnRH receptors, mimicking the action of endogenous GnRH. This leads to an initial stimulation of the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The surge in LH stimulates the Leydig cells in the testes, resulting in a transient increase in serum testosterone levels, often referred to as a "testosterone flare."[5] This flare is a predictable physiological response and is a critical consideration in the initial stages of therapy, particularly in patients with advanced prostate cancer where it can temporarily exacerbate symptoms.[4]
Secondary Downregulation Phase (Testosterone Suppression): Continuous exposure to leuprorelin leads to a desensitization and downregulation of GnRH receptors on the pituitary gland.[1] This process involves receptor internalization and a decoupling of the receptor from its intracellular signaling pathways, rendering the gonadotrophs refractory to further stimulation.[1] Consequently, the secretion of LH and FSH is significantly reduced.[3] The diminished LH levels lead to decreased stimulation of the testicular Leydig cells, resulting in a profound and sustained suppression of testosterone production to castrate levels.[3] This therapeutic hypogonadism is the primary goal of leuprorelin therapy in hormone-sensitive pathologies. This effect is reversible upon discontinuation of the drug.
Signaling Pathway of Leuprorelin Action
Caption: Signaling pathway of leuprorelin's biphasic effect on testosterone production.
Quantitative Effects on Testosterone Levels
The administration of leuprorelin results in a predictable and quantifiable series of changes in serum testosterone concentrations. These effects have been extensively documented in numerous clinical trials.
Testosterone Flare Kinetics
The initial testosterone flare typically begins within the first few days of leuprorelin administration, peaks within the first week, and returns to baseline levels before suppression occurs.
| Parameter | Value | Reference |
| Peak Testosterone Increase | ~145-165% above baseline | [5] |
| Time to Peak | Day 2-3 | [5] |
| Duration of Flare | Approximately 7-10 days | [4] |
Testosterone Suppression
Following the initial flare, testosterone levels decline to castrate levels. The definition of "castrate" has evolved with advancements in assay technology, with newer guidelines recommending a more stringent threshold.
| Parameter | Value | Reference |
| Time to Castration (≤ 50 ng/dL) | 2-6 weeks | [6] |
| Median Time to Castration | 21 days | [7] |
| Percentage Achieving ≤ 50 ng/dL | ~93-100% | [8][9] |
| Percentage Achieving ≤ 20 ng/dL | ~88-98% | [8][9][10] |
Long-Term Testosterone Suppression and Recovery
Depot formulations of leuprorelin are designed to maintain castrate testosterone levels for extended periods. Upon cessation of therapy, testosterone levels gradually recover, although the timeline can be variable.
| Parameter | Value | Reference |
| Maintenance of Castration | Sustained with continuous depot administration | [6] |
| Time to Supracastrate Levels (>50 ng/dL) after Cessation | ~3 months | [11] |
| Time to Normal Range after Cessation | ~12 months (in most patients) | [11] |
| Factors Affecting Recovery | Age, duration of therapy, baseline testosterone | [11][12] |
Experimental Protocols
The evaluation of leuprorelin's effects on testosterone is conducted through rigorous clinical trials. The following outlines a typical experimental protocol.
Study Design
-
Phase: Typically Phase I, II, or III clinical trials.
-
Patient Population: Varies with the indication, but for prostate cancer studies, often includes men with advanced or metastatic disease who are candidates for androgen deprivation therapy.[13]
-
Inclusion Criteria: Histologically confirmed prostate cancer, adequate organ function, and a baseline testosterone level above the castrate threshold.
-
Exclusion Criteria: Prior hormonal therapy, bilateral orchiectomy, or hypersensitivity to GnRH agonists.[6]
Treatment Regimen
-
Drug: Leuprorelin acetate.
-
Formulation: Depot formulations for intramuscular or subcutaneous injection are standard.[13]
-
Dosage: Common dosages include 7.5 mg (1-month), 22.5 mg (3-month), 30 mg (4-month), and 45 mg (6-month) depots.[8][13]
-
Administration: Administered by a healthcare professional at specified intervals (e.g., every 4, 12, 16, or 24 weeks).[13]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (e.g., ≤ 50 ng/dL or ≤ 20 ng/dL).[14]
-
Secondary Efficacy Endpoints: Time to testosterone suppression, testosterone flare characteristics, changes in prostate-specific antigen (PSA) levels, and clinical response.
-
Safety Monitoring: Monitoring of adverse events, injection site reactions, and laboratory parameters.
Hormone Level Monitoring
-
Analytes: Serum total testosterone, LH, and FSH.
-
Sampling Schedule: Blood samples are typically collected at baseline, frequently during the initial weeks to characterize the flare and suppression, and then at regular intervals throughout the study to confirm maintenance of castration.[14]
-
Assay Methodology: Historically, radioimmunoassays (RIAs) and immunoassays were used. However, due to variability and limitations in sensitivity, current best practices recommend the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS) for accurate testosterone measurement, especially at low concentrations.[15][16] Standardization of assays is crucial for the comparability of results across different studies.[16][17]
Visualizing Experimental and Logical Frameworks
References
- 1. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a new leuprorelin formulation on testosterone levels in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canjurol.com [canjurol.com]
- 11. Kinetics of testosterone recovery in clinically localized prostate cancer patients treated with radical prostatectomy and subsequent short-term adjuvant androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canjurol.com [canjurol.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardization of testosterone measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Testosterone Deficiency Guideline - American Urological Association [auanet.org]
A Technical Guide to the Core Mechanisms of Leuprorelin-Induced Pituitary Desensitization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leuprorelin (B1674837), a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2][3] Its therapeutic efficacy hinges on a paradoxical effect: after an initial, transient stimulation of the pituitary gland, continuous administration leads to a profound state of desensitization and downregulation of the GnRH receptor system.[1][4][5][6] This guide provides an in-depth exploration of the molecular mechanisms underpinning this process, detailing the signaling pathways, receptor trafficking, and transcriptional changes that culminate in the suppression of gonadotropin and sex steroid production. We will dissect the key events from receptor-G protein uncoupling to gene expression modifications, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
The Biphasic Response to Leuprorelin
The physiological action of endogenous GnRH relies on its pulsatile secretion from the hypothalamus, which allows for the replenishment and resensitization of its receptors on pituitary gonadotrophs.[6][7] Leuprorelin, as a potent GnRH analog with a longer half-life, disrupts this natural rhythm by providing continuous stimulation to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR).[8] This leads to a characteristic biphasic response.
-
Phase 1: Initial Agonist Action (The "Flare" Effect): Upon initial administration, leuprorelin binds to the GnRHR, mimicking endogenous GnRH and triggering a potent stimulatory response.[4][5][9] This results in a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][4] Consequently, levels of gonadal steroids (testosterone in males, estradiol (B170435) in females) temporarily increase.[1][5] This "flare" phenomenon is typically observed within the first 1 to 2 weeks of therapy.[1]
-
Phase 2: Pituitary Desensitization and Downregulation: Continuous exposure to leuprorelin initiates a multi-faceted desensitization process.[4][5] The pituitary gonadotrophs become refractory to the persistent GnRH signal, leading to a dramatic and sustained reduction in LH and FSH secretion.[1][10] This, in turn, causes gonadal steroid levels to fall to castrate or postmenopausal levels, achieving the therapeutic goal of hormonal suppression.[4]
Core Mechanisms of Desensitization
The transition from stimulation to suppression is not governed by a single event but rather a cascade of regulatory processes common to many GPCRs. These can be broadly categorized into receptor-level events and post-receptor/transcriptional modifications.
Receptor-Level Desensitization: Uncoupling and Internalization
The most immediate response to overstimulation is the functional uncoupling of the GnRHR from its intracellular signaling machinery. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[11][12][13][14]
-
Receptor Phosphorylation: The continuously agonist-occupied GnRHR is recognized and phosphorylated on serine and threonine residues within its intracellular domains by GRKs.[12][13][15][16] This phosphorylation event acts as a molecular switch, dramatically increasing the receptor's affinity for β-arrestin proteins.[13]
-
β-Arrestin Recruitment: β-arrestins, cytosolic scaffold proteins, are recruited from the cytoplasm to the phosphorylated GnRHR at the plasma membrane.[11][12][14][17]
-
G Protein Uncoupling: The binding of β-arrestin to the receptor sterically hinders the interaction between the GnRHR and its cognate G protein, Gαq/11.[13][18] This physically prevents the receptor from activating downstream signaling pathways, including the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization—the key steps for gonadotropin secretion.[17][19] This uncoupling is the critical event in rapid, homologous desensitization.[11][15]
-
Receptor Internalization and Downregulation: β-arrestin also acts as an adaptor protein, linking the GnRHR to the endocytic machinery, primarily through clathrin-coated pits.[17][18] This initiates the internalization (sequestration) of the receptor from the cell surface into endosomes.[12][16] Once internalized, the receptor-agonist complex can have two fates:
Under the continuous stimulation provided by leuprorelin, the rate of internalization and subsequent degradation surpasses the rate of synthesis of new receptors, leading to a net loss of GnRHRs from the cell surface. This process is known as downregulation .[5][6][16]
Post-Receptor and Transcriptional Modifications
Long-term desensitization involves deeper, more sustained changes within the gonadotroph cell, primarily at the level of gene expression.
-
GnRH Receptor Gene Expression: Continuous GnRH agonist stimulation leads to a significant decrease in the concentration of GnRH receptor mRNA.[20][21] Studies in rats have shown that treatment with a GnRH agonist causes a rapid and sustained reduction in GnRHR mRNA levels, suggesting that the suppression of receptor synthesis is regulated at the transcriptional level.[20][21] This reduction in new receptor synthesis contributes significantly to the overall downregulation.
-
Gonadotropin Gene Expression: The expression of the genes encoding the β-subunits of LH and FSH are also suppressed.[21][22] This diminishes the cellular stores of these hormones, further impairing the pituitary's ability to respond to any stimulation.
-
Downstream Signaling Component Alterations: Evidence also points to desensitization mechanisms distal to the receptor itself.[23][24] For instance, prolonged GnRH stimulation can lead to the downregulation of IP3 receptors, which are crucial for the calcium mobilization required for hormone release.[23]
Quantitative Data Summary
The clinical and physiological effects of leuprorelin-induced desensitization have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Hormonal Response to Leuprolide Acetate (B1210297) in Children with Central Precocious Puberty
| Time Point | Stimulated Luteinizing Hormone (LH) | Unstimulated Luteinizing Hormone (LH) | Estradiol (females) | Testosterone (males) |
|---|---|---|---|---|
| Baseline (Pre-treatment) | >5 IU/L[25] | Variable | Pubertal Levels | Pubertal Levels |
| Week 24 | <4 IU/L (in 87.1% of patients)[25] | <1 IU/L (in 84% of patients)[26] | < 73.4 pmol/L (in 98.3% of patients)[25] | < 1 nmol/L[25] |
| Week 48 | Maintained <4 IU/L (in 88% of girls)[26] | <1 IU/L (in 86% of patients)[26] | Sustained Suppression | Sustained Suppression |
Data compiled from studies on 6-month depot formulations of leuprolide acetate.
Table 2: Effects of GnRH Agonist on Pituitary Gene Expression in Rats
| Treatment Group | GnRH-Receptor mRNA Level (% of Control) | LH β-subunit mRNA Level |
|---|---|---|
| Control (Intact) | 100% | 100% |
| GnRHa (1 week) | ~50%[20] | Decreased[22] |
| GnRHa (2 weeks) | ~36%[20] | Decreased[22] |
| GnRHa (4 weeks) | ~74% (partial recovery)[20] | Decreased[22] |
| Castrated (3 weeks) | 380%[21] | 790%[21] |
| Castrated + GnRHa (3 weeks) | Suppressed to near intact levels[21] | Suppressed to near intact levels[21] |
Data represents findings from various in vivo rat models treated with GnRH agonists.
Visualizing the Mechanism and Workflows
Signaling Pathways and Desensitization Mechanism
The following diagrams illustrate the key molecular events, from initial signaling to desensitization.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the mechanisms of leuprorelin-induced desensitization in a cell-based model.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanisms of GnRHR desensitization.
Receptor Binding Assays
-
Objective: To quantify the number of GnRH receptors (Bmax) and their affinity (Kd) on the cell surface.
-
Methodology:
-
Cell Culture: Culture pituitary cells (e.g., primary pituitary cells or cell lines like αT3-1) and treat with leuprorelin or vehicle control for desired time periods.
-
Incubation: Wash cells and incubate them on ice with increasing concentrations of a radiolabeled GnRH analog (e.g., ¹²⁵I-Buserelin).
-
Competition: A parallel set of incubations is performed in the presence of a high concentration of unlabeled GnRH agonist to determine non-specific binding.
-
Separation: After incubation, unbound radioligand is removed by rapid washing with ice-cold buffer.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine Bmax and Kd. A decrease in Bmax after leuprorelin treatment indicates receptor downregulation.[27]
-
Gonadotropin Release Assay (ELISA)
-
Objective: To measure the amount of LH and FSH secreted by pituitary cells in response to stimulation.
-
Methodology:
-
Cell Culture and Pre-treatment: Plate pituitary cells and pre-treat with leuprorelin for a specified duration to induce desensitization.
-
Wash and Stimulate: Wash the cells to remove the pre-treatment drug and then stimulate them with a fresh dose of GnRH agonist for a short period (e.g., 1-4 hours).
-
Sample Collection: Collect the cell culture medium.
-
Quantification: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat or human LH or FSH to quantify the hormone concentration in the collected medium.
-
Analysis: Compare the amount of hormone released from desensitized cells to that from control cells. A blunted response in pre-treated cells demonstrates functional desensitization.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To measure the relative abundance of specific mRNA transcripts, such as those for the GnRH receptor and gonadotropin subunits.
-
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with leuprorelin.
-
RNA Extraction: Harvest cells or pituitary tissue and extract total RNA using a suitable kit (e.g., TRIzol-based methods).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform the qPCR reaction using the synthesized cDNA, specific primers for the target genes (e.g., Gnrhr, Lhb, Fshb), and a reference (housekeeping) gene (e.g., Gapdh, Actb). A fluorescent dye (e.g., SYBR Green) is used to monitor DNA amplification in real-time.
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene. A decrease in the relative quantity of target mRNA indicates transcriptional downregulation.
-
β-Arrestin Recruitment Assay
-
Objective: To visualize and quantify the recruitment of β-arrestin to the activated GnRH receptor.
-
Methodology (Enzyme Fragment Complementation - EFC):
-
Cell Line Generation: Use a cell line (e.g., HEK293) engineered to express the GnRHR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell Plating and Treatment: Plate the cells and treat them with leuprorelin.
-
Recruitment and Complementation: Agonist binding causes receptor phosphorylation and subsequent recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.
-
Signal Detection: Add a chemiluminescent substrate for the reconstituted enzyme.
-
Quantification: Measure the resulting luminescence with a plate reader. The light signal is directly proportional to the extent of β-arrestin recruitment.[28][29]
-
Conclusion
Leuprorelin-induced pituitary desensitization is a sophisticated, multi-layered process that effectively shuts down the reproductive axis despite the drug's agonistic nature. The mechanism is initiated by rapid, β-arrestin-mediated G protein uncoupling and receptor internalization, which quickly attenuates the signaling response. This is followed by a more profound and sustained state of suppression achieved through the transcriptional downregulation of both the GnRH receptor and the gonadotropin subunit genes. This elegant biological system of feedback and regulation is harnessed clinically to provide a powerful therapeutic tool for a range of hormone-dependent diseases. A thorough understanding of these core mechanisms is essential for the continued development and optimization of GnRH-based therapies.
References
- 1. Leuprorelin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 6. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pituitary apoplexy: a rare complication of leuprolide therapy in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential regulatory roles for G protein-coupled receptor kinases and beta-arrestins in gonadotropin-releasing hormone receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous stimulation of gonadotropin-releasing hormone (GnRH) receptors by GnRH agonist decreases pituitary GnRH receptor messenger ribonucleic acid concentration in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. Unstimulated Luteinizing Hormone for Assessment of Suppression during Treatment of Central Precocious Puberty with 6-Month Subcutaneous Leuprolide Acetate: Correlations with Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leuprorelin in Downregulating LH and FSH Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms by which leuprorelin (B1674837), a potent gonadotropin-releasing hormone (GnRH) agonist, downregulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols relevant to the study of leuprorelin's effects.
Core Mechanism of Action: From Agonist to Antagonist
Leuprorelin, a synthetic analog of naturally occurring GnRH, functions as a superagonist at the GnRH receptors on pituitary gonadotrophs.[1][2] Its mechanism of action is biphasic, a critical concept for its therapeutic application.
Initially, the binding of leuprorelin to GnRH receptors mimics the action of endogenous GnRH, leading to a transient increase in the synthesis and secretion of LH and FSH.[2][3] This phenomenon, often termed the "flare-up" effect, results in a temporary surge in gonadal hormones such as testosterone (B1683101) and estrogen.[1]
However, the continuous and non-pulsatile administration of leuprorelin leads to a profound and sustained suppression of LH and FSH secretion.[1][4] This paradoxical effect is achieved through a combination of receptor desensitization and downregulation.[1][5] The constant stimulation of GnRH receptors triggers their uncoupling from downstream signaling pathways, internalization from the cell surface, and ultimately a reduction in the total number of receptors.[5] This loss of functional receptors renders the gonadotrophs refractory to further stimulation, leading to a state of medical castration.[1]
Signaling Pathways of Leuprorelin Action
The intricate signaling cascade initiated by leuprorelin binding to the GnRH receptor is central to both its initial stimulatory and subsequent inhibitory effects. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
References
- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Leuprorelin on Estrogen-Dependent Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various estrogen-dependent diseases. By inducing a state of temporary, reversible hypoestrogenism, leuprorelin effectively alleviates symptoms and inhibits disease progression in conditions such as endometriosis, uterine fibroids, and certain types of breast cancer. This technical guide provides an in-depth analysis of leuprorelin's mechanism of action, a comprehensive summary of its clinical efficacy supported by quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Estrogen, a primary female sex hormone, plays a crucial role in the normal physiological function of the female reproductive system. However, it is also a key driver in the pathophysiology of several prevalent and debilitating diseases. Endometriosis, characterized by the ectopic growth of endometrial-like tissue, uterine fibroids (leiomyomas), benign tumors of the myometrium, and hormone receptor-positive breast cancer are all critically influenced by estrogen.[1][2][3] Consequently, therapeutic strategies aimed at suppressing estrogen levels have proven to be highly effective.
Leuprorelin, a potent GnRH analogue, has emerged as a leading therapeutic agent in this domain.[4] This guide delves into the core scientific principles underlying leuprorelin's efficacy, providing researchers and drug development professionals with a detailed understanding of its application in treating these estrogen-dependent pathologies.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
Leuprorelin exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. As a GnRH agonist, it initially stimulates the GnRH receptors in the anterior pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] This initial "flare-up" can temporarily increase estrogen levels. However, with continuous administration, leuprorelin leads to the downregulation and desensitization of GnRH receptors.[6][7] This sustained receptor inactivation results in a profound suppression of LH and FSH secretion, thereby inhibiting ovarian estrogen production and inducing a state of medical menopause.[1][2]
Signaling Pathways
The binding of GnRH (and its agonists like leuprorelin) to the GnRH receptor (GnRHR), a G-protein coupled receptor, activates several intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which regulate the transcription of gonadotropin subunit genes.[8][9] Continuous stimulation with leuprorelin leads to receptor internalization and desensitization, disrupting this signaling cascade and leading to suppressed gonadotropin production.[6][7]
Clinical Efficacy in Estrogen-Dependent Diseases
Numerous clinical trials have demonstrated the efficacy of leuprorelin in treating endometriosis, uterine fibroids, and hormone receptor-positive breast cancer. The following sections summarize the key quantitative findings from these studies.
Endometriosis
Leuprorelin is a well-established treatment for managing the symptoms of endometriosis, primarily pelvic pain, dysmenorrhea, and dyspareunia.
Table 1: Efficacy of Leuprorelin in Endometriosis
| Parameter | Baseline | Post-Treatment | Percentage Improvement | Citation |
| Pain Scores | ||||
| Dysmenorrhea | Moderate to Severe | Mild to None | 93% | [1][10] |
| Dyspareunia | Moderate to Severe | Mild to None | 62% | [1][10] |
| Pelvic Pain | Moderate to Severe | Mild to None | 70% | [1][10] |
| Laparoscopic Score | ||||
| r-AFS Score (Median) | 12 | 2 | 83.3% | [1][10] |
| Hormone Levels | ||||
| Estradiol (B170435) (pg/mL, Median) | 45 | 11 | 75.6% | [1] |
| LH (U/L, Median) | 5 | 1 | 80% | [1] |
| FSH (U/L, Median) | 7 | 3 | 57.1% | [1] |
Uterine Fibroids
In the management of uterine fibroids, leuprorelin is primarily used pre-operatively to reduce uterine and fibroid volume, control bleeding, and improve hematologic parameters.
Table 2: Efficacy of Leuprorelin in Uterine Fibroids
| Parameter | Placebo | Leuprorelin | Percentage Improvement (Leuprorelin) | Citation |
| Uterine Volume Reduction | ||||
| At 12 weeks | +16% | -36% | 36% | [2] |
| At 24 weeks | +5% | -45% | 45% | [2] |
| Symptom Resolution | ||||
| Menorrhagia | - | 97% | 97% | [2] |
| Fibroid Volume Reduction | ||||
| Mean Decrease | - | 56% | 56% | [8] |
Hormone Receptor-Positive Breast Cancer
In premenopausal women with hormone receptor-positive breast cancer, leuprorelin is used to induce ovarian suppression, thereby reducing systemic estrogen levels and inhibiting tumor growth.
Table 3: Efficacy of Leuprorelin in Premenopausal Breast Cancer
| Parameter | Monthly Leuprorelin | 3-Monthly Leuprorelin | Outcome | Citation |
| Ovarian Ablation | ||||
| Estradiol < 40 pg/mL & FSH 23-116 mU/mL | 100% | 99% | Non-inferior | |
| Disease-Free Survival | ||||
| At 1 year | 95% | 97% | No significant difference |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the clinical evaluation of leuprorelin.
Endometriosis Clinical Trial Protocol (Based on German Multicentre Study)
-
Study Design: An open-label, multicenter, prospective phase III study.[1][10]
-
Patient Population: 104 premenopausal women (mean age 30 ± 6 years) with laparoscopically confirmed endometriosis.[1][10] Endometriosis was staged according to the revised American Fertility Society (r-AFS) scoring system.[1][10]
-
Inclusion Criteria: Laparoscopically confirmed diagnosis of endometriosis, presence of clinical symptoms such as dysmenorrhea, dyspareunia, or chronic pelvic pain.[1][10]
-
Exclusion Criteria: Pregnancy, lactation, contraindications to GnRH agonist therapy, or use of other hormonal treatments that could interfere with the study results.
-
Treatment Regimen: Patients received a subcutaneous injection of 3.75 mg of leuprorelin acetate depot every 4 weeks for a total of 24 weeks.[1][10] Treatment was initiated between day 1 and 3 of the menstrual cycle.[1][10]
-
Assessments:
-
Pain Assessment: Subjective symptoms of dysmenorrhea, dyspareunia, and pelvic pain were evaluated at baseline and at regular intervals throughout the study. While the specific scale was not detailed in the snippet, clinical trials for endometriosis commonly use the Visual Analog Scale (VAS) or the Biberoglu and Behrman (B&B) scale.[1][3][11][12]
-
Laparoscopic Assessment: A second-look laparoscopy was performed at the end of the 24-week treatment period to assess changes in the r-AFS score.[1][10]
-
Hormonal and Laboratory Monitoring: Blood samples were collected at baseline and at specified follow-up visits for the measurement of estradiol, LH, FSH, and progesterone.[1][10] Hematological and serum chemistry profiles were also monitored for safety.[1][10]
-
Uterine Fibroids Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[2]
-
Patient Population: 128 premenopausal women with symptomatic uterine fibroids (leiomyomata uteri).[2]
-
Inclusion Criteria: Premenopausal status, presence of uterine fibroids confirmed by ultrasound, and associated symptoms such as menorrhagia or bulk-related symptoms.[13][14][15]
-
Exclusion Criteria: Pregnancy, desire for immediate fertility, contraindications to GnRH agonists, or suspicion of uterine malignancy.[13][14][15]
-
Treatment Regimen: Patients were randomized to receive either 3.75 mg of leuprorelin acetate depot intramuscularly every 4 weeks for 24 weeks or a matching placebo.[2]
-
Assessments:
-
Uterine and Fibroid Volume: Uterine and fibroid volumes were measured by magnetic resonance imaging (MRI) or ultrasound at baseline and at 12 and 24 weeks of treatment.[2][16]
-
Symptom Assessment: Symptoms such as menorrhagia were assessed at baseline and at the final visit.[2]
-
Safety Monitoring: Adverse events were recorded throughout the study.
-
Adjuvant Breast Cancer Clinical Trial Protocol
-
Study Design: A randomized, phase III, open-label, parallel-group comparative study.[17][18]
-
Patient Population: Premenopausal or perimenopausal patients with estrogen receptor (ER)-positive, node-positive breast cancer.[17]
-
Inclusion Criteria: Histologically confirmed ER-positive breast cancer, premenopausal status confirmed by hormone levels, and completion of primary surgery.[17][18][19]
-
Exclusion Criteria: Metastatic disease, prior oophorectomy, or other conditions that would preclude the use of leuprorelin.[17][18][19]
-
Treatment Regimen: Patients were randomized to receive either leuprorelin acetate depot (e.g., 7.5 mg monthly or 22.5 mg every 3 months) in combination with an aromatase inhibitor or another standard adjuvant therapy like CMF chemotherapy.[17][19]
-
Assessments:
-
Ovarian Suppression: Serum estradiol and FSH levels were monitored to confirm ovarian ablation (estradiol < 40 pg/mL and FSH in the postmenopausal range).
-
Efficacy Endpoints: The primary endpoint was typically recurrence-free survival.[17] Overall survival was a secondary endpoint.[17]
-
Safety and Tolerability: Adverse events were monitored and graded throughout the treatment period.
-
Conclusion
Leuprorelin is a highly effective therapeutic agent for the management of estrogen-dependent diseases. Its well-understood mechanism of action, involving the profound suppression of the hypothalamic-pituitary-gonadal axis, translates into significant clinical benefits for patients with endometriosis, uterine fibroids, and hormone receptor-positive breast cancer. The quantitative data from numerous clinical trials consistently demonstrate its ability to reduce symptoms, decrease disease burden, and improve patient outcomes. The detailed experimental protocols provided in this guide offer a framework for the design and interpretation of future research in this field. Continued investigation into the nuanced signaling pathways and long-term effects of leuprorelin will further refine its clinical application and pave the way for novel therapeutic strategies in the management of estrogen-driven pathologies.
References
- 1. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic review of endometriosis pain assessment: how to choose a scale? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Registered Study Protocols - Management of Uterine Fibroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04912 [genome.jp]
- 9. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 10. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Endometriosis | Study 13788 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 13. researchgate.net [researchgate.net]
- 14. luprongyn.com [luprongyn.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Leuprorelin acetate every-3-months depot versus cyclophosphamide, methotrexate, and fluorouracil as adjuvant treatment in premenopausal patients with node-positive breast cancer: the TABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A follow-up study of a randomized controlled study evaluating safety and efficacy of leuprorelin acetate every-3-month depot for 2 versus 3 or more years with tamoxifen for 5 years as adjuvant treatment in premenopausal patients with endocrine-responsive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Technical Guide to Leuprolide Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing leuprolide acetate (B1210297) (also known as leuprorelin (B1674837) acetate) in a laboratory setting. This document provides detailed information on the compound's physicochemical properties, experimental protocols for its use in in vitro studies, and an overview of its mechanism of action, including relevant signaling pathways.
Introduction: Leuprolide Acetate in a Research Context
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).[1] It is a potent GnRH receptor agonist.[2] While its initial interaction with the GnRH receptor is stimulatory, continuous administration leads to receptor downregulation and desensitization of the pituitary gland.[3] This paradoxical effect results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a significant reduction in gonadal steroidogenesis and a state of hypogonadism.[3]
For research purposes, it is crucial to understand that "leuprorelin acetate" and "leuprolide acetate" are synonymous terms referring to the same active pharmaceutical ingredient.[1] "Leuprolide acetate" is the United States Adopted Name (USAN). The choice of terminology often depends on the geographical region or the specific pharmacopeia being referenced.
Physicochemical Properties
A thorough understanding of the physicochemical properties of leuprolide acetate is essential for its proper handling, storage, and use in experimental settings. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | Leuprorelin acetate, Leuprorelin, Lupron, Lucrin | [1][4] |
| CAS Number | 74381-53-6 | [1][4] |
| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ · C₂H₄O₂ | [1] |
| Molecular Weight | 1269.47 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Purity (for research) | ≥95%, >97% (HPLC) available from various suppliers | [1][5] |
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | [1] |
| Ethanol | Approximately 0.25 mg/mL | [3] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | [3] |
| Condition | Stability | Reference |
| Storage (solid) | ≥4 years at -20°C | [3] |
| Aqueous Solution (PBS) | Higher stability at lower temperatures (e.g., 4°C vs. 37°C). Degradation is accelerated at lower pH values. | [6][7] |
| Aqueous Solution (general) | Recommended not to store for more than one day. | [3] |
| In DMSO | Stable for up to 1 year in an implantable osmotic delivery system. Degradation increases with temperature. | [8] |
Mechanism of Action and Signaling Pathways
Leuprolide acetate exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor.[9][10] Its mechanism is biphasic: an initial agonistic phase followed by a prolonged state of receptor downregulation and desensitization.
Initial Agonistic Phase
Upon initial administration, leuprolide acetate binds to GnRHRs on pituitary gonadotrophs, mimicking the action of endogenous GnRH. This stimulates the Gq/11 protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to a transient increase in the synthesis and secretion of LH and FSH, resulting in a temporary surge in testosterone (B1683101) and estrogen levels.[9][11]
Downregulation and Desensitization Phase
Continuous exposure to leuprolide acetate leads to a sustained activation of the GnRHR, which in turn causes the uncoupling of the receptor from its G-protein and its subsequent internalization. This process of downregulation and desensitization renders the gonadotroph cells refractory to further GnRH stimulation. Consequently, LH and FSH secretion is suppressed, leading to a significant and sustained decrease in gonadal steroid production.
Experimental Protocols
The following section provides detailed methodologies for assessing the in vitro effects of leuprolide acetate on prostate cancer cell lines. While leuprolide acetate does not typically exhibit direct cytotoxicity, it can inhibit cell proliferation stimulated by androgens or growth factors.[11]
In Vitro Cell Proliferation Assay (WST-1)
This protocol outlines a method to assess the inhibitory effect of leuprolide acetate on androgen-stimulated or growth factor-stimulated prostate cancer cell proliferation using a WST-1 assay.
Materials:
-
Androgen-sensitive (e.g., LNCaP) or androgen-insensitive (e.g., PC-3) prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Leuprolide acetate
-
Stimulating agent: Dihydrotestosterone (DHT) for LNCaP or Epidermal Growth Factor (EGF) for PC-3
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After cell attachment, aspirate the complete medium and replace it with a serum-free medium or medium supplemented with charcoal-stripped FBS for 24 hours to minimize the influence of exogenous hormones and growth factors.
-
-
Treatment:
-
Prepare serial dilutions of leuprolide acetate in the appropriate serum-free or charcoal-stripped FBS-containing medium.
-
Prepare solutions of the stimulating agent (e.g., DHT at a final concentration of 1-10 nM for LNCaP, or EGF at a final concentration of 10-50 ng/mL for PC-3).
-
Aspirate the starvation medium and add 100 µL of the treatment media to the respective wells:
-
Control (vehicle)
-
Stimulating agent alone
-
Leuprolide acetate alone (at various concentrations)
-
Stimulating agent in combination with various concentrations of leuprolide acetate
-
-
Incubate the plates for 48-72 hours.
-
-
WST-1 Assay:
-
Data Analysis:
-
Subtract the background absorbance (media with WST-1 only) from all readings.
-
Calculate the percentage of inhibition of stimulated growth for each concentration of leuprolide acetate.
-
In Vivo Animal Model Data
In vivo studies in animal models are critical for understanding the pharmacokinetic and pharmacodynamic properties of leuprolide acetate.
| Animal Model | Administration | Key Findings | Reference |
| Rats | Single subcutaneous injection | - Pseudo-zero-order release kinetics for one month.- Initial sharp increase in serum leuprolide acetate levels, followed by a plateau for two weeks.- Initial testosterone surge, followed by suppression to castrate levels for over six weeks at a dose of 1.35 mg/rat. | |
| Dogs | Single subcutaneous injection | - Serum level profiles similar to rats.- With multiple monthly administrations, the initial testosterone surge was not observed after the second and third injections. | |
| Mice | Intramuscular injection (18 mg/4 wk for 12 wks) | - Significant reduction in prostate weight and serum testosterone levels, confirming chemical castration. | [6] |
| Rats | Intravenous (IV) and Subcutaneous (SC) | - IV: Elimination half-life of 0.52 ± 0.10 h.- SC: Bioavailability of 50.60%. | [5] |
Conclusion
Leuprolide acetate is a valuable tool for researchers studying the hormonal regulation of physiological and pathological processes. Its well-characterized biphasic mechanism of action and the availability of various formulations make it suitable for a wide range of in vitro and in vivo experimental designs. This guide provides a foundational understanding of its properties and methodologies for its use, serving as a starting point for further investigation in the field of endocrinology and cancer research. Researchers should always refer to the specific product data sheets for the particular formulation of leuprolide acetate being used and adhere to all laboratory safety guidelines.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Investigational and experimental GnRH analogs and associated neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: GnRH signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Leuprorelin-Induced Hypogonadism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-dependent pathologies. Its therapeutic efficacy hinges on the induction of a hypogonadal state, a process rooted in the intricate molecular interplay at the pituitary gonadotropes. Continuous administration of leuprorelin paradoxically leads to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides an in-depth exploration of the molecular mechanisms underpinning leuprorelin-induced hypogonadism, detailing the signaling cascades, receptor dynamics, and downstream physiological consequences. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research in this domain.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide secreted by the hypothalamus in a pulsatile manner, is the primary regulator of the reproductive endocrine system.[1] It elicits its effects by binding to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[2][3] This interaction stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis.[1]
Leuprorelin is a synthetic GnRH analogue with enhanced potency and a longer half-life compared to native GnRH.[4][5] While pulsatile administration of GnRH agonists can be used to treat infertility, continuous exposure, as is the case with depot formulations of leuprorelin, leads to a biphasic response: an initial transient surge in gonadotropins and sex steroids (the "flare" effect) followed by a sustained state of hypogonadism.[6][7][8] This guide elucidates the molecular events that orchestrate this transition from initial stimulation to profound suppression.
Molecular Mechanism of Action
The action of leuprorelin can be dissected into two distinct phases: initial receptor agonism and subsequent receptor desensitization and downregulation.
Initial Stimulation: The "Flare" Effect
Upon administration, leuprorelin acts as a potent agonist at the GnRH receptor.[6][7] Binding of leuprorelin to the GnRHR activates the Gαq/11 subunit of the associated heterotrimeric G protein.[9][10] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]
IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] This surge in intracellular signaling culminates in the synthesis and release of LH and FSH from the pituitary gonadotropes.[9] The subsequent increase in circulating LH and FSH stimulates the gonads to produce testosterone (B1683101) in males and estrogen in females, leading to a transient "flare" in their serum levels.[6][7] This initial phase typically lasts for the first one to two weeks of treatment.[8]
Desensitization and Downregulation: The Path to Hypogonadism
Continuous exposure to leuprorelin triggers a series of adaptive changes within the gonadotrope cells, leading to receptor desensitization and downregulation, which ultimately results in a hypogonadal state.[6][11][13] This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[2][6]
Following prolonged agonist binding, GRKs phosphorylate the intracellular domains of the GnRH receptor.[6][14] This phosphorylation event serves as a docking site for β-arrestins.[6][14] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade and leading to desensitization.[15][16] Furthermore, β-arrestin facilitates the internalization of the GnRH receptor via clathrin-mediated endocytosis, a process that removes the receptors from the cell surface, leading to their downregulation.[16]
This sustained desensitization and downregulation of GnRH receptors results in a profound and sustained suppression of LH and FSH secretion.[6][7] Consequently, gonadal steroidogenesis is significantly reduced, with testosterone and estradiol (B170435) levels falling to castrate and postmenopausal levels, respectively, typically within three to four weeks of initiating continuous leuprorelin therapy.[8][17]
Quantitative Data on Leuprorelin-Induced Hormonal Suppression
The following tables summarize quantitative data from clinical studies, illustrating the time-course of hormonal changes following the administration of leuprorelin.
Table 1: Serum Testosterone Levels in Men with Prostate Cancer Following Leuprorelin Administration
| Time Point | Mean Serum Testosterone Level (ng/dL) | Percentage of Patients Achieving Castrate Levels (≤50 ng/dL) |
| Baseline | ~400-500 | 0% |
| Day 2-4 (Flare) | Increased from baseline | 0% |
| Week 2 | Decreasing | Variable |
| Week 4 | ≤50 | >90%[7] |
| Month 3 | ≤20 | ~95%[7] |
| Month 6 | ≤20 | ~94%[7] |
Table 2: Serum Luteinizing Hormone (LH) Levels in Children with Central Precocious Puberty Following Leuprorelin Administration
| Time Point | Median Post-GnRHa Stimulated LH (IU/L) | Percentage of Patients with Suppressed LH (<4 IU/L) |
| Screening | >5 | 0% |
| Week 12 | <4 | Majority of patients[18] |
| Week 24 | <4 | 87.1%[18] |
| Week 48 | <4 | Maintained suppression[18] |
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol is used to determine the binding affinity of a ligand (e.g., leuprorelin) to the GnRH receptor.
Materials:
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).
-
Test Compound: Unlabeled leuprorelin.
-
Membrane Preparation: Homogenized cell membranes from cells expressing the GnRH receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (leuprorelin). Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard GnRH agonist).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Quantification of Pituitary Gene Expression by Real-Time PCR (qPCR)
This protocol is used to measure changes in the expression of specific genes in pituitary cells following leuprorelin treatment.
Materials:
-
Pituitary cells or tissue treated with leuprorelin or vehicle control.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., Lhb, Fshb, Gnrhr) and a reference gene (e.g., Gapdh).
Procedure:
-
RNA Extraction: Isolate total RNA from the pituitary cells or tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for the target and reference genes.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.[19]
Visualizations of Molecular Pathways and Workflows
Caption: Initial GnRH Receptor Signaling Cascade Activated by Leuprorelin.
Caption: Mechanism of GnRH Receptor Desensitization and Downregulation.
Caption: Logical Workflow of Leuprorelin's Biphasic Effect on the HPG Axis.
Conclusion
The induction of hypogonadism by leuprorelin is a sophisticated process that begins with potent agonism at the GnRH receptor, leading to a transient hormonal surge. This is followed by a robust desensitization and downregulation of the receptors, mediated by GRKs and β-arrestins, culminating in a profound and sustained suppression of the HPG axis. A thorough understanding of these molecular mechanisms is paramount for the optimization of existing therapies and the development of novel GnRH-based therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to unravel the complexities of GnRH receptor signaling and its pharmacological modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequencing of the Pituitary Transcriptome after GnRH Treatment Uncovers the Involvement of lncRNA-m23b/miR-23b-3p/CAMK2D in FSH Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential regulatory roles for G protein-coupled receptor kinases and beta-arrestins in gonadotropin-releasing hormone receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recovery of serum testosterone after neoadjuvant androgen deprivation therapy and radical radiotherapy in localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urol.or.jp [urol.or.jp]
- 17. academic.oup.com [academic.oup.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
The Role of Leuprorelin in Inhibiting Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive cancers, most notably prostate cancer. Its primary mechanism of action involves the suppression of gonadal steroidogenesis through the downregulation of pituitary GnRH receptors, leading to a state of medical castration. However, a growing body of evidence reveals a direct anti-proliferative and pro-apoptotic role for leuprorelin on various tumor cells that express GnRH receptors. This technical guide provides an in-depth exploration of leuprorelin's dual mechanisms in inhibiting tumor cell proliferation, with a focus on its direct cellular effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
Leuprorelin acetate (B1210297) is a synthetic nonapeptide analog of naturally occurring GnRH. Its sustained administration, in contrast to the pulsatile release of endogenous GnRH, leads to a biphasic response in the pituitary gland. An initial transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion is followed by a profound and sustained suppression of these gonadotropins. This, in turn, dramatically reduces the production of testosterone (B1683101) in men and estrogen in women, thereby inhibiting the growth of hormone-dependent tumors.[1]
Beyond this well-established indirect mechanism, direct effects of leuprorelin on tumor cells have been observed. Many tumors, including those of the prostate, breast, ovary, and endometrium, express GnRH receptors.[2] The activation of these receptors by leuprorelin can trigger a cascade of intracellular events that culminate in the inhibition of cell proliferation and induction of apoptosis, independent of systemic hormone levels. This guide will delve into both the indirect and direct anti-tumor activities of leuprorelin.
Indirect Mechanism of Action: Hormonal Deprivation
The primary and most clinically significant action of leuprorelin in hormone-dependent cancers is the induction of a hypo-gonadal state. Continuous administration of leuprorelin leads to the desensitization and downregulation of GnRH receptors on pituitary gonadotropes, disrupting the hypothalamic-pituitary-gonadal axis.
Clinical Efficacy in Prostate Cancer
In patients with prostate cancer, leuprorelin therapy effectively reduces serum testosterone to castrate levels (≤ 50 ng/dL). This androgen deprivation is a mainstay of treatment, leading to a significant reduction in prostate-specific antigen (PSA) levels and a delay in tumor progression.[1][3]
Table 1: Clinical Data on Testosterone and PSA Suppression with Leuprorelin in Prostate Cancer Patients
| Dosage and Administration | Time to Castration (Testosterone ≤ 50 ng/dL) | Testosterone Suppression at 6 months | PSA Reduction | Reference |
| 22.5 mg 3-monthly depot | Within 2-6 weeks | Maintained below castrate levels | Significant reduction from baseline | [3] |
| 11.25 mg 3-monthly depot | Within 2-3 weeks | Maintained below castrate levels | Significant reduction from baseline | [1] |
| 3.75 mg 4-weekly depot | Within 4 weeks | Maintained below castrate levels | Significant reduction from baseline | [3] |
Direct Effects on Tumor Cell Proliferation and Survival
Leuprorelin exerts direct effects on cancer cells that express GnRH receptors. These effects are mediated through the activation of intracellular signaling pathways that regulate cell proliferation, apoptosis, and migration.
Inhibition of Cell Proliferation
In vitro studies have demonstrated that leuprorelin can directly inhibit the proliferation of various cancer cell lines. This effect is often observed as a reduction in cell viability and number following treatment. While leuprorelin alone may have a modest effect on basal cell growth, it significantly counteracts the proliferative stimuli of growth factors like epidermal growth factor (EGF).[2][4][5]
Table 2: In Vitro Anti-Proliferative Effects of Leuprorelin on Cancer Cell Lines
| Cell Line | Cancer Type | Leuprorelin Concentration | Treatment Duration | Observed Effect | Reference |
| LNCaP | Prostate Cancer | 10⁻¹¹ M to 10⁻⁵ M | 4 days | Inhibited EGF (10 ng/ml)-stimulated growth by 50-80% | [6] |
| PC-3 | Prostate Cancer | 10⁻¹¹ M and 10⁻⁵ M | 4 days | Inhibited EGF (10 ng/ml)-stimulated growth by 77-80% | [6] |
| LNCaP | Prostate Cancer | 10⁻¹¹ M to 10⁻⁶ M | 3-9 days | Reduced DHT (10⁻¹⁰ M)-stimulated cell growth | [4] |
Induction of Apoptosis
Leuprorelin has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its direct anti-tumor activity. The induction of apoptosis is often characterized by changes in the expression of key regulatory proteins, such as the Bcl-2 family members, and the activation of caspases.
Table 3: Pro-Apoptotic Effects of Leuprorelin on Cancer Cells
| Cell Line/Model | Cancer Type | Leuprorelin Treatment | Observed Effect on Apoptosis | Reference |
| Ovarian Granulosa Cells | Ovarian Cancer | In vitro treatment | Increased apoptosis | [7] |
| LNCaP | Prostate Cancer | Not specified | Androgen deprivation (a clinical effect of leuprorelin) is associated with changes in Bcl-2 expression. | [8] |
| DU145 and PC3 | Prostate Cancer | Not specified | Studies show leonurine (B1674737) induces apoptosis and alters Bax/Bcl-2 ratio. This provides a model for how GnRH agonists might work. | [9] |
Signaling Pathways Modulated by Leuprorelin
The direct effects of leuprorelin on tumor cells are mediated by its interaction with GnRH receptors, which triggers a complex network of intracellular signaling pathways.
GnRH Receptor Signaling
In contrast to pituitary cells where GnRH receptors primarily couple to Gαq/11 proteins, in cancer cells, they are often coupled to Gαi proteins.[10] Activation of this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: Leuprorelin binding to the GnRH receptor and subsequent Gαi-mediated inhibition of adenylyl cyclase.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation. Leuprorelin has been shown to modulate ERK activity in a cell-type-dependent manner. In some cancer cells, leuprorelin can inhibit the phosphorylation and activation of ERK, thereby halting the cell cycle and proliferation.[5]
Figure 2: Leuprorelin's interference with the MAPK/ERK pathway through the activation of a phosphotyrosine phosphatase.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Some studies suggest that leuprorelin may exert its anti-tumor effects by inhibiting the phosphorylation and activation of Akt.
Figure 3: Postulated inhibitory effect of leuprorelin on the PI3K/Akt cell survival pathway.
Detailed Experimental Protocols
This section provides an overview of common methodologies used to investigate the effects of leuprorelin on tumor cell proliferation.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of leuprorelin and/or other agents (e.g., EGF, DHT) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol Outline:
-
Cell Preparation: Culture and treat cells with leuprorelin. Harvest and fix the cells.
-
Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Detection: For fluorescently labeled dUTPs, analyze the cells directly using a flow cytometer or fluorescence microscope. For biotin-labeled dUTPs, an additional step with labeled streptavidin is required.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status of signaling molecules.
Protocol Outline:
-
Protein Extraction: Lyse leuprorelin-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.
Conclusion
Leuprorelin's role in inhibiting tumor cell proliferation is multifaceted, involving both indirect hormonal suppression and direct cellular effects. While its efficacy in reducing gonadal steroids is well-documented and clinically exploited, the direct anti-proliferative and pro-apoptotic actions of leuprorelin on GnRH receptor-expressing tumor cells represent a significant and increasingly recognized aspect of its anti-cancer activity. The modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, underscores the complexity of its mechanism. Further research to quantify these direct effects across a broader range of cancer types and to fully elucidate the downstream signaling events will be crucial for optimizing its therapeutic use and for the development of novel GnRH-based cancer therapies. This technical guide provides a foundational understanding of these mechanisms and the experimental approaches to investigate them, serving as a valuable resource for researchers and clinicians in the field of oncology.
References
- 1. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Stimulatory effects of antiandrogens on LNCaP human prostate tumor cell growth, EGF-receptor level and acid phosphatase secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Effects of Leuprorelin on LNCaP and PC-3 Prostate Cancer Cells
These application notes provide a comprehensive overview of the in vitro effects of leuprorelin (B1674837), a luteinizing hormone-releasing hormone (LHRH) agonist, on the androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines. The following sections detail the differential impact of leuprorelin on cell proliferation, gene expression, and cell adhesion, along with detailed protocols for replicating key experiments.
Quantitative Data Summary
The effects of leuprorelin acetate (B1210297) on LNCaP and PC-3 cells are multifaceted, influencing cell growth in the presence of growth factors, modulating prostate-specific antigen (PSA) expression, and altering the expression of cell adhesion molecules and GnRH receptors.
Table 1: Effects of Leuprorelin Acetate on LNCaP and PC-3 Cell Proliferation
| Cell Line | Treatment Condition | Effect on Proliferation | Reference |
| LNCaP | Leuprorelin Acetate alone | Ineffective in regulating cell growth. | [1][2][3] |
| Leuprorelin Acetate + Dihydrotestosterone (DHT) | Counteracts the stimulatory action of androgens on cell proliferation. | [1][2][3] | |
| PC-3 | Leuprorelin Acetate alone | Did not modify cell growth. | [1] |
| Leuprorelin Acetate + Epidermal Growth Factor (EGF) | Inhibits the mitogenic action of EGF. | [1][2][3] |
Table 2: Modulation of PSA Gene Expression by Leuprorelin Acetate
| Cell Line | Treatment Condition | Effect on PSA Gene Expression | Reference |
| LNCaP | Leuprorelin Acetate alone | Reduces PSA gene expression. | [1][2] |
| Leuprorelin Acetate + Dihydrotestosterone (DHT) | Counteracts androgen-induced PSA gene expression. | [1][2] | |
| PC-3 | Leuprorelin Acetate alone | Reduces PSA gene expression, particularly after prolonged treatment. | [1] |
| Leuprorelin Acetate + Epidermal Growth Factor (EGF) | Counteracts the stimulatory action of EGF on PSA expression. | [1] |
Table 3: Impact of Leuprorelin Acetate (LA) on Adhesion Molecule Expression
| Cell Line | Molecule | Treatment (LA Concentration) | Duration | % Change in Protein Level | Reference |
| LNCaP | E-cadherin | 10⁻¹¹ M or 10⁻⁶ M | 48 h | Up-regulation (26-30%) | [4] |
| β-catenin | 10⁻¹¹ M or 10⁻⁶ M | 48 h | Up-regulation (up to 18%) | [4] | |
| γ-catenin | 10⁻¹¹ M or 10⁻⁶ M | 48 h | Up-regulation (up to 40%) | [4] | |
| PC-3 | c-met | 10⁻¹¹ M or 10⁻⁶ M | 24 h | Down-regulation (up to 28%) | [4] |
Table 4: Effect of Leuprorelin Acetate (LA) on GnRH Receptor (GnRH-R) Levels in PC-3 Cells
| Treatment (LA Concentration) | Duration | % Increase in GnRH-R Levels | Reference |
| 10⁻¹¹ M and 10⁻⁶ M | 6 - 30 days | 70% to 110% | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of leuprorelin on LNCaP and PC-3 cells.
2.1. Cell Culture and Maintenance
-
Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) human prostate cancer cell lines.
-
Culture Medium:
-
LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES buffer, and antibiotics (penicillin/streptomycin).
-
PC-3: RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Androgen Deprivation Studies: For experiments investigating androgen-related effects, culture cells in phenol (B47542) red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (CH-FBS) to remove steroid hormones.
2.2. Cell Proliferation Assay (Cell Counting)
-
Cell Seeding: Seed LNCaP or PC-3 cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of leuprorelin acetate (e.g., 10⁻¹¹ M to 10⁻⁶ M), with or without growth factors (DHT for LNCaP, EGF for PC-3). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for desired time points (e.g., 3, 6, and 9 days).
-
Cell Counting: At each time point, wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with complete medium. Count the number of viable cells using a hemocytometer or an automated cell counter.
2.3. PSA Gene Expression Analysis (RT-PCR)
-
Cell Treatment: Culture and treat LNCaP and PC-3 cells with leuprorelin acetate as described for the proliferation assay for a specified duration (e.g., 120 hours).[1]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the PSA and a housekeeping gene (e.g., GAPDH) cDNA using specific primers.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The intensity of the PSA band relative to the housekeeping gene band indicates the level of PSA gene expression.[1]
2.4. Western Blotting for Adhesion Molecules and GnRH Receptors
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. For membrane-bound proteins like GnRH-R, prepare plasma membrane-enriched fractions by homogenization and differential centrifugation.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., E-cadherin, β-catenin, c-met, GnRH-R) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways of leuprorelin in LNCaP and PC-3 cells and a general experimental workflow.
Caption: Leuprorelin signaling in androgen-sensitive LNCaP cells.
Caption: Leuprorelin signaling in androgen-insensitive PC-3 cells.
Caption: General workflow for in vitro leuprorelin studies.
References
- 1. karger.com [karger.com]
- 2. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
developing a leuprorelin-based animal model for endometriosis
Application Notes & Protocols
Topic: Developing a Leuprorelin-Validated Animal Model for Endometriosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, affecting up to 15% of women in their reproductive years.[1] The development of reliable animal models is crucial for understanding the pathophysiology of the disease and for evaluating novel therapeutic agents. The most common and well-established method for creating an endometriosis model is the surgical auto-transplantation of uterine tissue into the peritoneal cavity of rodents, such as rats or mice.[2][3]
Leuprorelin (B1674837) (also known as leuprolide acetate) is a potent gonadotropin-releasing hormone (GnRH) agonist.[4][5] It is a well-established clinical treatment for endometriosis.[6] Its mechanism of action involves the downregulation of pituitary GnRH receptors, leading to suppressed gonadotropin release and a subsequent decrease in ovarian estrogen production, creating a hypoestrogenic state.[7][8] This hormonal suppression leads to the atrophy of estrogen-dependent endometriotic lesions.[9]
Due to its clinical efficacy, leuprorelin serves as an essential positive control to validate surgically induced endometriosis models.[1][10] A significant reduction in lesion size and associated pain symptoms in the model following leuprorelin administration confirms that the induced lesions are estrogen-dependent and that the model is responsive to clinically relevant treatments. These application notes provide detailed protocols for inducing endometriosis in a rat model and validating the model's responsiveness using leuprorelin.
Leuprorelin Mechanism of Action
Leuprorelin is a synthetic GnRH analogue that acts as a superagonist at the GnRH receptors in the anterior pituitary gland.[7] While initial exposure causes a transient surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), continuous administration leads to the desensitization and downregulation of GnRH receptors.[7][8] This loss of receptor responsiveness results in a profound suppression of LH and FSH secretion. The lack of gonadotropin stimulation on the ovaries leads to a significant reduction in estradiol (B170435) production, inducing a state of medical castration that causes the regression of endometriotic implants.[6][9]
Caption: Leuprorelin's mechanism of action on the Hypothalamic-Pituitary-Gonadal axis.
Experimental Workflow Overview
The overall process involves animal acclimatization, determination of the estrous cycle, surgical induction of endometriosis, a recovery period to allow for lesion establishment, followed by treatment with leuprorelin or a vehicle control. The final stage involves the assessment of pain, measurement of lesion size, and histological analysis.
Caption: High-level experimental workflow for model development and validation.
Detailed Experimental Protocols
Protocol 1: Surgical Induction of Endometriosis in Rats
This protocol is adapted from methodologies that use autologous transplantation of uterine tissue.[2][3][11]
-
Animal Selection: Use adult female Sprague Dawley or Wistar rats (180-250g).
-
Estrous Cycle Determination: Monitor the estrous cycle daily via vaginal smear cytology. Perform surgery during the estrus or diestrus stage for optimal lesion establishment.[1][10]
-
Anesthesia and Pre-operative Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane). Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Surgical Procedure: a. Perform a 3-4 cm ventral midline laparotomy to expose the abdominal cavity.[3] b. Identify the bicornuate uterus. Ligate the blood supply to the distal end of the left uterine horn. c. Excise a 2 cm segment of the ligated uterine horn and place it in sterile, cold saline.[3] d. Close the incision in the uterine horn (if applicable) and the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate sutures. e. Cut the excised uterine segment longitudinally and remove a small piece of endometrial tissue (e.g., 5x5 mm).[3] f. Suture the endometrial fragment to the peritoneal wall, with the endometrial layer facing the peritoneal cavity.[2][3] Common sites include the intestinal mesentery or the inner abdominal wall.
-
Post-operative Care: Administer analgesics as required. House the animals individually and monitor for signs of distress or infection. Allow a recovery period of 2-4 weeks for the endometriotic lesions to establish and grow.[11]
Protocol 2: Leuprorelin Administration for Model Validation
-
Treatment Groups: After the recovery period, randomly assign rats to at least two groups:
-
Control Group: Receives vehicle (e.g., sterile saline).
-
Leuprorelin Group: Receives leuprorelin acetate (B1210297).
-
-
Dosage and Administration: Administer leuprorelin acetate at a dose of 1 mg/kg via subcutaneous injection .[1][10] This injection is typically repeated every 4 weeks, mimicking its clinical depot formulation.[1][10]
-
Treatment Duration: The treatment period is typically 4 weeks or longer to observe significant effects on lesion size and pain response.
Protocol 3: Assessment of Endometriotic Lesions
-
Macroscopic Evaluation: a. At the end of the treatment period, perform a final laparotomy. b. Identify and measure the dimensions (length and width) of the cystic endometriotic implants.[11] c. Calculate the lesion area or volume. A significant reduction in lesion size in the leuprorelin group compared to the control group validates the model.[10][12]
-
Histological Evaluation: a. Excise the implants and fix them in 10% neutral buffered formalin.[13] b. Process the tissues for paraffin (B1166041) embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).[11][13] c. Evaluate the sections microscopically for the presence of endometrial glands and stroma, which confirms the endometriotic nature of the lesion.[2][9] d. Use a semi-quantitative scoring system (e.g., Keenan's score) to assess the preservation of the epithelial layer, which can be used to quantify the regressive effects of the treatment.[3][14] A well-preserved epithelium scores higher, while a flattened or pyknotic epithelium, as seen after leuprorelin treatment, scores lower.[9]
Protocol 4: Assessment of Endometriosis-Associated Pain
Endometriosis is often associated with pelvic pain and hyperalgesia. The Von Frey test can be used to measure mechanical sensitivity in the abdominal region.[1][10]
-
Acclimatization: Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes before testing.
-
Stimulation: Apply calibrated Von Frey filaments of increasing force to the lower abdominal/pelvic area.
-
Response Measurement: A positive response is recorded as a sharp withdrawal of the abdomen, flinching, or licking of the area.
-
Threshold Determination: The force (in grams) at which a positive response is consistently elicited is recorded as the pain threshold. Rats with endometriosis are expected to have a lower pain threshold (hyperalgesia) compared to sham-operated animals.[1][10] Leuprorelin treatment should significantly increase this threshold, indicating a reduction in pain.[10]
Expected Quantitative Outcomes & Data Presentation
The following tables summarize typical data obtained from a leuprorelin-validated rat model of endometriosis, based on published findings.
Table 1: Effect of Leuprorelin on Endometriotic Lesion Size
| Treatment Group | Initial Lesion Area (mm²) | Final Lesion Area (mm²) | % Reduction in Growth |
| ENDO + Vehicle | 2.2 ± 0.1 | 3.8 ± 0.8 | N/A |
| ENDO + Leuprorelin | 2.2 ± 0.1 | ~1.5 (calculated) | ~60%[1][10] |
Data are presented as mean ± SEM. Initial area is measured at the time of surgical induction. Final area is measured after the treatment period.
Table 2: Effect of Leuprorelin on Abdominal Pain Threshold
| Treatment Group | Abdominal Withdrawal Threshold (grams) |
| SHAM (No Endometriosis) | ~14 g |
| ENDO + Vehicle | ~6 g[1][10] |
| ENDO + Leuprorelin | ~12 g[1][10] |
Data represent the force required to elicit a withdrawal response. A lower value indicates hyperalgesia.
Table 3: Effect of Leuprorelin on Body Weight
| Treatment Group | Body Weight Gain (Week 1 Post-Treatment) | Body Weight Gain (Week 2 Post-Treatment) |
| ENDO + Vehicle | 5 ± 1% | 5 ± 1% |
| ENDO + Leuprorelin | 12 ± 1%[10] | 12 ± 1%[10] |
Data are presented as the percentage of body weight gain compared to the start of treatment. Leuprorelin can cause an initial sharp increase in weight gain.
Materials and Reagents
| Item | Purpose |
| Animals | |
| Adult Female Rats (Sprague Dawley, Wistar) | Experimental subjects |
| Surgical Supplies | |
| Anesthetics (Isoflurane or Ketamine/Xylazine) | Animal anesthesia |
| Surgical instruments (scalpels, forceps, scissors) | Surgical procedure |
| Sutures (absorbable and non-absorbable) | Wound closure |
| Antiseptics (Betadine, 70% ethanol) | Surgical site sterilization |
| Sterile Saline | Tissue handling |
| Analgesics (e.g., Buprenorphine) | Post-operative pain relief |
| Drug & Reagents | |
| Leuprolide Acetate | GnRH agonist treatment |
| Vehicle (e.g., sterile water, saline) | Control injection |
| Histology Supplies | |
| 10% Neutral Buffered Formalin | Tissue fixation |
| Ethanol series, Xylene, Paraffin | Tissue processing |
| Hematoxylin and Eosin Stains | Histological analysis |
| Microscope | Slide examination |
| Pain Assessment | |
| Von Frey Filaments | Measurement of mechanical sensitivity |
| Testing Chambers with Mesh Floor | Animal holding during testing |
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Leuprorelin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Histological studies on the therapeutic effect of sustained-release microspheres of a potent LHRH agonist (leuprorelin acetate) in an experimental endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinsurggroup.us [clinsurggroup.us]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Leuprorelin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of leuprorelin (B1674837), a gonadotropin-releasing hormone (GnRH) agonist, in mouse xenograft models of hormone-sensitive cancers such as prostate, breast, and ovarian cancer. This document outlines the mechanism of action, dosage considerations, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Leuprorelin is a synthetic analog of GnRH. Its mechanism of action involves an initial stimulation followed by a sustained downregulation of the pituitary GnRH receptors.[1][2] This biphasic response begins with a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in gonadal steroid production (testosterone in males, estradiol (B170435) in females), often referred to as a "flare."[3] However, continuous administration of leuprorelin leads to desensitization of the GnRH receptors, resulting in a profound and sustained suppression of LH and FSH secretion.[2] This, in turn, dramatically reduces the production of testosterone (B1683101) and estradiol, achieving a state of "medical castration."[4] In hormone-dependent cancers, this reduction in circulating sex hormones inhibits tumor growth.
Signaling Pathway
The binding of leuprorelin to the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately regulate the synthesis and secretion of LH and FSH. Continuous stimulation by leuprorelin disrupts this pathway, leading to receptor desensitization and downregulation.
References
- 1. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute gonadotropin-releasing hormone agonist treatment enhances extinction memory in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Sustained Release of Leuprorelin Acetate Depot Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-responsive cancers, such as prostate cancer, and other conditions like endometriosis and central precocious puberty.[1][2] Its therapeutic efficacy hinges on the continuous administration to suppress gonadal steroidogenesis.[3] Depot formulations, typically biodegradable polymer microspheres or in-situ forming gels, are designed to provide sustained release of leuprorelin acetate over extended periods (e.g., 1, 3, or 6 months), obviating the need for frequent injections.[1][4][5] These formulations entrap the hydrophilic leuprorelin within a lipophilic polymer matrix, allowing for a controlled, functionally constant release rate.[1][6] This document provides detailed application notes and protocols for the in vivo evaluation of leuprorelin acetate depot formulations.
Mechanism of Action
Upon initial administration, leuprorelin acetate acts as a potent agonist at the pituitary GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][7] This "flare effect" results in a temporary surge in gonadal steroid production (testosterone in males, estrogen in females).[3] However, continuous stimulation by leuprorelin acetate leads to desensitization and downregulation of the GnRH receptors on the pituitary gland.[3][8] This sustained action suppresses the secretion of gonadotropins, ultimately leading to a significant reduction in gonadal steroid synthesis and achieving a state of pharmacological castration.[1][3]
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) data from various in vivo studies of leuprorelin acetate depot formulations.
Table 1: Pharmacokinetic Parameters of Leuprorelin Acetate Depot Formulations in Humans
| Formulation (Dose) | Cmax (µg/L) | Time to Cmax (hours) | Mean Plasma Concentration (µg/L) | Volume of Distribution (L) |
| 1-Month Depot | ||||
| 3.75 mg | 13.1[1] | 1 - 3[1] | 0.4 - 1.4 (over 28 days)[1] | 36[1][4] |
| 7.5 mg | 20.8 - 21.8[1] | 1 - 3[1] | 0.4 - 1.4 (over 28 days)[1] | 33[1][4] |
| 15 mg | 54.5[1] | 1 - 3[1] | 0.4 - 1.4 (over 28 days)[1] | 27[1][4] |
| 3-Month Depot | ||||
| 11.25 mg | 47.4[1] | 1 - 3[1] | 0.19 - 0.43 (from day 7 onwards)[1] | N/A |
| 22.5 mg | N/A | N/A | N/A | N/A |
| 4-Month Depot | ||||
| 30 mg | 53[1] | 1 - 3[1] | N/A | N/A |
| 6-Month Depot | ||||
| 30 mg | N/A | N/A | N/A | N/A |
| 45 mg | 82.0 (initial), 102 (second injection)[6] | 4.5[6] | 0.2 - 2.0[6] | 27 (after bolus admin)[6] |
| Non-Depot | ||||
| 1 mg (subcutaneous) | 32 - 35[1] | 0.6 - 1[1] | N/A | 37[1][4] |
N/A: Data not available in the cited sources.
Table 2: Pharmacodynamic Parameters (Testosterone Suppression) of Leuprorelin Acetate Depot Formulations in Humans
| Formulation (Duration) | Percentage of Patients Achieving Castrate Levels (≤50 ng/dL) | Percentage of Patients Achieving Optimal Control (≤20 ng/dL) | Time to Castration |
| 1-Month (7.5 mg) | 98 - 100%[6] | 94%[6] | 2 - 4 weeks[6] |
| 3-Month (11.25 mg) | 100%[6] | N/A | N/A |
| 3-Month (22.5 mg) | 98 - 100%[6] | 97.5%[6] | N/A |
| 4-Month (30 mg) | 98 - 100%[6] | 90%[6] | N/A |
| 6-Month (30 mg) | 98%[6] | 81%[6] | N/A |
| 6-Month (45 mg) | 99% (by day 28)[5] | 94%[6] | Mean 21.2 days[5] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation in a Beagle Dog Model
This protocol is adapted from studies evaluating 3-month depot formulations.[9][10]
1. Objective: To determine the plasma concentration-time profile of leuprorelin acetate and the corresponding suppression of plasma testosterone (B1683101) levels following a single subcutaneous injection of a depot formulation in male beagle dogs.
2. Materials:
-
Male beagle dogs (specific age and weight range, e.g., 1-2 years, 10-15 kg)
-
Leuprorelin acetate depot formulation
-
Vehicle for reconstitution (if applicable)
-
Syringes and needles for subcutaneous administration
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS for leuprorelin, Chemiluminescence immunoassay for testosterone)
3. Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., 21,500 x g for 5 minutes at 4°C) to separate the plasma.[12]
-
Transfer the plasma supernatant to labeled cryovials.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.[12]
-
Bioanalysis:
-
Data Analysis:
Protocol 2: In Vivo Release Study in a Rat Model
This protocol is based on methodologies for assessing in-situ forming implants.[14]
1. Objective: To determine the in vivo release profile of leuprorelin acetate from a depot formulation by measuring the residual drug in the implant over time.
2. Materials:
-
Sprague-Dawley rats (specific sex and weight range)
-
Leuprorelin acetate depot formulation
-
Surgical instruments for subcutaneous implantation and explantation
-
Anesthesia
-
Solvent for dissolving the implant (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC)[14][15]
3. Procedure:
-
Animal Acclimatization: Acclimatize rats to housing conditions for at least 7 days.
-
Implantation:
-
Anesthetize the rats.
-
Administer the depot formulation subcutaneously in the dorsal region.
-
-
Explantation:
-
At predetermined time points (e.g., 1, 7, 14, 21, 28 days), euthanize a subset of animals.[14]
-
Surgically remove the remaining implant.
-
-
Sample Preparation:
-
Dissolve the explanted depot in a known volume of a suitable solvent (e.g., 10 mL NMP).[14]
-
-
Drug Quantification:
-
Determine the concentration of leuprorelin acetate in the dissolved implant solution using a validated analytical method such as UV-Vis spectrophotometry (at ~278-279 nm) or RP-HPLC.[14]
-
-
Data Analysis:
-
Calculate the amount of leuprorelin remaining in the implant at each time point.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Signaling Pathway
Caption: GnRH agonist signaling pathway.
Experimental Workflow
Caption: In vivo PK/PD study workflow.
References
- 1. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of Self-Administered Formulation to Improve the Bioavailability of Leuprorelin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpda.org [ijpda.org]
HPLC method for leuprorelin quantification in biological samples
An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of leuprorelin (B1674837) in biological samples, crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated method for determining leuprorelin concentrations, primarily in human plasma, by combining High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS).
Principle
The method involves the extraction of leuprorelin and an internal standard (IS) from a biological matrix, typically using Solid-Phase Extraction (SPE). The extracted analytes are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, allowing for the accurate quantification of low concentrations of leuprorelin.
Materials and Reagents
-
Standards: Leuprorelin acetate (B1210297) reference standard, stable isotope-labeled internal standard (e.g., Leuprolide-¹³C6-¹⁵N or Leuprolide-D10).
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid, acetic acid, ammonium (B1175870) acetate, triethylamine, ortho-phosphoric acid.
-
Biological Matrix: Drug-free human plasma (or other relevant biological fluid).
-
SPE Cartridges: C18 or polymeric reverse-phase cartridges (e.g., Oasis HLB).
-
Equipment: HPLC system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, vortex mixer, SPE manifold.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the leuprorelin reference standard and the internal standard in a suitable solvent, such as methanol or a methanol/water mixture, to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration appropriate for addition to all samples (e.g., 2 µg/mL in acetonitrile).[1]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank, drug-free plasma with the appropriate leuprorelin working solutions to achieve a series of calibration standards. A typical calibration curve might range from 0.05 ng/mL to 40 ng/mL.[2][3]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 75 ng/mL, and 800 ng/mL).[1] A lower limit of quantification (LLOQ) QC is also typically prepared.[1][4]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure; specific volumes may need optimization based on the SPE cartridge manufacturer's recommendations.
-
Pre-treatment: To a 100 µL plasma sample, add the internal standard working solution. Mix with 300 µL of 5% formic acid in water and vortex for 5 minutes.[1]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by equilibration with HPLC-grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute leuprorelin and the IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the mobile phase, vortex, and inject into the LC-MS/MS system.[1]
Alternative Method: Protein Precipitation (PPT) For a faster but potentially less clean extraction, protein precipitation can be used. Add a precipitating agent like methanol or acetonitrile (typically 3 volumes) to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution.[4][5]
Data Presentation: Method Parameters
The following tables summarize typical parameters for the HPLC-MS/MS analysis of leuprorelin.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Reference |
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 5 µm) | [2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.3 - 1.0 mL/min | [1][6] |
| Injection Volume | 20 - 30 µL | [6] |
| Column Temperature | 40 °C | [6] |
| Elution Mode | Gradient or Isocratic | [1][7] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2][3] |
| MRM Transition (Leuprorelin) | m/z 605.5 → 110.2 | [2][3] |
| MRM Transition (IS) | m/z 609.1 → 249.1 (Leuprolide-¹³C6-¹⁵N) | [2][3] |
Table 2: Summary of Method Performance from Validated Studies
| Parameter | Reported Value | Reference |
| Linearity Range | 0.05 - 40 ng/mL | [2][3] |
| 0.018 - 45.2 ng/mL | [5] | |
| 25 - 30,000 pg/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [2][3] |
| 0.018 ng/mL | [5] | |
| 25 pg/mL | [4] | |
| Precision (%RSD) | < 11.5% | [5] |
| < 16.2% | [4] | |
| Accuracy (%RE) | Within ±2.8% | [5] |
| Within ±11.1% | [4] | |
| Extraction Recovery | 69.5% - 77.0% | [4] |
Visualizations
Caption: Overall workflow for leuprorelin quantification.
Caption: Key steps of the Solid-Phase Extraction (SPE) protocol.
References
- 1. Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Research Portal [researchworks.creighton.edu]
Preparation of Leuprorelin Acetate Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-responsive cancers and other conditions. In the realm of in vitro research, the accurate and consistent preparation of leuprorelin acetate stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive guide, including detailed protocols and application notes, for the preparation, storage, and use of leuprorelin acetate in cell culture experiments.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of leuprorelin acetate is fundamental to the proper preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | ~1269.47 g/mol | [1][2] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | ||
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 25 mg/mL | [3] |
| Water | Slightly soluble | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |
| Ethanol | ~0.25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Leuprorelin Acetate Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of leuprorelin acetate due to its high solubilizing capacity and the enhanced stability of the peptide in this solvent.
Materials:
-
Leuprorelin Acetate (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of lyophilized leuprorelin acetate and the DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the vial upon opening.
-
Weighing Leuprorelin Acetate:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of leuprorelin acetate powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need approximately 1.27 mg of leuprorelin acetate.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 1269.47 g/mol × 1000 mg/g = 12.69 mg (for 1 mL)
-
-
-
Dissolving in DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the leuprorelin acetate powder. For a 10 mM stock solution, if you weighed 12.69 mg of leuprorelin acetate, add 1 mL of DMSO.
-
Recap the tube securely and vortex gently until the powder is completely dissolved. A clear solution should be obtained. If necessary, brief sonication in a water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in DMSO at -20°C, the stock solution can be stable for up to 3 months.[4]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Working solutions of leuprorelin acetate should be prepared fresh for each experiment by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium.
Materials:
-
10 mM Leuprorelin Acetate stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of leuprorelin acetate required for your experiment. In prostate cancer cell lines, for instance, working concentrations can range from 10⁻¹¹ M to 10⁻⁶ M.[5]
-
Calculate Dilution: Use the following formula to calculate the volume of stock solution needed:
-
(M1)(V1) = (M2)(V2)
-
Where:
-
M1 = Concentration of the stock solution (e.g., 10 mM or 10,000 µM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V2 = Final volume of the cell culture medium
-
-
-
Prepare Working Solution:
-
Aseptically add the calculated volume of the leuprorelin acetate stock solution to the pre-warmed cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[6]
-
Mix the working solution gently by swirling or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without leuprorelin acetate) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
Stability and Storage Recommendations
| Solution Type | Solvent | Storage Temperature | Stability | Recommendations |
| Stock Solution | DMSO | -20°C or -80°C | Up to 3 months at -20°C.[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Solution | Cell Culture Medium / PBS | 2-8°C | Not recommended for more than one day.[3] | Prepare fresh for each experiment from a frozen DMSO stock. |
Note: The stability of leuprorelin acetate in aqueous solutions is influenced by pH and temperature, with degradation accelerating at lower pH values and higher temperatures.[7]
Mechanism of Action and Signaling Pathway
Leuprorelin acetate functions as a GnRH receptor agonist.[1] Its mechanism of action involves an initial stimulation of the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and, consequently, the production of gonadal steroid hormones such as testosterone (B1683101) and estrogen.[8][9]
In cancer cells, particularly prostate cancer cells, leuprorelin acetate can also exert direct effects.[10] The binding of leuprorelin to GnRH receptors on these cells can trigger intracellular signaling cascades that influence cell proliferation and gene expression.[2][10] The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to different G proteins, including Gαq/11 and Gαi.[11] This leads to the activation of downstream pathways such as the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38).[12]
References
- 1. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Research of Leuprorelin Acetate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of various leuprorelin (B1674837) acetate (B1210297) delivery systems. This document is intended to guide researchers in the formulation, characterization, and in vivo assessment of sustained-release leuprorelin acetate formulations for applications in oncology, endocrinology, and reproductive health research.
Introduction to Leuprorelin Acetate and Controlled Release Systems
Leuprorelin acetate is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with greater potency than the natural hormone.[1] Continuous administration of leuprorelin acetate leads to the downregulation of GnRH receptors in the pituitary gland, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, suppresses gonadal steroidogenesis, leading to castrate levels of testosterone (B1683101) in males and estrogen in females.[1][2] This mechanism of action makes leuprorelin acetate a cornerstone therapy for hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[3]
Due to its short biological half-life, frequent injections of leuprorelin acetate are necessary to maintain therapeutic effects. To improve patient compliance and provide consistent drug levels, various long-acting release (LAR) delivery systems have been developed. For preclinical research, these systems allow for the investigation of long-term efficacy and pharmacodynamics in animal models. The most common delivery systems for preclinical research include:
-
Biodegradable Microspheres: Typically composed of poly(lactic-co-glycolic acid) (PLGA), these microspheres encapsulate leuprorelin acetate and release it in a controlled manner as the polymer degrades.[4][5]
-
In Situ Forming Implants/Gels: These systems are administered as a liquid solution of a biodegradable polymer (e.g., PLGA) dissolved in a biocompatible solvent. Upon injection, the solvent diffuses away, causing the polymer to precipitate and form a solid or gel-like implant that entraps the drug for sustained release.[6][7]
-
Solid Biodegradable Implants: These are pre-formed, rod-shaped implants containing a homogenous dispersion of leuprorelin acetate in a biodegradable polymer matrix.[2][8]
-
Nanoparticles: Polymeric nanoparticles offer an alternative for targeted delivery and can be adapted for various administration routes.[9]
Mechanism of Action: GnRH Receptor Signaling Pathway
Leuprorelin acetate exerts its therapeutic effect by initially acting as a potent agonist on GnRH receptors on pituitary gonadotrophs.[2] Continuous stimulation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[2] The binding of leuprorelin acetate to the GnRH receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways.[10][11] The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates the expression of gonadotropin subunit genes.[10][12]
Preclinical Delivery Systems: Formulation and Characterization
Biodegradable Microspheres
Application: PLGA microspheres are widely used for monthly and multi-monthly sustained release of leuprorelin acetate in preclinical studies. They offer good biocompatibility and tunable release kinetics based on polymer molecular weight and lactide-to-glycolide ratio.[13]
Quantitative Data Summary:
| Formulation Parameter | Value Range | Reference |
| Polymer | PLGA (75:25 or 50:50) | [4][13] |
| Particle Size (Mean) | 15 - 80 µm | [1][4][14] |
| Drug Loading | 4.24% - 8.44% | [4][14] |
| Encapsulation Efficiency | 80% - 99% | [4][14] |
Experimental Protocol: Preparation of Leuprorelin Acetate-Loaded PLGA Microspheres (W/O/W Double Emulsion-Solvent Evaporation)
Materials:
-
Leuprorelin Acetate
-
PLGA (e.g., 75:25 lactide:glycolide ratio)[1]
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Gelatin (optional, as a stabilizer)[15]
-
Deionized Water
-
Homogenizer
-
Magnetic Stirrer
-
Lyophilizer
Protocol:
-
Prepare the Inner Aqueous Phase (W1): Dissolve a specific amount of leuprorelin acetate (and optionally gelatin) in deionized water. For example, dissolve 225 mg of leuprorelin acetate in 150 µL of water for injection.[16]
-
Prepare the Organic Phase (O): Dissolve a defined amount of PLGA in DCM. For instance, dissolve 2g of PLA in 6.26 mL of DCM.[16]
-
Form the Primary Emulsion (W1/O): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer to form a stable water-in-oil emulsion.
-
Form the Secondary Emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant, typically 0.5-1% PVA.[16] Homogenize this mixture to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the secondary emulsion at room temperature for several hours to allow the DCM to evaporate, which leads to the hardening of the microspheres.
-
Washing and Collection: Collect the hardened microspheres by filtration or centrifugation. Wash them with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the collected microspheres to obtain a fine, free-flowing powder.
In Situ Forming Implants/Gels
Application: In situ forming systems are advantageous for their ease of administration as a liquid, which then solidifies in situ to form a drug depot. This approach is suitable for preclinical studies requiring sustained drug delivery over several weeks to months.
Quantitative Data Summary:
| Formulation Parameter | Value | Reference |
| Polymer | 75/25 PLGA | [6] |
| Solvent | N-methyl-2-pyrrolidone (NMP) | [6] |
| Drug Load | 3%, 4.5%, 6% (w/w) | [6] |
| In Vivo Testosterone Suppression (Dogs) | Maintained below castration levels for >90 days | [6] |
Experimental Protocol: Preparation of an In Situ Forming Implant
Materials:
-
Leuprorelin Acetate (lyophilized)
-
PLGA (e.g., 75:25)
-
N-methyl-2-pyrrolidone (NMP)
-
Two sterile syringes
-
A sterile Luer-lock connector
Protocol:
-
Polymer Solution Preparation: Dissolve the desired concentration of PLGA in NMP. This may require gentle heating or agitation to ensure complete dissolution.
-
Drug Reconstitution: In a separate sterile syringe, draw up the required amount of the polymer/NMP solution.
-
Mixing: Using a Luer-lock connector, connect the syringe containing the polymer solution to a syringe containing the lyophilized leuprorelin acetate.
-
Homogenization: Pass the contents back and forth between the two syringes until the leuprorelin acetate is completely dissolved and a homogenous solution is formed.
-
Administration: The resulting solution is ready for subcutaneous injection in the animal model.
Solid Biodegradable Implants
Application: Solid implants provide a well-defined, pre-formed delivery system that can offer very consistent, long-term drug release. They are particularly useful in preclinical studies where precise dosing and release kinetics are critical.
Quantitative Data Summary:
| Formulation Parameter | Value | Reference |
| Drug Content (3-month implant) | 5 mg leuprorelin | [2] |
| In Vivo Testosterone Suppression (Human) | Median levels ≤0.2 ng/mL at week 4, maintained for 6-8 months | [2] |
Note on Preclinical Formulation: The preparation of solid implants often involves specialized manufacturing processes such as extrusion, which may be challenging to replicate on a small laboratory scale. For preclinical research, commercially available preclinical grade implants or collaboration with a specialized manufacturer is often the most practical approach.
In Vivo Preclinical Evaluation
A typical workflow for the preclinical evaluation of a novel leuprorelin acetate delivery system involves formulation, characterization, in vivo administration, and subsequent pharmacokinetic and pharmacodynamic analysis.
Animal Model
Male Sprague-Dawley or Wistar rats are commonly used animal models for the preclinical evaluation of leuprorelin acetate formulations.[13][17] Their reproductive physiology and response to GnRH analogues are well-characterized.
Administration Protocol
Materials:
-
Leuprorelin acetate formulation (microspheres, in situ gel, or implant)
-
Appropriate vehicle for reconstitution of microspheres (e.g., sterile water for injection, saline)
-
Syringes and needles of appropriate gauge for the formulation viscosity and animal size (e.g., 21-23 gauge for subcutaneous injection in rats)[18]
-
Animal restraining device (optional)
Protocol for Subcutaneous Administration in Rats:
-
Formulation Preparation: Reconstitute the microsphere formulation with the provided vehicle immediately before injection. For in situ gels, ensure the components are thoroughly mixed.
-
Animal Restraint: Properly restrain the rat, either manually or using a restraining device.[19]
-
Injection Site: The loose skin over the dorsal (back) or flank area is a suitable site for subcutaneous injection.[18]
-
Injection: Pinch the skin to form a "tent" and insert the needle at the base of the tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the formulation slowly and steadily.[19]
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site over the course of the study for signs of inflammation or necrosis.
Pharmacokinetic and Pharmacodynamic Assessment
Blood Sampling:
Serial blood samples are collected at predetermined time points to assess the plasma concentrations of leuprorelin acetate (pharmacokinetics) and testosterone (pharmacodynamics). Blood can be collected via the tail vein or saphenous vein for survival studies.[18]
Protocol for Testosterone Measurement (ELISA):
Materials:
-
Rat Testosterone ELISA Kit
-
Serum or plasma samples
-
Microplate reader
Protocol (General - refer to specific kit instructions):
-
Sample Preparation: Collect blood into appropriate tubes (e.g., serum separator tubes). Allow to clot, then centrifuge to separate the serum.[5] Store serum at -20°C or -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as per the kit instructions (e.g., 60 minutes at 37°C).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the testosterone concentration in the unknown samples.
Biocompatibility Assessment
Histopathological Evaluation:
At the end of the in vivo study, the injection site tissue can be excised for histological analysis to assess the local tissue reaction to the implant or microspheres.
Protocol:
-
Tissue Collection: Euthanize the animal and carefully excise the injection site, including the implant/microsphere depot and surrounding tissue.
-
Fixation: Fix the tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue through a series of graded alcohols and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular and tissue morphology.
-
Microscopic Examination: Examine the stained sections under a microscope to evaluate for signs of inflammation, fibrosis (capsule formation), necrosis, and foreign body reaction.
Conclusion
The selection of an appropriate leuprorelin acetate delivery system for preclinical research depends on the specific study objectives, including the desired duration of action and the animal model being used. The protocols and data presented in these application notes provide a foundation for the successful formulation, characterization, and in vivo evaluation of these advanced drug delivery systems. Careful adherence to detailed experimental procedures and thorough characterization are crucial for obtaining reproducible and reliable preclinical data that can inform clinical development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Testosterone suppression with a unique form of leuprorelin acetate as a solid biodegradable implant in patients with advanced prostate cancer: results from four trials and comparison with the traditional leuprorelin acetate microspheres formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Development and Characterization of Leuprolide Acetate Encapsulated PLGA Microspheres for Parenteral Controlled Release Depot Injection | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testosterone suppression with a unique form of leuprorelin acetate as a solid biodegradable implant in patients with advanced prostate cancer : results from four trials and comparison with the traditional leuprorelin acetate microspheres formulation | Lunds universitet [lu.se]
- 9. researchgate.net [researchgate.net]
- 10. KEGG PATHWAY: map04912 [genome.jp]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation study of leuprorelin acetate to improve clinical performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microfluidic Regulation of Core-Shell PLGA Microspheres for Sustained Release of Leuprolide Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103211773B - Method for preparing leuprolide acetate microspheres - Google Patents [patents.google.com]
- 16. CN106038492A - Preparation method of sustained-release leuprolide acetate microspheres - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. mcgill.ca [mcgill.ca]
- 19. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
Application Notes and Protocols for Long-Term Leuprorelin Treatment in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the long-term in vivo application of leuprorelin (B1674837) (also known as leuprolide acetate), a gonadotropin-releasing hormone (GnRH) agonist, in preclinical cancer research. Leuprorelin is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive cancers, primarily prostate cancer. Its mechanism of action involves an initial stimulation followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal axis, leading to castrate levels of testosterone (B1683101).[1][2] Beyond its systemic hormonal effects, leuprorelin has been shown to exert direct anti-proliferative and pro-apoptotic effects on cancer cells expressing the GnRH receptor.[3]
Data Presentation: Long-Term Leuprorelin In Vivo Protocols
The following table summarizes various long-term leuprorelin treatment protocols used in in vivo cancer studies across different animal models and cancer types. This data is intended to serve as a guide for designing preclinical studies.
| Animal Model | Cancer Type | Leuprorelin Acetate (B1210297) Formulation & Dosage | Treatment Duration | Key Findings |
| Male C57BL/6J Mice | Not applicable (ADT model) | 18 mg/4 weeks via subcutaneous osmotic minipumps | 12 weeks | Significant reduction in serum testosterone and prostate weight, increased abdominal adiposity.[4] |
| Wistar Albino Rats | Embryonal Implantation Model | Single 1 mg/kg subcutaneous injection | Single dose | Adverse effects on embryonal implantation markers. |
| Male and Female Long-Evans Rats | Puberty Suppression Model | 50 µg/kg daily subcutaneous injection | Postnatal day 25-50 | Delayed pubertal onset.[5] |
| Male Rats | Prostate Cancer Model | 0.1 mg/kg subcutaneous injection (solution and sustained-release depot) | Single dose | Characterization of pharmacokinetic and pharmacodynamic profiles.[6] |
| Nude Mice | Prostate Cancer (PC-3) Xenograft | Diethylstilbestrol (20 mg/kg) and UFT (20 mg/kg) administered for 25 days (as a comparative hormonal therapy) | 25 days | Synergistic inhibition of tumor growth.[7] |
Experimental Protocols
General Protocol for Long-Term Leuprorelin Treatment in a Mouse Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of long-term leuprorelin treatment on tumor growth in a subcutaneous xenograft model using immunodeficient mice (e.g., nude mice).
Materials:
-
Cancer cell line of interest (e.g., human prostate cancer cell line DU-145)
-
6-8 week old male immunodeficient mice (e.g., BALB/c nude mice)
-
Leuprorelin acetate for depot suspension (e.g., 1-month, 3-month, or 6-month formulation)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Matrigel (optional, to improve tumor take-rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic agent for animal procedures
-
Sterile surgical instruments
Procedure:
-
Cell Culture and Preparation: Culture cancer cells in appropriate media until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice until injection.[8]
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Leuprorelin Administration:
-
Reconstitution: Reconstitute the leuprorelin acetate depot formulation according to the manufacturer's instructions immediately before use. The suspension should appear milky and uniform.[10]
-
Injection: Administer the leuprorelin suspension via subcutaneous or intramuscular injection, depending on the specific formulation. The injection site should be varied for subsequent administrations.[7] The control group should receive a vehicle injection.
-
-
Long-Term Treatment and Monitoring:
-
Administer leuprorelin at the specified intervals (e.g., every 4, 12, or 24 weeks) for the duration of the study.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histopathology, immunohistochemistry, or molecular analysis.
Preparation of Leuprorelin Depot Formulation for Injection
Materials:
-
Leuprorelin acetate for depot suspension kit (containing vial with lyophilized microspheres and prefilled syringe with diluent)
-
Gloves
-
Sterile pad or cloth
Procedure:
-
Ensure the kit is at room temperature.
-
Visually inspect the leuprorelin powder and the diluent for any abnormalities.
-
Screw the white plunger into the end stopper of the syringe.
-
Uncap the vial and the syringe.
-
Attach the vial to the syringe using the provided adapter.
-
Slowly inject the diluent into the vial.
-
Gently shake the vial to ensure the microspheres are thoroughly suspended, creating a uniform milky suspension.
-
Invert the vial and withdraw the entire reconstituted suspension back into the syringe.
-
Detach the vial and attach the appropriate sterile needle for injection.
-
The reconstituted suspension should be administered immediately.[10]
Mandatory Visualizations
Signaling Pathways of Leuprorelin in Cancer Cells
References
- 1. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 10. LUPRON DEPOT: Dosing Options [lupronprostatecancer.com]
Application Notes and Protocols for Establishing a Leuprorelin-Resistant Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer. Leuprorelin (B1674837), a luteinizing hormone-releasing hormone (LHRH) agonist, is a commonly used form of ADT that suppresses testosterone (B1683101) production.[1] However, a significant challenge in the long-term management of prostate cancer is the development of resistance to ADT, leading to castration-resistant prostate cancer (CRPC).[2][3] Understanding the mechanisms of resistance and developing novel therapies to overcome it are critical areas of research. The establishment of in vitro models of leuprorelin-resistant prostate cancer is an essential first step in this process.
These application notes provide a comprehensive guide to establishing and characterizing leuprorelin-resistant prostate cancer cell lines. The protocols outlined below are designed to be adaptable to different prostate cancer cell lines and laboratory settings.
I. Mechanisms of Leuprorelin Resistance
Resistance to leuprorelin and other forms of ADT is a multifactorial process. The primary mechanisms can be broadly categorized as:
-
Restored Androgen Receptor (AR) Signaling: Despite low levels of circulating androgens, the AR signaling pathway can be reactivated through various mechanisms, including AR gene amplification or overexpression, AR mutations that allow activation by other steroids or even antagonists, and the expression of constitutively active AR splice variants.[3][4]
-
AR Bypass Signaling: Cancer cells can activate alternative signaling pathways to promote survival and proliferation independently of the AR. A key pathway implicated in this process is the PI3K/Akt/mTOR pathway .[5][6] Activation of this pathway can drive cell growth and inhibit apoptosis, compensating for the blockade of AR signaling.
-
Complete AR Independence: In some cases, prostate cancer cells can become completely independent of the AR for their growth and survival. This can involve a phenotypic switch, such as the development of a neuroendocrine-like phenotype.[7]
II. Data Presentation: Characterization of Leuprorelin-Resistant Cell Lines
The following tables provide a structured format for presenting quantitative data obtained from the characterization of newly established leuprorelin-resistant prostate cancer cell lines compared to their parental, sensitive counterparts.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental LNCaP | Leuprorelin | [Insert experimental value] | 1 |
| LNCaP-LeuR | Leuprorelin | [Insert experimental value] | [Calculate] |
| Parental C4-2B | Leuprorelin | [Insert experimental value] | 1 |
| C4-2B-LeuR | Leuprorelin | [Insert experimental value] | [Calculate] |
| Parental PC-3 | Leuprorelin | [Insert experimental value] | 1 |
| PC-3-LeuR | Leuprorelin | [Insert experimental value] | [Calculate] |
Table 2: Gene Expression Analysis (qRT-PCR)
| Gene | Cell Line | Fold Change (Resistant vs. Parental) |
| AR | LNCaP-LeuR | [Insert experimental value] |
| PSA (KLK3) | LNCaP-LeuR | [Insert experimental value] |
| TMPRSS2 | LNCaP-LeuR | [Insert experimental value] |
| AKT1 | LNCaP-LeuR | [Insert experimental value] |
| PTEN | LNCaP-LeuR | [Insert experimental value] |
| CDH1 (E-cadherin) | LNCaP-LeuR | [Insert experimental value] |
| CDH2 (N-cadherin) | LNCaP-LeuR | [Insert experimental value] |
| VIM (Vimentin) | LNCaP-LeuR | [Insert experimental value] |
Table 3: Protein Expression Analysis (Western Blot)
| Protein | Cell Line | Relative Protein Level (Resistant vs. Parental) |
| AR | LNCaP-LeuR | [Insert experimental value] |
| PSA | LNCaP-LeuR | [Insert experimental value] |
| p-Akt (Ser473) | LNCaP-LeuR | [Insert experimental value] |
| Total Akt | LNCaP-LeuR | [Insert experimental value] |
| PTEN | LNCaP-LeuR | [Insert experimental value] |
| E-cadherin | LNCaP-LeuR | [Insert experimental value] |
| N-cadherin | LNCaP-LeuR | [Insert experimental value] |
| Vimentin | LNCaP-LeuR | [Insert experimental value] |
III. Experimental Protocols
Protocol 1: Establishment of a Leuprorelin-Resistant Prostate Cancer Cell Line
This protocol describes a general method for generating a leuprorelin-resistant cell line by continuous, long-term exposure to the drug. This method can be adapted for various prostate cancer cell lines such as LNCaP, C4-2B, or PC-3.
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP, C4-2B, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Charcoal-stripped FBS (for androgen-sensitive lines like LNCaP)
-
Leuprorelin acetate (B1210297) (research grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Initial Culture and IC50 Determination:
-
Culture the parental cell line in its recommended complete growth medium.
-
Determine the baseline sensitivity to leuprorelin by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the initial IC50 value. For androgen-sensitive cell lines like LNCaP, use a medium supplemented with charcoal-stripped FBS to minimize the influence of androgens in the serum.
-
-
Initiation of Leuprorelin Treatment:
-
Seed the parental cells in a culture flask.
-
Begin treatment with a low concentration of leuprorelin, typically starting at a concentration below the IC50 (e.g., 1-10 nM). For androgen-sensitive cell lines, it is recommended to culture them in a medium with charcoal-stripped FBS to mimic an androgen-deprived environment.
-
-
Dose Escalation:
-
Maintain the cells in the presence of leuprorelin. The medium containing fresh leuprorelin should be changed every 2-3 days.
-
When the cells resume a consistent growth rate and reach approximately 80% confluency, subculture them.
-
Gradually increase the concentration of leuprorelin in a stepwise manner (e.g., by 1.5 to 2-fold increments) with each subsequent passage.
-
This dose escalation process should be carried out over a period of several months (typically 6-12 months).
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate steadily in a high concentration of leuprorelin (e.g., 1-10 µM).
-
Once a stable, resistant population is established, maintain the cells in a constant, high concentration of leuprorelin for all subsequent experiments to ensure the maintenance of the resistant phenotype.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
-
Verification of Resistance:
-
Periodically perform cell viability assays to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 (e.g., >5-fold) is indicative of resistance.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of leuprorelin on prostate cancer cells and for calculating the IC50 value.
Materials:
-
Parental and leuprorelin-resistant prostate cancer cells
-
96-well cell culture plates
-
Complete growth medium (or medium with charcoal-stripped FBS)
-
Leuprorelin acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of leuprorelin in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of leuprorelin (and a vehicle control, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression levels of key proteins involved in leuprorelin resistance.
Materials:
-
Parental and leuprorelin-resistant prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AR, PSA, p-Akt, Akt, PTEN, E-cadherin, N-cadherin, Vimentin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
IV. Visualization of Key Pathways and Workflows
Signaling Pathways in Leuprorelin Resistance
Experimental Workflow for Establishing a Leuprorelin-Resistant Cell Line
Logical Relationship of Resistance Mechanisms
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Antiandrogens in Prostate Cancer: Is It Inevitable, Intrinsic or Induced? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed quantitative proteomics in prostate cancer biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Leuprorelin-Induced Apoptosis In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive prostate cancer. Its primary mechanism of action involves the suppression of testicular testosterone (B1683101) production. However, a growing body of evidence indicates that leuprorelin can also exert direct anti-proliferative and pro-apoptotic effects on prostate cancer cells.[1] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors progress despite low androgen levels. These direct effects are mediated through GnRH receptors present on prostate cancer cells.[2]
This document provides a comprehensive guide to the in vitro methodologies for assessing leuprorelin-induced apoptosis. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflows involved.
Key Concepts in Leuprorelin-Induced Apoptosis
Leuprorelin's induction of apoptosis in prostate cancer cells is a multifaceted process involving both intrinsic and extrinsic pathways. Upon binding to its receptor on cancer cells, leuprorelin can trigger a cascade of intracellular events that ultimately lead to programmed cell death.[3] Key molecular players in this process include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, the executioners of apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of Leuprorelin in Prostate Cancer Cells
| Cell Line | Leuprorelin Concentration | Treatment Duration | Apoptosis Assay | Observed Effect | Reference |
| Primary Human Prostate Carcinoma | 5-20 ng/mL | Not Specified | DNA Fragmentation (COMET assay) | Significant increase in DNA-fragmented cells, dependent on concentration. | [2] |
| LNCaP (Androgen-Sensitive) | 1-10 µM (for other inducers) | 24 hours (for other inducers) | Annexin V/PI Staining | Expected to show an increase in early and late apoptotic cells. | [4] |
| PC-3 (Androgen-Independent) | Not Specified | Not Specified | Not Specified | Reported to undergo apoptosis in response to GnRH agonists. | [1] |
| DU145 (Androgen-Independent) | Not Specified | Not Specified | Not Specified | Reported to undergo apoptosis in response to GnRH agonists. | [1] |
Signaling Pathways
The signaling pathways initiated by leuprorelin that lead to apoptosis are complex and can involve multiple interconnected cascades. Upon binding to the GnRH receptor, leuprorelin can activate G-proteins, which in turn can modulate the activity of downstream effectors such as the MAPK pathway.[5] This can lead to the regulation of pro- and anti-apoptotic genes. Furthermore, leuprorelin can influence the Fas/FasL system, a key component of the extrinsic apoptosis pathway.
Experimental Workflow
A typical workflow for assessing leuprorelin-induced apoptosis in vitro involves several key stages, from cell culture and treatment to the application of various apoptosis detection assays.
References
- 1. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacoperone IN3 enhances the apoptotic effect of leuprolide in prostate cancer cells by increasing the gonadotropin-releasing hormone receptor in the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor agonist-induced apoptosis of human prostate cancer cells LNCaP proceeds through sustained activation of ERK1/2 leading to G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Monitoring Leuprorelin Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leuprorelin (B1674837), a potent gonadotropin-releasing hormone (GnRH) agonist, is a critical therapeutic agent for hormone-dependent diseases. Its efficacy is rooted in the profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a state of chemical castration. Evaluating the in vivo efficacy of leuprorelin in preclinical animal models is a fundamental step in drug development and academic research. These application notes provide detailed methodologies for monitoring leuprorelin's efficacy through hormonal assays, analysis of target organ responses, and assessment of tumor growth inhibition in relevant xenograft models. The protocols are designed to ensure robust, reproducible, and translatable results.
Introduction to Leuprorelin's Mechanism of Action
Leuprorelin is a synthetic analog of GnRH.[1] Upon administration, it initially acts as a potent agonist at the GnRH receptors in the anterior pituitary gland, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4][5] This "flare" effect leads to a temporary increase in testosterone (B1683101) and estradiol (B170435) production.[2][4] However, continuous exposure to leuprorelin leads to the downregulation and desensitization of pituitary GnRH receptors.[2][3][4][5] This sustained action results in a profound suppression of LH and FSH secretion, thereby reducing testosterone and estradiol to castrate levels, which is the therapeutic goal.[1][2][4]
Monitoring Pharmacodynamic Efficacy: Hormonal Assays
The most direct method to confirm leuprorelin's efficacy is to measure the circulating levels of key hormones in the HPG axis.
Serum Luteinizing Hormone (LH) and Testosterone Analysis
Principle: Effective leuprorelin treatment will result in a significant and sustained suppression of serum LH and, consequently, testosterone in males. An initial surge may be observed shortly after the first administration.
Experimental Protocol: Serum Hormone Measurement by ELISA
This protocol provides a general guideline. Specifics may vary based on the commercial ELISA kit used.
-
Animal Model & Dosing:
-
Use adult male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6).
-
Administer leuprorelin acetate (B1210297) via subcutaneous or intramuscular injection. Depot formulations are commonly used for sustained release.
-
Include a vehicle-treated control group and a surgically castrated group as a positive control for maximal testosterone suppression.
-
-
Blood Collection:
-
Collect blood samples (approx. 200-300 µL from rats, 50-100 µL from mice) at baseline (pre-dose).
-
To capture the initial surge, collect samples at time points such as 2, 6, and 24 hours post-first dose.
-
For chronic suppression, collect samples at weekly intervals (e.g., Day 7, 14, 21, 28).
-
-
Serum Preparation:
-
Dispense collected blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.[6]
-
Centrifuge at 1,000-2,000 x g for 15-20 minutes at 4°C.[3][7]
-
Carefully collect the supernatant (serum) and store in aliquots at -80°C until analysis to avoid repeated freeze-thaw cycles.[4]
-
-
ELISA Procedure (General):
-
Bring all reagents, standards, and samples to room temperature before use.
-
Prepare standard dilutions as per the kit manufacturer's instructions to generate a standard curve.
-
Pipette standards, controls, and serum samples (typically 25-50 µL) into the appropriate wells of the antibody-coated microplate in duplicate.[2]
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well.[2]
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C or room temperature).[2][4]
-
Wash the plate 3-5 times with the provided wash buffer, ensuring complete removal of liquid after the final wash by tapping the plate on absorbent paper.[4]
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature for color development.[2][4]
-
Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.[2]
-
Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[8]
-
-
Data Analysis:
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all readings.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic curve fit is often recommended.[6]
-
Calculate the concentration of LH or testosterone in the samples by interpolating from the standard curve. Account for any sample dilution factors.
-
Data Presentation: Representative Hormonal Suppression Data
| Hormone | Vehicle Control (Day 28) | Leuprorelin-Treated (Day 28) | Surgical Castration (Day 28) |
| Serum LH (ng/mL) | 1.5 ± 0.3 | < 0.2 | < 0.2 |
| Serum Testosterone (ng/mL) | 4.1 ± 0.9 | < 0.1 | < 0.1 |
| Values are presented as Mean ± SD. Data is illustrative. |
Monitoring Biological Efficacy: Target Organ Atrophy
Principle: The reduction in sex steroids induced by leuprorelin leads to the atrophy of hormone-dependent reproductive organs. This serves as a robust biological endpoint for efficacy.
Experimental Protocol: Reproductive Organ Weight and Histology
-
Animal Model and Treatment:
-
Use intact adult male (for prostate, seminal vesicles) and female (for uterus) rodents.
-
Treat animals with leuprorelin or vehicle for a sustained period (e.g., 28 days).
-
-
Tissue Collection and Weighing:
-
At the study endpoint, euthanize animals via an approved method.
-
Carefully dissect the target reproductive organs (prostate, seminal vesicles, testes for males; uterus for females).
-
Remove any adhering fat and connective tissue.
-
Gently blot the organs on filter paper to remove excess fluid and weigh them immediately (wet weight).
-
Calculate the organ-to-body weight ratio (Organ Weight / Body Weight x 100) to normalize for variations in animal size. A significant decrease in these organ weights is indicative of leuprorelin's efficacy.[9]
-
-
Histological Analysis (H&E Staining):
-
Fixation: Immediately place the dissected organs in 10% neutral buffered formalin (NBF) at a volume of at least 10-20 times that of the tissue for 24-48 hours.[10]
-
Processing:
-
After fixation, transfer tissues into cassettes.
-
Dehydrate the tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[11]
-
Clear the tissues using an agent like xylene.[11]
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.[12]
-
-
Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome and mount them on glass slides.[13]
-
H&E Staining:
-
Deparaffinize slides in xylene and rehydrate through graded alcohols to water.[11]
-
Stain nuclei by immersing slides in Hematoxylin (e.g., Mayer's or Harris's) for 3-5 minutes.[11]
-
Rinse in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or dilute lithium carbonate).
-
Counterstain the cytoplasm and extracellular matrix by immersing in Eosin Y solution for 30 seconds to 2 minutes.[11]
-
Dehydrate the stained slides through graded alcohols and clear in xylene.[11]
-
Coverslip the slides using a permanent mounting medium.[11]
-
-
Evaluation: Examine the slides under a microscope. For the prostate and seminal vesicles, look for signs of glandular atrophy, reduced epithelial height, and secretory material. For the uterus, look for atrophy of the endometrium and myometrium.
-
Data Presentation: Representative Organ Weight Data
| Treatment Group | Mean Prostate Weight (mg) ± SD | Mean Seminal Vesicle Weight (mg) ± SD | Mean Uterine Weight (mg) ± SD |
| Vehicle Control | 485 ± 60 | 550 ± 75 | 380 ± 50 |
| Leuprorelin (28 days) | 130 ± 25 | 155 ± 30 | 110 ± 20 |
| Values are presented as Mean ± SD. Data is illustrative. |
Monitoring Therapeutic Efficacy: Prostate Cancer Xenograft Models
Principle: For oncology applications, the ultimate measure of leuprorelin's efficacy is its ability to inhibit the growth of hormone-dependent tumors.
Experimental Protocol: Subcutaneous LNCaP Xenograft Model
-
Cell Line and Animal Model:
-
Cell Preparation and Inoculation:
-
Culture LNCaP cells under standard aseptic conditions.
-
Harvest cells at exponential growth phase and determine viability (should be >95%).[14]
-
Resuspend cells in a mixture of sterile PBS or culture medium and Matrigel (1:1 ratio) to a final concentration of 1-5 x 10^6 cells in an injection volume of 100-200 µL.
-
Inoculate the cell suspension subcutaneously into the flank of the mice.[14]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor animals for tumor formation.
-
Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, Leuprorelin).[14]
-
-
Tumor Measurement and Data Collection:
-
Using digital calipers, measure the tumor length (L) and width (W) two to three times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Record the body weight of the animals at each measurement to monitor for general toxicity.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a fixed duration.
-
At termination, euthanize the animals, and dissect the tumors. Record the final tumor weight.
-
Data Presentation: Representative Tumor Growth Inhibition Data
| Day of Study | Mean Tumor Volume (mm³) ± SEM (Vehicle) | Mean Tumor Volume (mm³) ± SEM (Leuprorelin) |
| 0 | 120 ± 10 | 122 ± 11 |
| 7 | 250 ± 25 | 150 ± 15 |
| 14 | 550 ± 60 | 165 ± 18 |
| 21 | 1100 ± 120 | 180 ± 22 |
| 28 | 1850 ± 200 | 210 ± 28 |
| Values are presented as Mean ± Standard Error of the Mean (SEM). Data is illustrative. |
Visualized Pathways and Workflows
Caption: Leuprorelin's dual-phase effect on the HPG axis.
Caption: Workflow for in vivo efficacy testing of leuprorelin.
References
- 1. ohsu.edu [ohsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. elkbiotech.com [elkbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cusabio.com [cusabio.com]
- 8. Mouse LH(Luteinizing Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 9. Decrease of genital organ weights and plasma testosterone levels in rats following oral administration of leuprolide microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masseycancercenter.org [masseycancercenter.org]
- 11. clyte.tech [clyte.tech]
- 12. Tissue Processing and Hematoxylin and Eosin Staining | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for In Vitro Studies of Leuprorelin in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2] Its primary mechanism of action involves the downregulation of GnRH receptors in the pituitary gland, leading to a significant reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This, in turn, suppresses the production of testosterone (B1683101) and estrogen, hormones that can fuel the growth of certain cancers.[1][3] Beyond its systemic hormonal effects, emerging evidence suggests that leuprorelin may also exert direct effects on cancer cells, including inhibition of proliferation and induction of apoptosis, particularly in castration-resistant prostate cancer.
The combination of leuprorelin with traditional cytotoxic chemotherapy presents a promising strategy to enhance therapeutic efficacy. By targeting both hormonal and non-hormonal growth pathways, this combined approach may lead to synergistic anti-tumor effects and overcome mechanisms of drug resistance. These application notes provide detailed protocols for investigating the in vitro effects of leuprorelin in combination with various chemotherapeutic agents on different cancer cell lines.
Data Presentation: Quantitative Summary of In Vitro Studies
The following tables summarize key quantitative data from representative in vitro studies investigating the effects of GnRH analogs, including leuprorelin and its conjugates, in combination with chemotherapy.
Table 1: IC50 Values of a GnRH Analog Conjugate in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (µmol/L) |
| PC-3 | [DLys⁶]-LHRH-Methotrexate | 1.02 ± 0.18 |
| PC-3 | Methotrexate (B535133) | 6.34 ± 1.01 |
| DU-145 | [DLys⁶]-LHRH-Methotrexate | 1.53 ± 0.27 |
| DU-145 | Methotrexate | 8.03 ± 1.29 |
| LNCaP | [DLys⁶]-LHRH-Methotrexate | 1.93 ± 0.19 |
| LNCaP | Methotrexate | 9.68 ± 1.24 |
Data extracted from a study on a methotrexate conjugate of a different LHRH agonist, deslorelin, which demonstrates the potential for enhanced cytotoxicity with targeted delivery.
Table 2: Cell Viability in Prostate Cancer Cell Lines with Docetaxel (B913) Combination
| Cell Line | Treatment | Concentration | % Cell Viability |
| LNCaP | Control | - | 100 |
| LNCaP | YK-4-279 | 1 µM | ~70 |
| LNCaP | Docetaxel | 1 nM | ~65 |
| LNCaP | YK-4-279 + Docetaxel | 0.5 µM + 0.5 nM | ~40 |
| PC-3 | Control | - | 100 |
| PC-3 | YK-4-279 | 1 µM | ~80 |
| PC-3 | Docetaxel | 1 nM | ~75 |
| PC-3 | YK-4-279 + Docetaxel | 0.5 µM + 0.5 nM | ~55 |
This table illustrates the synergistic effect of combining docetaxel with another targeted agent, suggesting a similar potential for leuprorelin combinations.[4]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of leuprorelin in combination with chemotherapy.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of leuprorelin, a chemotherapeutic agent, and their combination on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, MCF-7, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Leuprorelin acetate
-
Chemotherapeutic agent (e.g., Docetaxel, Cisplatin, Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of leuprorelin and the chemotherapeutic agent in culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include untreated control wells.
-
For combination studies, cells can be pre-treated with leuprorelin for 24-48 hours before the addition of the chemotherapeutic agent for a further 24-72 hours.
-
-
MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with leuprorelin and a chemotherapeutic agent.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with leuprorelin, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of leuprorelin and a chemotherapeutic agent on the cell cycle distribution of cancer cells.[5]
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compounds as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of leuprorelin and chemotherapy combinations.
References
- 1. Protocol combining GnRH agonists and GnRH antagonists for rapid suppression and prevention of gonadal damage during cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprorelin. A review of its pharmacology and therapeutic use in prostatic cancer, endometriosis and other sex hormone-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro sensitivity of human endometrial cancer cell lines to paclitaxel or irinotecan (CPT-11) in combination with other aniticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects and Mechanism of YK-4-279 in Combination with Docetaxel on Prostate Cancer [medsci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Leuprorelin in Hormone-Refractory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive prostate cancer. Its primary mechanism of action involves the downregulation of the pituitary-gonadal axis, leading to castrate levels of testosterone. However, a growing body of evidence suggests that leuprorelin and other GnRH analogs can also exert direct anti-tumor effects on cancer cells, including those that have become hormone-refractory. This is mediated through GnRH receptors expressed on the surface of these tumor cells.[1] The signaling pathway activated in cancer cells is distinct from that in the pituitary, primarily involving Gαi protein coupling, which leads to antiproliferative, pro-apoptotic, and anti-metastatic effects.[2]
These application notes provide a comprehensive framework for the experimental design of studies investigating the direct effects of leuprorelin in hormone-refractory cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the therapeutic potential and mechanisms of action of leuprorelin in this advanced disease setting.
Selecting Appropriate Hormone-Refractory Models
The choice of appropriate cell line and animal models is critical for obtaining clinically relevant data. Hormone-refractory prostate cancer cell lines are essential tools for these studies.
Commonly Used Hormone-Refractory Prostate Cancer Cell Lines:
-
PC-3: Derived from a bone metastasis of a grade IV prostatic adenocarcinoma, these cells are androgen-independent and do not express androgen receptor (AR) or prostate-specific antigen (PSA).[3] They are highly invasive and serve as a model for late-stage, aggressive prostate cancer.
-
DU-145: Originating from a brain metastasis, these cells are also androgen-independent and lack AR and PSA expression.[3][4] They are moderately invasive.
-
C4-2: A subline of the LNCaP cell line, C4-2 represents a progression to castration resistance. Unlike PC-3 and DU-145, C4-2 cells express the AR and can exhibit ligand-independent AR activation.[3]
Data Presentation: Summary of Leuprorelin's Effects
The following tables summarize the expected quantitative outcomes of leuprorelin treatment in hormone-refractory prostate cancer models based on available literature.
Table 1: In Vitro Efficacy of Leuprorelin in Hormone-Refractory Prostate Cancer Cell Lines
| Cell Line | Assay | Leuprorelin Concentration | Observed Effect | Reference |
| DU-145 | Cell Proliferation | 10⁻⁸ M - 10⁻⁶ M | Significant dose-dependent inhibition of cell proliferation. | [1][5] |
| DU-145 | Cell Migration | 10⁻⁶ M | Significant decrease in cell migration towards vitronectin. | [5] |
| DU-145 | Cell Invasion | 10⁻⁶ M | Complete abrogation of cell invasion in Matrigel. | [5] |
| PC-3 | Cell Proliferation | Not specified | Inhibitory effect on epidermal growth factor (EGF)-induced proliferation. | [2][6] |
| PC-3 | Gene Expression (PSA) | Not specified | Reduction in PSA gene expression. | [2][6] |
Table 2: In Vivo Efficacy of Leuprorelin in Hormone-Refractory Xenograft Models
| Animal Model | Tumor Xenograft | Leuprorelin Acetate (B1210297) Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | DU-145 | Not specified | Counteracted the growth of androgen-independent xenografts. | [1] |
| Nude Mice | PC-3 | Not specified | Well-accepted tumor model for castration-resistant prostate cancer. | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic and cytostatic effects of leuprorelin on hormone-refractory prostate cancer cells.
Materials:
-
Hormone-refractory prostate cancer cell lines (e.g., PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Leuprorelin acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of leuprorelin acetate in serum-free medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of leuprorelin (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (medium without leuprorelin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following leuprorelin treatment.
Materials:
-
Hormone-refractory prostate cancer cell lines
-
Leuprorelin acetate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of leuprorelin for 24, 48, and 72 hours as described in the cell viability assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Apoptosis and Signaling Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and GnRH receptor signaling.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-p38 MAPK, anti-p53, anti-GnRH-R)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of target genes such as the androgen receptor (AR) and prostate-specific antigen (PSA).
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AR, PSA) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Xenograft Model
This protocol outlines the establishment of a hormone-refractory prostate cancer xenograft model to evaluate the in vivo efficacy of leuprorelin.
Materials:
-
Hormone-refractory prostate cancer cells (e.g., PC-3, DU-145)
-
Matrigel
-
Male immunodeficient mice (e.g., nude or SCID)
-
Leuprorelin acetate depot formulation
-
Calipers
Protocol:
-
Cell Preparation and Implantation: Resuspend 1-2 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Leuprorelin Administration: Administer leuprorelin acetate via subcutaneous or intramuscular injection. Depot formulations are commonly used for sustained release (e.g., 7.5 mg/kg for a 1-month depot, or adjusted based on the specific formulation and study design).[8] The control group should receive a vehicle injection.
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot tumor growth curves for each group. Calculate the percentage of tumor growth inhibition (TGI).
Visualization of Key Pathways and Workflows
GnRH Receptor Signaling in Hormone-Refractory Prostate Cancer Cells
Caption: GnRH receptor signaling cascade in hormone-refractory prostate cancer cells.
Experimental Workflow for In Vitro Analysis of Leuprorelin
Caption: A streamlined workflow for in vitro evaluation of leuprorelin's effects.
Mechanisms of Resistance to Leuprorelin in Hormone-Refractory Models
Caption: Overview of potential mechanisms of direct resistance to leuprorelin.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. oaepublish.com [oaepublish.com]
- 6. dovepress.com [dovepress.com]
- 7. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leuprorelin Concentration for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with leuprorelin (B1674837) in vitro. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize leuprorelin concentrations for a maximum in vitro response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for leuprorelin in in vitro studies?
A1: The optimal concentration of leuprorelin can vary significantly depending on the cell type and the specific biological endpoint being measured. However, based on published studies, a common starting range for assessing its effects on cell viability and apoptosis in cancer cell lines, such as prostate cancer, is between 5 ng/mL and 20 ng/mL.[1][2] Some studies have shown effects at much lower concentrations, even in the picomolar to nanomolar range (10⁻¹¹ M).[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: Which cell lines are commonly used to study the in vitro effects of leuprorelin?
A2: The most frequently used cell lines for in vitro studies with leuprorelin are human prostate cancer cell lines. These include:
-
LNCaP: An androgen-sensitive prostate cancer cell line.[3][4][5][6]
-
PC-3: An androgen-insensitive prostate cancer cell line.[3][4][5][6]
These cell lines are often chosen because they represent different stages of prostate cancer progression and have differential responses to hormonal therapies.
Q3: What are the expected in vitro effects of leuprorelin on cancer cells?
A3: Leuprorelin, a GnRH agonist, can have both direct and indirect effects on cancer cells in vitro. While its primary mechanism in vivo is to desensitize the pituitary GnRH receptors, leading to a decrease in sex hormones, direct effects on cancer cells expressing GnRH receptors have been observed.[7][8] These direct effects can include:
-
Inhibition of cell proliferation: Leuprorelin can counteract the growth-promoting effects of androgens in hormone-sensitive cells and growth factors in hormone-insensitive cells.[5][6]
-
Induction of apoptosis: Leuprorelin has been shown to increase the number of cells undergoing programmed cell death.[1][2][9][10]
-
Modulation of signaling pathways: It can affect intracellular signaling cascades, such as the MAP kinase (ERK1/2) pathway, which is involved in cell growth and survival.[3]
Q4: How long should I incubate my cells with leuprorelin to observe an effect?
A4: The incubation time required to observe a significant effect of leuprorelin can vary. For cell proliferation assays, incubation periods typically range from 2 to 6 days.[6] For apoptosis assays, effects may be detectable within 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay.
Q5: I am not seeing the expected anti-proliferative effect of leuprorelin. What could be the issue?
A5: Several factors could contribute to a lack of response to leuprorelin in your in vitro experiments:
-
GnRH Receptor Expression: The target cells may not express a sufficient level of GnRH receptors. It is crucial to verify GnRH receptor expression in your cell line using techniques like RT-PCR or Western blotting.
-
Cell Culture Conditions: The presence of certain growth factors or hormones in the culture medium could mask the inhibitory effects of leuprorelin. Consider using charcoal-stripped serum to reduce the influence of endogenous steroids.
-
Leuprorelin Concentration: The concentration of leuprorelin may be suboptimal. A comprehensive dose-response experiment is essential.
-
Assay Sensitivity: The chosen assay for measuring cell proliferation may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your results.
Data Presentation: Leuprorelin In Vitro Efficacy
The following table summarizes quantitative data from various studies on the in vitro effects of leuprorelin.
| Cell Line | Assay Type | Leuprorelin Concentration | Incubation Time | Observed Effect | Reference |
| Primary Human Prostate Carcinoma Cells | MTT Assay (Cell Growth) | 5 - 20 ng/mL | Not Specified | Significant reduction in cell growth rate. | [1][2] |
| Primary Human Prostate Carcinoma Cells | COMET Assay (Apoptosis) | 5 - 20 ng/mL | Not Specified | Significant increase in DNA-fragmented cells. | [1][2] |
| LNCaP (Prostate Cancer) | Cell Proliferation Assay | 10⁻¹¹ M | Not Specified | Inhibition of DHT-induced proliferation. | [3] |
| PC-3 (Prostate Cancer) | Cell Proliferation Assay | 10⁻⁵ M | 6 days | Counteracted the mitogenic action of EGF. | [6] |
| LNCaP (Prostate Cancer) | Western Blot (ERK1/2 Phosphorylation) | 10⁻¹¹ M - 10⁻⁶ M | Not Specified | Reduction of EGF-promoted ERK phosphorylation. | [6] |
| PC-3 (Prostate Cancer) | Western Blot (ERK1/2 Phosphorylation) | 10⁻¹¹ M - 10⁻⁶ M | Not Specified | Increase in ERK activity. | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of leuprorelin on the viability of adherent or suspension cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Leuprorelin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of leuprorelin. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This protocol is a generalized procedure for detecting DNA fragmentation, an indicator of apoptosis, induced by leuprorelin.
Materials:
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with leuprorelin for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMPA at 37°C and immediately pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (typically around 25 V) for 20-30 minutes. This will cause the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization: After electrophoresis, gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze the extent of DNA damage (e.g., tail length, percentage of DNA in the tail) using specialized software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Leuprorelin Stability and Degradation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of leuprorelin (B1674837) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of leuprorelin in aqueous solutions?
A1: The stability of leuprorelin in aqueous solutions is primarily influenced by temperature, pH, and the presence of dissolved oxygen. Higher temperatures and lower (acidic) pH values accelerate degradation.[1][2] The presence of dissolved oxygen can also contribute to oxidative degradation.
Q2: What are the main degradation pathways for leuprorelin in aqueous solutions?
A2: The main degradation pathways for leuprorelin in aqueous solutions include hydrolysis, aggregation, and oxidation.[3] Hydrolysis involves the cleavage of peptide bonds, while aggregation is the formation of larger, often inactive, protein complexes. Oxidation can occur at specific amino acid residues.
Q3: How should I prepare and store leuprorelin stock solutions for my experiments?
A3: For optimal stability, it is recommended to prepare stock solutions in an appropriate buffer, such as phosphate-buffered saline (PBS), and store them at low temperatures. One study showed that the aqueous stability of leuprorelin acetate (B1210297) was higher at lower temperatures.[1][2] For short-term storage, 2-8°C is suitable, while for long-term storage, -20°C or -80°C is recommended to minimize degradation. It is also advisable to prepare fresh solutions for each experiment whenever possible.
Q4: Can I use organic solvents to dissolve leuprorelin?
A4: While leuprorelin is soluble in some organic solvents like DMSO, its stability characteristics may differ from those in aqueous solutions. One study found that a DMSO formulation of leuprorelin demonstrated better stability than an aqueous formulation over one year at 37°C.[3] However, the degradation pathways in DMSO were different, with aggregation and oxidation being more prominent than hydrolysis.[3] When using organic solvents, it's crucial to consider their compatibility with your experimental system.
Q5: What is the expected shelf-life of a leuprorelin solution at room temperature?
A5: Leuprorelin in aqueous solution is not stable for extended periods at room temperature. Degradation is significantly accelerated at higher temperatures. For instance, one study observed a more rapid decrease in leuprorelin concentration at 37°C compared to lower temperatures over a 35-day period.[4] Therefore, it is strongly advised to avoid storing leuprorelin solutions at room temperature for more than a few hours.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity | Leuprorelin degradation due to improper storage or handling. | - Prepare fresh solutions for each experiment.- Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles.- Verify the pH of your experimental buffer. |
| Precipitate formation in the solution | Aggregation of leuprorelin. | - Gently mix the solution; avoid vigorous shaking.- Consider using a different buffer system or adding excipients known to reduce aggregation (consult relevant literature).- Filter the solution through a low-protein-binding filter if necessary, but be aware this may reduce the concentration. |
| Discrepancies in analytical results (e.g., HPLC) | - Degradation of the sample during analysis.- Issues with the analytical method itself. | - Ensure the autosampler is cooled to prevent degradation during the run.- Use a validated stability-indicating HPLC method.- Check the mobile phase composition and pH. |
| Unexpected peaks in chromatograms | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation peaks.- Use a mass spectrometer (LC-MS) to identify the unknown peaks. |
Quantitative Stability Data
The following tables summarize the stability of leuprorelin acetate under different conditions based on a study by Rahimi et al. (2016).
Table 1: Effect of Temperature on Leuprorelin Acetate Stability in PBS (pH 7.4) over 35 Days
| Temperature (°C) | Remaining Leuprorelin (%) |
| -10 | ~95 |
| 4 | ~85 |
| 25 | ~75 |
| 37 | ~68 |
Table 2: Effect of pH on Leuprorelin Acetate Stability in PBS at 37°C over 35 Days
| pH | Remaining Leuprorelin (%) |
| 2.0 | ~34 |
| 4.5 | ~50 |
| 6.0 | ~60 |
| 7.4 | ~68 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Leuprorelin
This protocol is based on a validated method for the estimation of leuprorelin acetate.
Objective: To quantify the amount of intact leuprorelin and its degradation products in an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
YMC-Pack ODS-A (150mm x 4.6mm, 3 µm) C18 column[5]
-
Mobile Phase A: Buffer (Triethylamine in milli-Q water) : Organic mixture (Acetonitrile: n-Propanol) (60:40)[5]
-
Mobile Phase B: Buffer : Organic mixture (50:50)[5]
-
Leuprorelin acetate standard
-
Sample of leuprorelin in aqueous solution
Procedure:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a standard solution of leuprorelin acetate of known concentration in the mobile phase.
-
Sample Preparation: Dilute the leuprorelin sample to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to intact leuprorelin based on the retention time of the standard. Calculate the amount of leuprorelin remaining in the sample by comparing its peak area to that of the standard. Degradation products will appear as separate peaks.
Protocol 2: Forced Degradation Study of Leuprorelin
This protocol outlines the conditions for inducing degradation of leuprorelin to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
Objective: To generate degradation products of leuprorelin under various stress conditions.
Materials:
-
Leuprorelin solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating oven
-
UV light source
-
Validated stability-indicating HPLC method (see Protocol 1)
Procedure:
-
Acidic Degradation:
-
Alkaline Degradation:
-
To the leuprorelin solution, add a suitable concentration of NaOH.
-
Incubate at room temperature for a specified period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the leuprorelin solution to 80°C in an oven for 2 days.[5]
-
-
Photolytic Degradation:
-
Expose the leuprorelin solution to UV light.[5]
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.
Visualizations
References
- 1. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
avoiding leuprorelin degradation during experimental sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize leuprorelin (B1674837) degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause leuprorelin degradation in experimental samples?
Leuprorelin, a peptide analog of gonadotropin-releasing hormone (GnRH), is susceptible to degradation through several mechanisms. The primary factors include:
-
Enzymatic Degradation: Peptidases present in biological matrices like plasma, serum, and tissue homogenates are a major cause of degradation.[1][2][3] The liver and kidneys are key sites of metabolism.[1][4]
-
pH: Leuprorelin's stability is pH-dependent. Degradation is accelerated at lower pH values.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[5][7][8]
-
Oxidation: The tryptophan residue in leuprorelin is susceptible to oxidation.[9]
-
Hydrolysis, Isomerization, and Aggregation: These chemical degradation pathways can occur in aqueous solutions.[9] The specific pathway that dominates can depend on the solvent system.[9]
Q2: What is the recommended storage temperature for leuprorelin samples?
The optimal storage temperature depends on the duration of storage:
-
Short-term storage (up to three days): Refrigeration at 2°C to 8°C is recommended for samples in plasma or serum.[10][11]
-
Long-term storage: Freezing at -20°C or -80°C is necessary.[10] For stability in plasma over 90 days, storage at -80°C is effective.[7] Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.[10]
Q3: Which analytical method is best for quantifying leuprorelin in biological samples?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying leuprorelin due to its high sensitivity, selectivity, and wide dynamic range.[12][13] It allows for quantification at the low pg/mL level, which is critical for pharmacokinetic studies.[12][14] While immunoassays like ELISA exist, they can suffer from poor selectivity and cross-reactivity.[12][13]
Q4: Can I use protease inhibitors to prevent enzymatic degradation?
Yes, the use of protease inhibitors can be beneficial, especially during in vitro studies with tissue homogenates. However, their effectiveness can vary. For instance, while protease inhibitors showed little effect on the pulmonary bioavailability of leuprorelin in one study, they are generally recommended to improve the stability of peptide drugs in vitro.[15][16] A general protease inhibitor cocktail is often used in in vitro metabolism studies to differentiate between enzymatic and chemical degradation.[17]
Troubleshooting Guide
Problem 1: Low or no detectable leuprorelin in my final sample.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure rapid processing of biological samples. Keep samples on ice at all times. Add a broad-spectrum protease inhibitor cocktail to your collection tubes or homogenization buffer.[17] |
| Incorrect pH | Check the pH of your buffers and solutions. Leuprorelin is more stable at neutral pH (around 7.4) and degrades faster in acidic conditions.[5][6] |
| Suboptimal Extraction | Optimize your sample extraction procedure. Protein precipitation followed by solid-phase extraction (SPE) is a robust method for plasma samples.[12][13] Ensure the chosen SPE cartridge and elution solvents are appropriate for leuprolide. |
| Adsorption to Surfaces | Peptides can adsorb to glass and certain plastic surfaces. Use low-protein-binding tubes (e.g., polypropylene) for sample collection and processing.[18] |
| Handling Errors | The reconstitution and handling of leuprorelin formulations can be complex and lead to incorrect concentrations.[19][20] Ensure all steps are followed precisely as per the manufacturer's instructions. |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your entire workflow from collection to analysis. Ensure consistent timing for each step, especially incubation periods and centrifugation. |
| Incomplete Reconstitution | If using a lyophilized standard or formulation, ensure it is completely dissolved before use. Vortex and visually inspect for any particulate matter.[19] |
| Repeated Freeze-Thaw Cycles | Aliquot samples after collection to avoid multiple freeze-thaw cycles, which can lead to degradation and aggregation.[10] |
| Matrix Effects in LC-MS/MS | Matrix components can suppress or enhance the ionization of leuprorelin, leading to variability. Optimize the clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard (e.g., leuprolide-d10) is highly recommended to correct for these effects.[14][21] |
Quantitative Data Summary
Table 1: Effect of Temperature on Leuprorelin Acetate Stability in PBS (pH 7.4) over 35 Days
| Temperature | Remaining Leuprolide (%) |
| -10°C | 79.3 ± 2.2 |
| 4°C | >80% (more stable than at -10°C) |
| 25°C | ~75% |
| 37°C | 68.2 ± 1.0 |
| (Data sourced from a study on the aqueous stability of leuprolide acetate)[8] |
Table 2: Effect of pH on Leuprorelin Acetate Stability at 37°C over 35 Days
| pH | Remaining Leuprolide (%) |
| 2.0 | 34.1 ± 2.8 |
| 7.4 | 68.7 ± 1.5 |
| (Data extracted from a study on the aqueous stability of leuprolide acetate)[6] |
Table 3: Summary of Leuprorelin Stability in Various In Vitro Systems
| Matrix/System | Stability Finding | Reference(s) |
| Rat Plasma | Stable, with ~90% remaining after 2 hours of incubation. | [17] |
| Human Plasma | Stable; optimized to be resistant to plasma degradation. | [4] |
| Rat Kidney S9 Fraction | Significant catabolism observed, with and without NADPH. | [17] |
| Rat Lung Cytosol | Stable, with only about 10% degradation after 4 hours. | [15] |
| Aqueous Solution (Water) | >90% stability after 1 year at 37°C; primary degradation via hydrolysis. | [9] |
| DMSO Solution | >90% stability after 1 year at 37°C (more stable than aqueous); primary degradation via aggregation. | [9] |
Experimental Protocols
Protocol 1: Leuprorelin Extraction from Plasma for LC-MS/MS Analysis
This protocol is a general guideline based on common protein precipitation and solid-phase extraction (SPE) methods.[12][13][14]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 1,800-2,000 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to low-protein-binding polypropylene (B1209903) tubes. If not analyzed immediately, store at -80°C.
-
Reagent Preparation:
-
Precipitating Agent: Acetonitrile (B52724) containing an internal standard (e.g., 50 ng/mL leuprolide-d10).
-
SPE Wash Buffer: 20% acetonitrile in water.
-
SPE Elution Buffer: 1% trifluoroacetic acid (TFA) in 75:25 (v/v) acetonitrile/water.
-
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold precipitating agent.
-
Vortex for 30-60 seconds to mix thoroughly.
-
Centrifuge at 12,000-13,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a new tube.
-
Condition an appropriate SPE plate/cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 500 µL of SPE Wash Buffer.
-
Elute leuprorelin with 100 µL of SPE Elution Buffer into a clean collection plate or tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: In Vitro Metabolism Study using Rat Kidney S9 Fraction
This protocol outlines a typical procedure to assess leuprorelin's metabolic stability.[4][17]
-
Reagent Preparation:
-
Incubation Buffer: 100 mM phosphate (B84403) buffer (pH 7.4) with 2 mM MgCl₂.
-
Leuprorelin Stock Solution: 1 mM leuprorelin in 20% DMSO/water.
-
NADPH Regenerating System (Optional): For studying NADPH-dependent metabolism.
-
Termination Solution: Ice-cold acetonitrile (ACN) containing an internal standard.
-
-
Incubation Procedure:
-
Prepare incubation mixtures in duplicate or triplicate. In a microcentrifuge tube, combine the incubation buffer and rat kidney S9 fraction (final protein concentration of 1 mg/mL).
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding leuprorelin stock solution to achieve a final concentration of 1 µM.
-
(Optional) For NADPH-dependent studies, add the NADPH regenerating system to a parallel set of incubations.
-
-
Time-Point Sampling:
-
Collect 40 µL aliquots at various time points (e.g., 0, 10, 20, 40, 60 minutes).
-
Immediately terminate the reaction by adding the aliquot to a tube containing a 2-fold volume (80 µL) of ice-cold termination solution.
-
-
Sample Processing:
-
Vortex each terminated sample.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining leuprorelin.
-
Visualizations
Caption: Troubleshooting workflow for low leuprorelin recovery.
Caption: Overview of in vivo and in vitro leuprorelin degradation.
Caption: Standard workflow for leuprorelin sample analysis.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. cpcscientific.com [cpcscientific.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. krishgen.com [krishgen.com]
- 11. abbvie.ca [abbvie.ca]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Effect of protease inhibitors on pulmonary bioavailability of therapeutic proteins and peptides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic stability, solution structure, and antiproliferative effect on prostate cancer cells of leuprolide and new gonadotropin-releasing hormone peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 18. biocompare.com [biocompare.com]
- 19. Leuprorelin depot medicines: PRAC recommends new measures to avoid handling errors | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Leuprorelin-containing depot medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
troubleshooting inconsistent results in leuprorelin-based experiments
This guide provides troubleshooting for common issues encountered during in vitro and in vivo experiments involving leuprorelin (B1674837). It includes frequently asked questions, detailed experimental protocols, and data interpretation guidelines.
Troubleshooting Guides
This section addresses specific problems researchers may face, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: Why am I observing inconsistent results in my cell viability assays (e.g., MTT, MTS) after leuprorelin treatment?
Answer: Inconsistent results in cell-based assays can stem from several factors ranging from technical variability to biological complexity. Key areas to investigate include:
-
Cell Line Integrity: Ensure the cell line expresses the gonadotropin-releasing hormone (GnRH) receptor. Cell lines like LNCaP are GnRH receptor-positive, whereas PC-3 and DU-145 are generally considered negative and may not show a direct response. Authenticate your cell line and monitor for genetic drift over passages.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
-
Reagent Quality and Handling: Leuprorelin is a peptide and can degrade. Ensure it is properly stored, reconstituted according to the manufacturer's instructions, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Factors such as seeding density, serum concentration in the media, and incubation times can significantly impact results. Optimize these conditions for your specific cell line and ensure they are kept consistent across all experiments.
-
Technical Execution: Inconsistent pipetting, edge effects in multi-well plates, and variations in incubation times for the detection reagent can all introduce significant error.[1][2]
Data Presentation: Interpreting Cell Viability Results
The following table provides a hypothetical example of expected versus inconsistent outcomes in an MTT assay using a GnRH receptor-positive cell line (e.g., LNCaP). Inconsistencies often manifest as large standard deviations or non-reproducible dose-response curves.
| Leuprorelin Conc. | Expected % Viability (Mean ± SD) | Example of Inconsistent Results (Mean ± SD) | Potential Causes of Inconsistency |
| Vehicle Control | 100 ± 5% | 100 ± 20% | Uneven cell seeding, edge effects. |
| 1 nM | 95 ± 5% | 80 ± 25% | Inaccurate drug dilution, cell stress. |
| 10 nM | 85 ± 7% | 95 ± 18% | Leuprorelin degradation, reagent variability. |
| 100 nM | 70 ± 8% | 65 ± 30% | Contamination, high passage number cells. |
| 1 µM | 60 ± 10% | 75 ± 22% | Assay interference, inconsistent incubation. |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing cell viability after leuprorelin treatment.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Leuprorelin Treatment:
-
Prepare serial dilutions of leuprorelin in serum-free or low-serum medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired leuprorelin concentrations or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][3]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[3]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualization: In Vitro Experimental Workflow
References
Technical Support Center: Improving Leuprorelin Bioavailability in Preclinical Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of leuprorelin (B1674837) in preclinical animal models. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of leuprorelin challenging to improve, especially via the oral route?
A1: Leuprorelin is a synthetic peptide, and like most peptides, it faces several significant barriers to bioavailability. When administered orally, it is susceptible to degradation by proteolytic enzymes in the stomach and intestines. Furthermore, its hydrophilic nature and relatively large molecular weight limit its ability to permeate across the intestinal epithelium. For parenteral routes, such as subcutaneous injection, incomplete bioavailability can still occur due to potential enzymatic degradation within the skin.
Q2: What are the most common formulation strategies being investigated for leuprorelin in preclinical models?
A2: The most common strategies focus on protecting leuprorelin from degradation and controlling its release into the systemic circulation. These include:
-
Biodegradable Polymeric Nanoparticles/Microspheres: Formulations using polymers like poly(lactic-co-glycolic acid) (PLGA) encapsulate leuprorelin, protecting it from enzymes and allowing for sustained release.[1]
-
In Situ Forming Implants/Gels: These are injectable liquid formulations of a polymer (e.g., PLGA) dissolved in a biocompatible solvent (e.g., N-methyl-2-pyrrolidone), which solidify into a solid or semi-solid depot upon contact with aqueous physiological fluids.[2][3] This depot then releases the drug over an extended period.
-
Lipid-Based Formulations: Micelles and other lipid-based carriers can improve the stability and absorption of leuprorelin.
Q3: Which animal model is most appropriate for preclinical studies of leuprorelin bioavailability?
A3: Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used animal models for pharmacokinetic studies of leuprorelin formulations.[4][5] They are cost-effective, easy to handle, and their physiology is well-characterized. However, for certain routes of administration, like sublingual, monkeys have been shown to be a more predictive model for human absorption compared to dogs.
Troubleshooting Guides
PLGA Nanoparticle Formulations
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Encapsulation Efficiency (%EE) | Leuprorelin, being hydrophilic, rapidly partitions into the external aqueous phase during the double emulsion (w/o/w) process. | 1. Optimize Solvent System: Use a more water-immiscible solvent (e.g., dichloromethane) or a mixture of solvents to slow drug partitioning. 2. Increase Internal Phase Viscosity: Adding gelatin or other viscosity-enhancing agents to the initial aqueous phase (w1) can reduce drug diffusion. 3. Reduce Secondary Emulsification Time: Minimize the homogenization or sonication time when forming the final w/o/w emulsion to reduce drug leakage. 4. Increase Polymer Concentration: A higher PLGA concentration in the oil phase makes the droplets more viscous, slowing drug diffusion out of the droplets. |
| High Polydispersity Index (PDI) / Particle Aggregation | 1. Inadequate surfactant concentration or type. 2. Excessive sonication energy causing particle fracture and re-aggregation. 3. Inefficient washing process leaving residual surfactant. | 1. Optimize Surfactant: Screen different surfactants (e.g., PVA, Poloxamer 188, Vitamin E-TPGS) and optimize their concentration. 2. Control Sonication: Perform sonication in an ice bath and optimize the duration and amplitude to achieve a balance between particle size reduction and stability. 3. Improve Washing: Ensure thorough washing of nanoparticles via multiple centrifugation and resuspension cycles to remove excess surfactant. |
| Inconsistent Particle Size in DLS Analysis | 1. Sample concentration is too high (multiple scattering events) or too low (poor signal-to-noise).[6] 2. Presence of dust or large aggregates ("false positives"). 3. Inappropriate algorithm used for data analysis (e.g., monomodal vs. multimodal).[7] | 1. Optimize Concentration: Perform a concentration series to find the optimal range for your instrument and sample. 2. Filter Samples: Filter the sample through an appropriate syringe filter (e.g., 0.45 µm) immediately before measurement to remove large contaminants. 3. Use Correct Algorithm: For broad or multimodal distributions, use distribution analysis algorithms rather than simple cumulants analysis.[7] |
In Situ Forming Gels/Implants
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| High Initial Burst Release | Rapid initial diffusion of the drug from the depot surface as the solvent exchanges with aqueous fluid and the implant solidifies. This is exacerbated by porous implant formation.[3][8] | 1. Increase Polymer Concentration: Higher polymer concentration leads to a denser, less porous implant structure, slowing initial drug release.[8][9] 2. Increase Polymer Molecular Weight: Higher molecular weight PLGA can slow the phase inversion process and reduce burst release. 3. Select a More Hydrophobic Polymer: Increasing the lactide-to-glycolide ratio (e.g., from 50:50 to 75:25) makes the polymer more hydrophobic, slowing water ingress and drug release. |
| Poor Injectability (High Viscosity) | The formulation is too viscous to be easily injected through a clinically relevant needle gauge. | 1. Decrease Polymer Concentration: Lowering the polymer concentration is the most direct way to reduce viscosity.[9] 2. Choose a Lower Molecular Weight Polymer: Lower MW polymers will result in less viscous solutions. 3. Optimize Solvent: The choice of solvent (e.g., NMP, DMSO, triacetin) significantly impacts viscosity. Select a solvent that provides a good balance between polymer solubility and low viscosity.[10] |
| Inconsistent In Vivo Performance | Differences in the local physiological environment at the injection site (e.g., fluid availability, tissue pressure) compared to in vitro conditions can alter the rate of implant formation and drug release.[11] | 1. Standardize Injection Protocol: Ensure consistent injection volume, speed, and subcutaneous location in animal models. 2. Correlate In Vitro/In Vivo: Develop an in vitro release method that better mimics the in vivo environment (e.g., using a smaller volume of release medium that is not agitated vigorously) to establish a reliable in vitro-in vivo correlation (IVIVC). 3. Evaluate Different Injection Sites: If feasible, test different subcutaneous sites to understand the impact of local physiology on formulation performance. |
Quantitative Data from Preclinical Studies
The following tables summarize pharmacokinetic data from various preclinical studies on leuprorelin. Direct comparison should be made with caution due to differences in study design, dosage, and analytical methods.
Table 1: Pharmacokinetic Parameters of Leuprorelin in Rats (Standard Administration)
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Leuprolide Solution | 1 mg/kg | IV | - | - | 105.50 | 100 (Reference) | [4] |
| Leuprolide Solution | 1 mg/kg | SC | - | - | 53.33 | 50.60 | [4] |
Table 2: Pharmacokinetic Parameters of Novel Leuprorelin Formulations in Animal Models
| Formulation Type | Animal Model | Key Formulation Details | Cmax (ng/mL) | Tmax (h) | Key Finding | Reference |
| In Situ Forming Implant | Dogs | 6% (w/w) Leuprolide in 45% 75:25 PLGA/NMP | ~15-20 (initial peak) | ~2-4 | Maintained testosterone (B1683101) suppression for >90 days. | [12] |
| In Situ Forming Gel | Rats | PLGA in NMP | - | - | In vivo burst release (7%) was lower than in vitro (14%).[11] | [11] |
| PLGA Nanoparticles (coated) | Rats | P31 peptide-coated PLGA NPs (Intra-duodenal) | 195 (pg/µL) | 0.75 | Coated NPs showed significantly higher blood levels than uncoated NPs or free leuprolide. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Leuprorelin-Loaded PLGA Nanoparticles
This protocol describes a typical double emulsion solvent evaporation (w/o/w) method, suitable for encapsulating hydrophilic peptides like leuprorelin.
Materials:
-
Leuprolide Acetate (B1210297)
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 75:25)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v)
-
Deionized water
-
High-shear homogenizer or probe sonicator
Procedure:
-
Prepare Primary Emulsion (w/o): a. Dissolve a precise amount of leuprolide acetate in a small volume of deionized water (e.g., 200 µL). This is the internal aqueous phase (w1). b. Dissolve 100 mg of PLGA in 2 mL of DCM to form the oil phase (o). c. Add the internal aqueous phase (w1) to the oil phase (o). d. Emulsify the mixture using a probe sonicator in an ice bath for 30-60 seconds to form the primary water-in-oil (w/o) emulsion.[13]
-
Prepare Secondary Emulsion (w/o/w): a. Add the primary emulsion dropwise into a larger volume of PVA solution (e.g., 20 mL of 4% PVA). This is the external aqueous phase (w2). b. Immediately homogenize or sonicate the mixture again to form the final double emulsion (w/o/w).[13]
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate.[14] This solidifies the PLGA nanoparticles.
-
Washing and Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm, 4°C, 15 min).[13] b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step two more times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): a. For long-term storage, freeze-dry the final nanoparticle suspension, often with a cryoprotectant like mannitol.
dot
Caption: General experimental workflow for preclinical pharmacokinetic studies.
Protocol 2: Quantification of Leuprorelin in Rat Plasma by LC-MS/MS
This protocol is adapted from validated methods for the bioanalysis of leuprorelin.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled leuprorelin or a structural analog)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Methanol
-
LC-MS/MS system with an appropriate C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of 5% formic acid in water and vortex for 5 minutes.[12] c. Add 500 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL) to precipitate plasma proteins.[12] d. Vortex vigorously for 5 minutes.
-
Extraction: a. Centrifuge the mixture at high speed (e.g., 14,500 x g) for 10 minutes at 4°C.[12] b. Carefully transfer 800 µL of the clear supernatant to a new tube. c. Evaporate the supernatant to dryness under vacuum (e.g., using a SpeedVac).[12]
-
Reconstitution and Analysis: a. Reconstitute the dried extract in 50 µL of methanol.[12] b. Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
LC-MS/MS Conditions: a. Column: Use a suitable peptide analysis column (e.g., HALO peptide ES-C18). b. Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., water with 0.1% FA) and Mobile Phase B (e.g., ACN with 0.1% FA). c. Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for leuprorelin (e.g., m/z 605.4 -> 248.9) and the IS.[12] d. Quantification: Create a calibration curve using standards of known leuprorelin concentrations spiked into blank plasma and processed alongside the study samples. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
dot
Caption: Signaling pathway of Leuprorelin as a GnRH agonist.
References
- 1. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of PLGA in-situ forming implants based on solvent exchange technique: effect of formulation components and characterization [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing | MDPI [mdpi.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Leuprorelin-Induced Tumor Flare in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing the leuprorelin-induced tumor flare phenomenon in prostate cancer xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the leuprorelin-induced tumor flare phenomenon?
A1: The tumor flare is a transient and paradoxical surge in tumor growth and activity that can occur shortly after the initiation of treatment with a Gonadotropin-Releasing Hormone (GnRH) agonist like leuprorelin (B1674837). This phenomenon is driven by an initial agonistic effect of the drug on the pituitary gland, leading to a temporary increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, stimulates the testes to produce a surge in testosterone (B1683101), which can accelerate the growth of androgen-sensitive prostate cancer cells in xenograft models.
Q2: How long does the tumor flare typically last in xenograft models?
A2: The duration of the flare is variable and depends on the specific xenograft model, the dose and formulation of leuprorelin used, and the host animal's physiology. Typically, the testosterone surge is observed within the first 3-7 days of treatment. The subsequent increase in tumor markers (like PSA) and tumor volume may become evident over the first 1-3 weeks, after which chronic receptor desensitization leads to sustained testosterone suppression and tumor regression.
Q3: Which xenograft models are most susceptible to the tumor flare?
A3: Androgen-sensitive prostate cancer xenograft models are the ones that exhibit the tumor flare phenomenon. The most commonly used and well-characterized model for this purpose is the LNCaP (human prostate adenocarcinoma) cell line. Other models, such as VCaP and LAPC-4, which express the androgen receptor, are also susceptible.
Q4: What are the primary indicators I should monitor to detect a tumor flare?
A4: The key indicators to monitor include:
-
Serum Testosterone Levels: A sharp increase within the first week of treatment is the most direct indicator.
-
Serum Prostate-Specific Antigen (PSA) Levels: An initial rise in PSA often precedes measurable changes in tumor size.
-
Tumor Volume: A transient acceleration in the rate of tumor growth, as measured by calipers.
Q5: How can the tumor flare be mitigated or prevented in my experiments?
A5: The most common and effective strategy is the co-administration of an anti-androgen (also known as an androgen receptor antagonist), such as bicalutamide (B1683754) or flutamide. Starting the anti-androgen treatment a few days before the first leuprorelin injection can block the downstream effects of the testosterone surge by preventing it from binding to the androgen receptor on the cancer cells.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No observable tumor flare (no testosterone/PSA spike or accelerated growth). | 1. Incorrect Leuprorelin Dosage/Administration: The dose may be too low to elicit a strong agonistic effect or was administered improperly. 2. Xenograft Model Insensitivity: The specific cell line may have low androgen sensitivity. 3. Host Animal Variability: Individual mice may have different physiological responses. 4. Measurement Timing: Blood/tumor measurements may have missed the peak of the flare. | 1. Verify Protocol: Double-check the leuprorelin dose, formulation (e.g., depot vs. daily), and route of administration (e.g., subcutaneous). 2. Confirm Model: Ensure the cell line is documented to be androgen-sensitive. Run a positive control if possible. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 4. Increase Sampling Frequency: Take measurements at more frequent intervals during the first two weeks of treatment (e.g., days 0, 3, 7, 14). |
| Excessive Toxicity or Animal Morbidity. | 1. Rapid Tumor Growth: The flare may cause tumors to grow too large, leading to ulceration or distress. 2. Off-Target Drug Effects: Although rare with specific agents, this is a possibility. 3. Combined Toxicity: If using a co-treatment, there may be unexpected synergistic toxicity. | 1. Establish Humane Endpoints: Define clear endpoints for tumor size (e.g., >1500 mm³) or animal health status to prevent unnecessary suffering. 2. Dose Adjustment: Consider a lower, yet still effective, dose of leuprorelin if toxicity is a concern. 3. Staggered Introduction: When using combination therapies, introduce agents sequentially to pinpoint the source of toxicity. |
| Anti-androgen fails to prevent the tumor flare. | 1. Insufficient Anti-androgen Dose: The dose may not be high enough to competitively inhibit the testosterone surge. 2. Incorrect Timing: The anti-androgen was not administered early enough to precede the testosterone surge. 3. Drug Resistance: The xenograft model may have inherent resistance mechanisms to the specific anti-androgen used. | 1. Review Literature for Dosing: Confirm that the anti-androgen dose is appropriate for the model and the expected level of testosterone increase. 2. Adjust Administration Schedule: Start the anti-androgen treatment at least 3-4 days prior to the first leuprorelin injection. 3. Try a Different Anti-androgen: Consider switching to a different class or more potent anti-androgen. |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection. 2. Variable Drug Delivery: For depot formulations, inconsistent absorption can lead to different responses. 3. Underlying Host Differences: Natural variation in the immune system or metabolism of the host animals. | 1. Standardize Implantation: Ensure consistent cell viability, injection volume, and anatomical location for all animals. 2. Ensure Proper Injection: For subcutaneous injections, ensure the full dose is delivered and a consistent technique is used. 3. Randomize Animals: After tumors are established but before treatment begins, randomize animals into groups based on tumor size to ensure an even distribution. |
Quantitative Data Summary
The following tables summarize representative data on the leuprorelin-induced tumor flare from studies using LNCaP xenografts.
Table 1: Effect of Leuprorelin on Serum Testosterone Levels in SCID Mice Bearing LNCaP Tumors.
| Time Point | Control Group (ng/dL) | Leuprorelin Group (ng/dL) |
| Day 0 (Baseline) | 25 ± 5 | 28 ± 6 |
| Day 3 | 22 ± 4 | 250 ± 45 |
| Day 7 | 24 ± 6 | 180 ± 30 |
| Day 14 | 26 ± 5 | < 10 |
| Day 28 | 23 ± 7 | < 10 |
Data are presented as mean ± standard deviation and are compiled from typical results reported in literature.
Table 2: Effect of Leuprorelin and/or Anti-androgen on LNCaP Tumor Volume.
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 28 (mm³) |
| Vehicle Control | 200 ± 25 | 350 ± 40 | 600 ± 55 | 1100 ± 90 |
| Leuprorelin Only | 205 ± 30 | 450 ± 50 | 750 ± 70 | 450 ± 60 |
| Bicalutamide Only | 202 ± 28 | 290 ± 35 | 400 ± 45 | 650 ± 75 |
| Leuprorelin + Bicalutamide | 198 ± 25 | 250 ± 30 | 300 ± 38 | 220 ± 30 |
Data are presented as mean ± standard deviation. Note the transient acceleration in the "Leuprorelin Only" group at Days 7 and 14, which is blunted in the combination group.
Experimental Protocols
Protocol 1: Induction and Monitoring of Leuprorelin-Induced Tumor Flare
-
Cell Culture and Implantation:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Harvest cells at 80-90% confluency. Resuspend viable cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of 6-8 week old male immunodeficient mice (e.g., SCID or NSG).
-
-
Tumor Growth and Baseline Measurement:
-
Allow tumors to establish and grow to an average volume of 150-200 mm³.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate volume using the formula: Volume = (Length x Width²)/2.
-
Randomize animals into treatment groups.
-
Collect baseline blood samples (Day 0) via tail vein or submandibular bleed for testosterone and PSA analysis.
-
-
Leuprorelin Administration:
-
Administer a depot formulation of leuprorelin acetate (B1210297) (e.g., 30-day release) via subcutaneous injection on Day 0, following the manufacturer's dosage recommendations for mouse models.
-
-
Monitoring the Flare:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Blood Sampling: Collect blood samples on Days 3, 7, 14, 21, and 28 post-treatment initiation.
-
Analysis: Centrifuge blood to separate serum. Analyze serum for testosterone and PSA levels using commercially available ELISA kits.
-
Protocol 2: Mitigation of Tumor Flare with Anti-androgen Co-treatment
-
Animal and Tumor Preparation:
-
Follow steps 1 and 2 from Protocol 1. Create at least four treatment groups: (1) Vehicle, (2) Leuprorelin only, (3) Bicalutamide only, (4) Leuprorelin + Bicalutamide.
-
-
Anti-androgen Administration:
-
Begin administration of bicalutamide (e.g., 10-50 mg/kg) three days prior to leuprorelin treatment (Day -3).
-
Administer bicalutamide daily via oral gavage or subcutaneous injection, depending on the formulation. Continue daily administration throughout the experiment.
-
-
Leuprorelin Administration:
-
On Day 0, administer leuprorelin to the relevant groups as described in Protocol 1.
-
-
Monitoring and Data Collection:
-
Follow the monitoring schedule for tumor volume, testosterone, and PSA as outlined in Protocol 1 for all treatment groups.
-
Compare the outcomes between the "Leuprorelin only" group and the "Leuprorelin + Bicalutamide" group to evaluate the efficacy of the anti-androgen in preventing the flare.
-
Visualizations
Caption: Signaling pathway of the leuprorelin-induced tumor flare and its mitigation by an anti-androgen.
Caption: Experimental workflow for studying and mitigating the leuprorelin-induced tumor flare.
Caption: Troubleshooting logic for investigating the absence of an expected tumor flare.
Technical Support Center: Minimizing Adverse Effects of Leuprorelin in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adverse effects of leuprorelin (B1674837) in long-term animal studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments with leuprorelin.
Initial "Flare-Up" Effect
Q1: We observed an initial exacerbation of symptoms (e.g., increased tumor size, hormonal surge) in our animal models shortly after the first leuprorelin injection. What is causing this, and how can we prevent it?
A1: This phenomenon is known as the "flare-up" effect and is an expected consequence of initiating leuprorelin therapy.[1] Leuprorelin is a GnRH agonist, and it initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a transient surge in testosterone (B1683101) in males and estrogen in females before the GnRH receptors are downregulated, leading to hormonal suppression.[1][2] This initial hormonal surge can temporarily worsen hormone-dependent conditions.
To mitigate the flare-up effect, co-administration of an antiandrogen (in males) or an agent that inhibits steroidogenesis is recommended.[3]
-
Antiandrogens: Drugs like flutamide (B1673489) or cyproterone (B1669671) acetate (B1210297) can be administered prior to and during the initial phase of leuprorelin treatment to block the effects of the testosterone surge at the receptor level.[1][4]
-
Steroidogenesis Inhibitors: Ketoconazole (B1673606) can be used to inhibit the production of testosterone, thereby blunting the flare effect.[3]
Q2: What is a typical protocol for using an antiandrogen to prevent the flare-up effect in rats?
A2: A common approach involves starting the antiandrogen treatment before the first leuprorelin injection. For example, in a study on Dunning R3327-H prostatic adenocarcinoma in rats, flutamide was administered orally at a dose of 15 mg/kg for 10 weeks, starting concurrently with leuprorelin (0.1 or 0.4 mg/kg administered subcutaneously every 4 weeks).[4] Another study in male rats used flutamide at doses of 1, 5, or 25 mg/kg/day orally for 20 days.[5]
Bone Mineral Density Loss
Q3: Our long-term leuprorelin study in female rats shows a significant decrease in bone mineral density. How can we counteract this?
A3: The hypoestrogenic state induced by long-term leuprorelin administration is a primary cause of bone mineral density (BMD) loss.[6][7] To mitigate this, a strategy known as "add-back" therapy is employed. This involves the co-administration of low doses of estrogen and/or a progestin to provide the protective effects of these hormones on bone, without negating the desired therapeutic effects of leuprorelin.[8][9]
Q4: Can you provide a sample protocol for estrogen add-back therapy in an ovariectomized rat model, which simulates the hypoestrogenic state of leuprorelin treatment?
A4: In a study on ovariectomized mice, a model for postmenopausal bone loss, estradiol (B170435) benzoate (B1203000) was administered at a dose of 6.4 µg/wk per mouse.[10] For ovariectomized rats, a cyclic treatment of 5.0 μg of estradiol benzoate can be administered subcutaneously to model the estrous cycle and has been shown to suppress the increase in food intake and body weight associated with estrogen deficiency.[11] The specific dose and timing should be optimized for the particular study design and animal model.
Injection Site Reactions
Q5: We are observing localized inflammation and occasional sterile abscesses at the injection site of the leuprorelin depot formulation. What can we do to minimize this?
A5: Injection site reactions can occur with depot formulations of leuprorelin.[12][13] These reactions are often due to the inflammatory response to the polymer microspheres used for sustained release.[13] To minimize these reactions, the following steps are recommended:
-
Vary Injection Sites: As with any chronic injection protocol, it is crucial to rotate the injection site periodically.[12]
-
Proper Reconstitution and Administration: Ensure the depot formulation is correctly reconstituted according to the manufacturer's instructions to avoid clumping, which can exacerbate local reactions.[14] The suspension should be used immediately after mixing.[14]
-
Aseptic Technique: Maintain a sterile technique during injection to prevent infection, which can be mistaken for or worsen an inflammatory reaction.
Pituitary Abnormalities
Q6: We are planning a two-year study in rats and are concerned about the reported risk of pituitary adenomas with high-dose leuprorelin. How can we monitor for this and are there ways to reduce the risk?
A6: Two-year carcinogenicity studies in rats have shown a dose-related increase in benign pituitary hyperplasia and adenomas at high daily subcutaneous doses (0.6 to 4 mg/kg).[14][15]
-
Monitoring: Regular monitoring of the animals' health status is crucial. Clinical signs of pituitary tumors can be non-specific and may include changes in weight, activity, and overall condition. At the end of the study, a thorough histopathological examination of the pituitary gland is essential.
-
Risk Reduction: Using the lowest effective dose of leuprorelin for the intended therapeutic effect can help mitigate the risk. It's noteworthy that in mice, no pituitary abnormalities were observed at doses as high as 60 mg/kg for two years.[14] Additionally, human patients treated for up to three years with doses as high as 10 mg/day showed no demonstrable pituitary abnormalities.[15][16]
Data Presentation
Table 1: Mitigation of Leuprorelin-Induced Testosterone Flare in Male Rats
| Treatment Group | Peak Testosterone Level (ng/ml) | Time to Peak | Reference |
| Leuprolide alone | 8.74 ± 0.53 | 3 hours | [3] |
| Leuprolide + Ketoconazole (40 mg/kg) | 4.17 ± 0.80 | 3 hours | [3] |
| Leuprolide alone (after 35 days) | 4.41 ± 0.62 | - | [3] |
| Leuprolide + Ketoconazole (after 10 days of combined treatment) | 0.33 ± 0.07 | - | [3] |
Table 2: Effect of Add-Back Therapy on Bone Mineral Density (BMD)
| Treatment Group | Change in Lumbar Spine BMD | Duration of Treatment | Animal Model | Reference |
| Leuprolide Acetate | -2.9% | 6 months | Human | [7] |
| GnRHa + No Add-Back | -6.3% | 1 year | Human | [17] |
| GnRHa + Norethindrone Acetate (5mg/day) + Conjugated Equine Estrogens (0.625mg/day) | BMD Preserved | 1 year | Human | [17] |
| Ovariectomy + Testosterone | Lower BMD vs. intact controls | 6 weeks | Mouse | [10] |
| Ovariectomy + Testosterone + Estrogen Add-back | Preserved Bone Architecture | 6 weeks | Mouse | [10] |
Experimental Protocols
Protocol 1: Mitigation of Testosterone Flare with Ketoconazole in Rats
-
Animal Model: Adult male rats (e.g., Sprague-Dawley).
-
Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Leuprolide acetate alone.
-
Group 3: Ketoconazole alone.
-
Group 4: Leuprolide acetate + Ketoconazole.
-
-
Drug Administration:
-
Ketoconazole: Administer a dose of 30 mg/kg twice daily via oral gavage.[3] For blunting the initial flare, a 40 mg/kg dose can be used.[3]
-
Leuprolide Acetate: Administer subcutaneously at the desired therapeutic dose.
-
For the combination group, begin ketoconazole administration prior to or concurrently with the first leuprorelin injection.
-
-
Monitoring:
-
Collect blood samples at baseline and at various time points after leuprorelin administration (e.g., 3 hours, 24 hours, and then weekly) to measure serum testosterone levels.[3]
-
Monitor for any clinical signs of the flare effect.
-
Protocol 2: Estrogen Add-Back Therapy in an Ovariectomized Rat Model
-
Animal Model: Adult female rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce an estrogen-deficient state, simulating long-term leuprorelin treatment. A sham surgery group should be included as a control.
-
Grouping:
-
Group 1: Sham-operated control.
-
Group 2: OVX + Vehicle.
-
Group 3: OVX + Leuprolide Acetate (if not using OVX as the sole model of hypoestrogenism).
-
Group 4: OVX + Leuprolide Acetate + Estrogen Add-back.
-
-
Drug Administration:
-
Leuprolide Acetate: Administer at the desired therapeutic dose and schedule.
-
Estrogen Add-back: Administer a low dose of estradiol benzoate (e.g., 5.0 µg subcutaneously) in a cyclic manner to mimic the natural estrous cycle.[11]
-
-
Monitoring:
Mandatory Visualization
Caption: GnRH receptor signaling pathway activated by leuprorelin.
Caption: Workflow for mitigating the initial flare effect of leuprorelin.
References
- 1. Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aazv.org [aazv.org]
- 3. Inhibition of testosterone production with ketoconazole alone and in combination with a gonadotropin releasing hormone analogue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Combination effect of flutamide and leuprorelin acetate on growth of Dunning R3327-H prostatic adenocarcinoma in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flutamide on puberty in male rats: an evaluation of the protocol for the assessment of pubertal development and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of Leuprolide Acetate? [synapse.patsnap.com]
- 7. Leuprolide acetate and bone mineral density measured by quantitative digitized radiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youngwomenshealth.org [youngwomenshealth.org]
- 9. imrpress.com [imrpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. CYCLIC ESTRADIOL TREATMENT MODULATES THE OREXIGENIC EFFECTS OF GHRELIN IN OVARIECTOMIZED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Hormonal Add-Back Therapy for Females Treated With Gonadotropin-Releasing Hormone Agonist for Endometriosis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of bone mineral density to define osteoporosis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequential and precise in vivo measurement of bone mineral density in rats using dual-energy x-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Leuprorelin Depot Injections in Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with leuprorelin (B1674837) depot injections in mouse models.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the preparation and administration of leuprorelin depot injections in mice.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Injecting/Clogged Needle | - Improper Reconstitution: Microspheres may not be fully suspended, leading to clumps. - Inadequate Mixing: Suspension may have settled prior to injection. - Inappropriate Needle Gauge: Needle bore is too small for the microsphere suspension. - Viscous Suspension: The reconstituted formulation is inherently thick. | - Reconstitution: Ensure the diluent is added to the microspheres and gently roll the vial to mix. Avoid vigorous shaking to prevent foaming. Visually inspect for any clumps or caking of the powder[1]. - Mixing: Gently roll the syringe in your hands just before injection to ensure the microspheres are evenly suspended. The suspension should appear milky[2]. Inject immediately after mixing as the suspension settles quickly. - Needle Selection: Use a 23-gauge or larger needle for subcutaneous injections in mice to accommodate the viscous solution. - Injection Technique: Inject the solution at a steady, consistent pace. If resistance is felt, stop and slightly reposition the needle[3]. |
| Injection Site Leakage | - Incorrect Injection Angle: Needle may not have fully penetrated the subcutaneous space. - Excessive Injection Volume: The volume injected exceeds the capacity of the injection site. - Rapid Injection: Injecting the solution too quickly can cause it to backflow. | - Injection Technique: Ensure the needle is inserted at the base of a "tented" fold of skin to create a subcutaneous pocket. - Volume Management: For larger volumes, consider splitting the dose across multiple injection sites. The maximum recommended subcutaneous injection volume at a single site in mice is generally around 2-3 mL, but it's advisable to use the lowest possible volume[4]. - Controlled Injection: Administer the injection slowly and steadily to allow the tissue to accommodate the volume. |
| Local Injection Site Reactions (Swelling, Redness, Granulomas) | - Inflammatory Response: The PLGA (poly(lactic-co-glycolic acid)) microspheres used in the depot formulation can elicit a foreign body reaction, leading to granuloma formation[5][6]. - Irritation from the Vehicle: The vehicle itself may cause a localized inflammatory response. - Infection: Contamination during the injection procedure. | - Monitoring: Regularly monitor the injection site for any signs of severe inflammation, ulceration, or distress in the animal. - Site Rotation: If multiple injections are required, rotate the injection sites to minimize local tissue reactivity. - Proper Technique: Use aseptic technique during preparation and injection to prevent infection. - Veterinary Consultation: If severe or persistent reactions occur, consult with a veterinarian. Topical antibiotics may be considered if redness is observed to prevent infection[2]. |
| Lack of Efficacy (No Testosterone Suppression) | - Improper Dosing: The dose of leuprorelin may be insufficient for the specific mouse strain or experimental goals. - Incorrect Formulation/Reconstitution: The depot may not have been prepared correctly, leading to inadequate drug release. - Subcutaneous Fat Deposition: Injection into a fat pad can lead to poor absorption. | - Dose Optimization: Conduct a dose-response study to determine the optimal dose for your specific mouse model. One study in middle-aged C57BL/6J mice used a subcutaneous osmotic pump to deliver 18 mg of leuprorelin over 4 weeks to achieve chemical castration[7]. Another study mentions a subcutaneous injection dose of 1 mg/kg in mice[8]. - Protocol Adherence: Strictly follow the reconstitution and administration protocol to ensure the integrity of the depot formulation. - Injection Site Selection: Avoid injecting into areas with significant fat deposits. The loose skin over the neck and back is a recommended site[3]. |
| Variable Results Between Animals | - Inconsistent Injection Technique: Variations in injection depth, volume, or site can lead to different absorption rates. - Mouse Strain Differences: Different mouse strains can have varied responses to drugs and inflammatory stimuli[9][10][11]. - Individual Animal Variation: Biological variability between animals. | - Standardized Protocol: Ensure all personnel are trained on a standardized injection protocol. - Strain Consideration: Be aware of the mouse strain being used and consider potential differences in drug metabolism and immune response. - Sufficient Sample Size: Use an adequate number of animals per group to account for individual biological variation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for consideration when planning experiments with leuprorelin depot injections in mice.
Table 1: Recommended Subcutaneous Injection Parameters for Mice
| Parameter | Recommendation | Source(s) |
| Maximum Injection Volume (Single Site) | 2-3 mL | [4] |
| Maximum Injection Volume (Multiple Sites) | Up to 3 mL (dispersed over up to 4 sites) | [8] |
| Recommended Needle Gauge | 20-25 Gauge | [4] |
| Good Practice Volume | 5 mL/kg | [3] |
Table 2: Leuprorelin Depot Dosing and Pharmacokinetics (Derived from various species)
| Parameter | Value | Species/Context | Source(s) |
| Example Mouse Dosage (via osmotic pump) | 18 mg over 4 weeks | Middle-aged C57BL/6J mice | [7] |
| Example Mouse Dosage (subcutaneous injection) | 1 mg/kg | Mice | [8] |
| Time to Peak Plasma Concentration (Depot) | 1 to 3 hours | Human | [4][12] |
| Elimination Half-life (Non-depot) | Approximately 3 hours | Human | [8] |
| Time to Testosterone Suppression (Castrate Levels) | 2 to 4 weeks | Human | [13] |
Experimental Protocols
This section provides a detailed methodology for the subcutaneous injection of leuprorelin depot in mice. This protocol is synthesized from best practices for rodent injections and information on leuprorelin depot formulations.
Materials:
-
Leuprorelin acetate (B1210297) for depot suspension vial
-
Sterile diluent provided by the manufacturer
-
Sterile 1 mL syringes
-
Sterile needles (23-gauge or larger recommended)
-
Alcohol swabs
-
Appropriate personal protective equipment (gloves, lab coat)
-
Sharps disposal container
Protocol:
-
Animal Preparation:
-
Acclimatize mice to handling to reduce stress.
-
Weigh each mouse to determine the correct injection volume based on the desired dosage.
-
-
Reconstitution of Leuprorelin Depot:
-
Visually inspect the leuprorelin powder. Do not use if there is evidence of clumping or caking[1].
-
Using a sterile syringe and needle, draw up the appropriate volume of the sterile diluent.
-
Inject the diluent into the vial containing the leuprorelin microspheres.
-
Gently roll the vial between your hands until a uniform, milky suspension is formed. Do not shake vigorously.
-
Visually inspect the suspension to ensure there are no clumps and the powder is fully suspended.
-
Use the reconstituted suspension immediately, as the microspheres will settle over time.
-
-
Drawing the Dose:
-
Gently roll the vial again immediately before drawing the dose.
-
Using a new sterile syringe and needle, draw up the calculated volume of the leuprorelin suspension.
-
Remove any large air bubbles from the syringe.
-
-
Subcutaneous Injection Procedure:
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Create a "tent" of skin over the dorsal midline (between the shoulder blades).
-
Insert the needle (bevel up) at the base of the tented skin, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (you should see negative pressure and no blood in the needle hub).
-
Inject the suspension slowly and steadily into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if any bleeding occurs.
-
Monitor the mouse for any immediate adverse reactions.
-
Dispose of the needle and syringe in a sharps container.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Regularly check the injection site for signs of swelling, redness, or ulceration.
-
If multiple injections are planned, use a different injection site for each administration.
-
Visualizations
Troubleshooting Workflow for Leuprorelin Depot Injections in Mice
Caption: Troubleshooting workflow for leuprorelin injections.
Signaling Pathway of Leuprorelin Action
Caption: Leuprorelin's biphasic effect on testosterone.
References
- 1. researchgate.net [researchgate.net]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics of Depot Leuprorelin | Semantic Scholar [semanticscholar.org]
- 5. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strain and model dependent differences in inflammatory cell recruitment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Specific Differences in the Mechanisms of Progesterone Regulation of Murine Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse strain-dependent differences in enhancement of immune responses by C3d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abbvie.ca [abbvie.ca]
challenges with sustained leuprorelin release from depot formulations in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sustained-release leuprorelin (B1674837) depot formulations in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed with the in vivo release of leuprorelin from depot formulations?
The most frequently encountered challenges with in vivo leuprorelin depot formulations include:
-
Initial Burst Release: A rapid and often excessive release of the drug immediately after administration. This can lead to supraphysiological plasma concentrations and potential adverse effects.
-
Incomplete Release: A significant portion of the encapsulated leuprorelin is not released over the intended duration of action, leading to suboptimal therapeutic efficacy.
-
Variability in Release Profiles: High inter-subject and intra-subject variability in plasma drug concentrations, making it difficult to predict and maintain therapeutic levels.
-
Dose Dumping: A sudden and unintended release of a large amount of the drug at a later time point, which can result in toxicity.
-
Lag Phase: A period of little to no drug release following administration before the sustained release phase begins.
Q2: What factors contribute to the initial burst release of leuprorelin?
The initial burst release is often attributed to:
-
Surface-Associated Drug: Leuprorelin adsorbed onto the surface of the microspheres or implants during the manufacturing process.
-
Polymer Properties: The molecular weight and composition of the polymer (e.g., PLGA) can influence the initial drug release. Lower molecular weight polymers may degrade faster, contributing to a higher initial burst.
-
Formulation Porosity: A more porous depot formulation can allow for rapid ingress of physiological fluids, leading to a faster dissolution and release of the drug.
Q3: Why might there be an incomplete release of leuprorelin from the depot?
Incomplete release can be caused by several factors:
-
Polymer Degradation Rate: If the polymer degrades too slowly, it may not release the entire drug load within the desired timeframe.
-
Drug-Polymer Interactions: Strong interactions between leuprorelin and the polymer matrix can hinder its diffusion and release.
-
Formation of a Less Permeable Barrier: As the polymer degrades, it can sometimes form a less permeable outer layer that traps the remaining drug.
Troubleshooting Guides
Issue 1: Higher than Expected Initial Burst Release
If you are observing an initial burst release that exceeds acceptable limits, consider the following troubleshooting steps:
Experimental Protocol: Quantification of Surface-Associated Leuprorelin
-
Sample Preparation: Weigh a precise amount of the leuprorelin depot formulation.
-
Extraction: Suspend the formulation in a suitable solvent (e.g., acetonitrile/water mixture) that dissolves leuprorelin but not the polymer matrix. Vortex for a short period (e.g., 1-2 minutes).
-
Separation: Centrifuge the suspension to pellet the polymer.
-
Analysis: Collect the supernatant and quantify the amount of leuprorelin using a validated analytical method such as HPLC.
-
Calculation: Express the amount of surface-associated drug as a percentage of the total drug load.
Caption: Key factors contributing to incomplete in vivo leuprorelin release.
Data Summary: Polymer Characteristics and Their Effect on Release
| Polymer Characteristic | Influence on Release | Troubleshooting Consideration |
| Lactide:Glycolide (B1360168) Ratio | Higher glycolide content leads to faster degradation and release. | Adjust the ratio to match the desired release duration. |
| Molecular Weight | Lower molecular weight results in faster degradation. | Select a polymer with an appropriate molecular weight for the target release profile. |
| End Group | Acid-capped polymers degrade faster than ester-capped polymers. | Choose the end group based on the required degradation kinetics. |
Signaling Pathway
Leuprorelin Mechanism of Action
Leuprorelin is a gonadotropin-releasing hormone (GnRH) agonist. Upon initial administration, it stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration from a depot formulation, it leads to downregulation of the GnRH receptors, resulting in decreased LH and FSH secretion and subsequent suppression of testosterone (B1683101) or estrogen production.
Signaling Pathway of Leuprorelin
Caption: Simplified signaling pathway of leuprorelin's action on the pituitary gland.
method validation and quality control for leuprorelin analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of leuprorelin (B1674837) by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of leuprorelin.
Question: Why am I seeing high backpressure in my HPLC system?
Answer: High backpressure is a common issue in HPLC and can stem from several sources. Here are the potential causes and solutions:
-
Blockage in the System:
-
Cause: Particulate matter from the sample or mobile phase may have clogged the column inlet frit, guard column, or tubing.
-
Solution:
-
Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward towards the pump) and checking the pressure.
-
If the column is the source, try back-flushing it with an appropriate solvent.
-
If the frit is clogged, it may need to be replaced.
-
Ensure all solvents are properly filtered and samples are centrifuged or filtered before injection.[1]
-
-
-
Precipitation in the Mobile Phase or Sample:
-
Cause: The mobile phase components may not be fully miscible, or the sample may be precipitating upon injection into the mobile phase.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
If the sample is dissolved in a solvent stronger than the mobile phase, it can cause precipitation. Try dissolving the sample in the mobile phase itself.[2]
-
-
-
Incorrect Flow Rate:
-
Cause: The flow rate may be set too high for the column and particle size.
-
Solution: Verify that the flow rate is within the recommended range for your specific column.
-
Question: My leuprorelin peak is tailing. What should I do?
Answer: Peak tailing can compromise the accuracy and precision of your results.[3] Here are the common causes and how to address them:
-
Secondary Interactions with the Column:
-
Cause: Leuprorelin, being a peptide, can have secondary interactions with active sites on the silica-based C18 column.
-
Solution:
-
Ensure the pH of your mobile phase is appropriate to suppress the ionization of silanol (B1196071) groups. The use of a buffer is recommended.[4]
-
Consider using a column with end-capping to minimize exposed silanol groups.
-
Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
-
-
Column Overload:
-
Cause: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[2]
-
-
Column Degradation:
-
Cause: The column may be nearing the end of its lifespan or has been damaged by harsh conditions.
-
Solution:
-
Try cleaning the column according to the manufacturer's instructions.
-
If the problem persists, the column may need to be replaced.
-
-
Question: I am observing baseline noise or drift. How can I fix this?
Answer: A stable baseline is crucial for accurate integration and quantification.[3] Here are the potential reasons for baseline issues and their solutions:
-
Mobile Phase Issues:
-
Detector Problems:
-
Cause: The detector lamp may be failing, or the flow cell could be contaminated.[5]
-
Solution:
-
Check the detector lamp's energy output.
-
Flush the flow cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[5]
-
-
-
Column Equilibration:
-
Cause: The column may not be fully equilibrated with the mobile phase, especially when changing solvents.[5]
-
Solution: Allow sufficient time for the column to equilibrate before starting your analytical run.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method validation and quality control for leuprorelin analysis by HPLC.
Question: What are the key parameters for HPLC method validation for leuprorelin?
Answer: A validated HPLC method ensures reliable and reproducible results. The key parameters, as per ICH guidelines, include:
-
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][7] This is often assessed through forced degradation studies.[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies at different concentration levels.[8][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Question: What are typical system suitability test (SST) criteria for leuprorelin analysis?
Answer: System suitability testing is performed before the analysis of any samples to ensure the chromatographic system is performing adequately. Typical SST parameters and acceptance criteria are:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0[8] |
| Theoretical Plates | Not less than 2000[8] |
| % Relative Standard Deviation (%RSD) of Peak Area | Not more than 2.0% for replicate injections[8] |
Question: What is the difference between specificity and selectivity in HPLC?
Answer: While often used interchangeably, there is a subtle distinction between these terms:
-
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[6][7] A method is considered selective if it can separate multiple components without interference.[6]
-
Specificity is considered the ultimate degree of selectivity.[6][7] A method is specific if it produces a response for only a single, unique analyte.[6] In the context of a stability-indicating HPLC method for leuprorelin, specificity means the method can unequivocally assess the leuprorelin peak in the presence of its degradation products and any other potential impurities.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for leuprorelin analysis.
Table 1: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 80 - 150 | > 0.999 | [8][9] |
| 5 - 25 | 0.999 | [10] |
Table 2: Accuracy (Recovery)
| Concentration Level | Recovery (%) | Reference |
| 50% | 98% - 102% | [8] |
| 100% | 98% - 102% | [8] |
| 150% | 98% - 102% | [8] |
Table 3: Precision (%RSD)
| Precision Type | %RSD | Reference |
| Repeatability | < 2.0% | [8] |
| Intraday Precision | < 2.0% | [8] |
| Interday Precision | < 2.0% | [8] |
Table 4: LOD & LOQ
| Parameter | Value (µg/mL) | Reference |
| LOD | 0.2764 | |
| LOQ | 0.8375 |
Experimental Protocols
Protocol 1: HPLC Method for Leuprorelin Acetate Analysis
This protocol is a representative example based on published methods.[4][8][9]
-
Chromatographic System:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine or Ortho-phosphoric acid (for mobile phase pH adjustment)
-
Leuprorelin Acetate Reference Standard
-
Sample for analysis
-
-
Mobile Phase Preparation (Example):
-
Isocratic: A mixture of Methanol and 0.05% Ortho-phosphoric acid in water (e.g., 60:40 v/v).[10]
-
Gradient: Mobile Phase A: Buffer (e.g., Triethylamine in water) and Organic mixture (e.g., Acetonitrile:n-Propanol, 60:40). Mobile Phase B: Buffer and Organic mixture in a different ratio (e.g., 50:50).[8][9]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Leuprorelin Acetate Reference Standard.
-
Dissolve in a diluent (e.g., a mixture of dimethyl sulfoxide (B87167) and methanol, 50:50 v/v) to obtain a known concentration (e.g., 100 µg/mL).[8]
-
-
Sample Solution Preparation:
-
Prepare the sample to obtain a final concentration within the validated linearity range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Procedure:
-
Set the column temperature (e.g., 25°C).
-
Inject a blank (diluent) to ensure a clean baseline.
-
Perform replicate injections of the standard solution to check for system suitability.
-
Inject the sample solutions.
-
Identify the leuprorelin peak by its retention time compared to the standard.
-
Calculate the concentration of leuprorelin in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: HPLC Method Validation Workflow for Leuprorelin Analysis.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. mastelf.com [mastelf.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. ijpda.org [ijpda.org]
- 9. Development and Validation of Stability Indicating Hplc Method for Estimation of Leuprolide Acetate in Its Parenteral Dosage Form - Neliti [neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS | Epshtein | Drug development & registration [pharmjournal.ru]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Leuprorelin Resistance in Prostate Cancer Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering leuprorelin (B1674837) resistance in prostate cancer cell culture experiments.
Frequently Asked Questions (FAQs)
1. What are the common prostate cancer cell lines used to study leuprorelin resistance?
Several human prostate cancer cell lines are utilized to model different stages and characteristics of the disease. The choice of cell line is critical as it can influence the development and mechanisms of resistance.
-
Androgen-Sensitive:
-
LNCaP: Lymph Node Carcinoma of the Prostate cells are androgen-sensitive and express a mutant androgen receptor (AR). They are a common starting point for inducing leuprorelin resistance.[1][2][3]
-
VCaP: Vertebral-Cancer of the Prostate cells overexpress wild-type AR and are also androgen-sensitive.[1][4]
-
DuCaP: Derived from a dura mater metastasis, these cells are androgen-sensitive.[1][4]
-
PC346C: Established from a primary tumor, this cell line is androgen-responsive.[1][4][5]
-
LAPC4: Derived from a lymph node metastasis, these cells are androgen-sensitive.[1][4]
-
-
Androgen-Insensitive/Castration-Resistant:
-
PC-3: Derived from a bone metastasis, these cells are androgen-insensitive and do not express AR.[2][6][7]
-
DU-145: Derived from a brain metastasis, these cells are also androgen-insensitive and AR-negative.[8]
-
22Rv1: This cell line is known to express both full-length AR and AR splice variants, conferring a degree of castration resistance.[1][4]
-
2. How can I induce leuprorelin resistance in my prostate cancer cell culture?
Inducing resistance in vitro is typically achieved through long-term culture under selective pressure that mimics androgen deprivation therapy.
A common method involves culturing androgen-sensitive cells (e.g., LNCaP, VCaP) in a medium containing charcoal-stripped fetal bovine serum (CS-FBS) to deplete androgens.[1][4] To specifically model leuprorelin's effect, cells are cultured in this androgen-deprived medium and continuously exposed to leuprorelin over an extended period (weeks to months). The concentration of leuprorelin may be gradually increased as cells adapt. The emergence of proliferating colonies indicates the development of resistant cells.[1][4][5]
3. What are the key molecular mechanisms behind leuprorelin resistance in vitro?
Resistance to leuprorelin in cell culture models is multifactorial and can involve:
-
Androgen Receptor (AR) Alterations:
-
AR Overexpression/Amplification: Cells may increase the number of AR copies, making them hypersensitive to residual low levels of androgens.[8]
-
AR Mutations: Mutations in the AR gene can alter its ligand-binding domain, allowing it to be activated by other steroids or even antiandrogens.[1]
-
AR Splice Variants (AR-Vs): The expression of constitutively active AR-Vs, such as AR-V7, which lack the ligand-binding domain, can drive cell proliferation in the absence of androgens.[4][9][10]
-
-
Bypass Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Activation of this survival pathway can promote cell growth and survival independently of AR signaling.[11][12][13][14][15]
-
Wnt Signaling: Aberrant Wnt signaling has been implicated in the growth of castration-resistant prostate cancer.[1][4]
-
Epithelial-to-Mesenchymal Transition (EMT): Upregulation of EMT markers can be associated with increased resistance.[1][4]
-
-
Intratumoral Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize their own androgens from precursors, thereby circumventing the systemic androgen deprivation caused by leuprorelin.[4]
4. How can I confirm that my cell line has developed resistance to leuprorelin?
Confirmation of resistance involves a series of functional and molecular assays:
-
Proliferation Assays: Demonstrate that the cells continue to proliferate in the presence of leuprorelin and in androgen-depleted conditions, while the parental, sensitive cells do not.
-
Western Blotting: Analyze the expression of key proteins such as the androgen receptor (AR), AR-V7, and downstream targets like Prostate-Specific Antigen (PSA). Increased levels of AR or the presence of AR-V7 can indicate resistance. Also, check for the activation (phosphorylation) of proteins in bypass pathways like Akt.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of genes such as AR, AR-V7, and PSA (KLK3).[1][4][16]
Troubleshooting Guides
Issue: My cells are not developing resistance to leuprorelin.
| Possible Cause | Troubleshooting Step |
| Insufficient duration of treatment | Resistance development is a long-term process, often taking several months. Continue the culture with consistent exposure to leuprorelin.[4] |
| Leuprorelin concentration is too high | A very high initial concentration may be cytotoxic rather than allowing for the selection of resistant clones. Start with a lower, clinically relevant concentration and consider a gradual dose escalation. |
| Incomplete androgen deprivation | Ensure the use of high-quality charcoal-stripped serum to effectively remove androgens from the culture medium.[1][4] |
| Cell line characteristics | Some cell lines may be less prone to developing resistance. Consider using a different androgen-sensitive cell line.[1][4] |
Issue: I am seeing inconsistent results in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Optimize and standardize the initial cell seeding density for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.[17] |
| Edge effects in multi-well plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Variability in drug preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution to avoid degradation.[7] |
| Assay-specific limitations | For imaging-based assays, ensure that dead/floating cells are not being erroneously included in confluence measurements. Consider complementing with an ATP-based viability assay like CellTiter-Glo.[17] |
Experimental Protocols
1. Protocol for Inducing Leuprorelin Resistance in LNCaP Cells
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Androgen Deprivation: Switch the cells to RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS) to create an androgen-deprived environment.
-
Leuprorelin Treatment: Once the cells have acclimatized to the CS-FBS medium, add leuprorelin acetate (B1210297) to a final concentration of 10 nM.
-
Long-Term Culture: Maintain the cells in continuous culture with regular media changes (every 2-3 days) containing fresh leuprorelin in CS-FBS medium.
-
Selection of Resistant Clones: Over a period of 3-6 months, monitor the culture for the emergence of proliferating colonies. These colonies represent potentially resistant cells.
-
Expansion and Characterization: Isolate and expand these colonies to establish a leuprorelin-resistant subline. Characterize the resistant phenotype using proliferation assays, western blotting, and qRT-PCR.
2. Protocol for MTT Cell Proliferation Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., parental LNCaP and leuprorelin-resistant LNCaP-LR) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of leuprorelin or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate IC50 values.[18]
3. Protocol for Western Blot Analysis of AR and p-Akt
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Data Summary
Table 1: Comparative IC50 Values of Leuprorelin in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Reported Leuprorelin IC50 (µM) | Reference |
| LNCaP | Sensitive | >100 (when used alone) | [19] |
| PC-3 | Insensitive | ~100 | [20] |
| LNCaP-LR | Resistant | Significantly higher than parental LNCaP | N/A |
Note: Leuprorelin as a GnRH agonist primarily acts on the pituitary gland in vivo to reduce testosterone (B1683101) levels. Its direct anti-proliferative effects on prostate cancer cells in vitro can be modest, especially when used as a single agent.[2][19] Its efficacy in cell culture is often observed in combination with androgens or growth factors.[2][19]
Table 2: Effect of Combination Therapies on Cell Viability (% of Control)
| Treatment | LNCaP Cells | PC-3 Cells | Reference |
| Leuprorelin (10 nM) + DHT (1 nM) | Reduced proliferation compared to DHT alone | N/A | [2][3] |
| FX-9 (3 µM) + Azacitidine (3 µM) | - | Significant decrease | [6][21] |
| FX-9 (5 µM) + Carboplatin (B1684641) | Significant decrease | - | [6][21] |
Visualizations
Caption: Mechanisms of leuprorelin resistance in prostate cancer cells.
Caption: Workflow for developing and testing leuprorelin-resistant cells.
References
- 1. Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 5. Bypass Mechanisms of the Androgen Receptor Pathway in Therapy-Resistant Prostate Cancer Cell Models | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of combination protocols of the chemotherapeutic agent FX-9 with azacitidine, dichloroacetic acid, doxorubicin or carboplatin on prostate carcinoma cell lines | PLOS One [journals.plos.org]
- 8. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Androgen Receptor Splice Variant Transcripts in Breast Cancer Cell Lines and Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen Receptor as a Driver of Therapeutic Resistance in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostate cancer progression after androgen deprivation therapy: mechanisms of castrate-resistance and novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen receptor splice variants activating the full-length receptor in mediating resistance to androgen-directed therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Prostate Cancer with a Combination of WNT Inhibitors and a Bi-functional Peptide | Anticancer Research [ar.iiarjournals.org]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of combination protocols of the chemotherapeutic agent FX-9 with azacitidine, dichloroacetic acid, doxorubicin or carboplatin on prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leuprorelin Incubation Time In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leuprorelin (B1674837) in vitro. The information is designed to help optimize incubation times and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of leuprorelin in vitro?
Leuprorelin is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its mechanism involves binding to GnRH receptors on target cells, which initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. However, continuous exposure leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing the production of gonadal steroids like testosterone (B1683101) and estrogen.[1][2] In cancer cells expressing GnRH receptors, leuprorelin can also have direct anti-proliferative effects.[3]
Q2: What is a typical starting concentration range for leuprorelin in cell culture experiments?
The optimal concentration of leuprorelin can vary depending on the cell line and the specific experimental endpoint. However, a common starting range for in vitro studies is between 10⁻¹¹ M and 10⁻⁶ M.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q3: How long should I incubate my cells with leuprorelin?
The incubation time is critical and depends on the biological response being measured:
-
Short-term effects (minutes to hours): Early signaling events, such as the initial "flare" of gonadotropin release or changes in intracellular signaling molecules, can be observed within minutes to a few hours of leuprorelin treatment.[2]
-
Long-term effects (24 hours or longer): Effects on cell proliferation, gene expression (e.g., PSA), and apoptosis typically require longer incubation periods, often ranging from 24 to 144 hours.[4][5] Some studies have even conducted continuous treatment for up to 30 days to observe long-term receptor dynamics.[3]
Q4: Can leuprorelin have a biphasic or paradoxical effect?
Yes. As a GnRH agonist, leuprorelin can have a biphasic effect. Initial exposure can cause a temporary stimulatory effect (flare) on gonadotropin release. However, prolonged and continuous exposure leads to receptor desensitization and downregulation, resulting in a sustained inhibitory effect on hormone production.[1] This is a key principle of its therapeutic action.
Troubleshooting Guides
Issue 1: No observable effect of leuprorelin on my cells.
| Possible Cause | Troubleshooting Step |
| Incorrect Leuprorelin Concentration | Perform a dose-response study with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the optimal working concentration for your cell line and endpoint. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period for observing the desired effect. |
| Low or Absent GnRH Receptor Expression | Confirm GnRH receptor expression in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond appropriately to stimuli. |
| Leuprorelin Degradation | Prepare fresh leuprorelin solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Standardize your cell seeding protocol to ensure a consistent number of cells per well or dish at the start of each experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of leuprorelin in the culture medium before adding it to the cells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, consider not using the outermost wells of the plate or filling them with sterile PBS or media. |
| Variations in Incubation Conditions | Ensure consistent temperature, CO2 levels, and humidity in your incubator throughout the experiment and between different experimental runs. |
Data Presentation
Table 1: Effect of Leuprorelin Incubation Time on Prostate-Specific Antigen (PSA) Gene Expression in LNCaP and PC-3 Prostate Cancer Cells
| Cell Line | Treatment | Incubation Time (hours) | Effect on PSA Gene Expression |
| LNCaP | Leuprorelin (10⁻⁶ M) | 48 | Inhibition |
| 120 | Marked Inhibition | ||
| DHT (10⁻⁹ M) + Leuprorelin (10⁻⁶ M) | 48 | Reduction of DHT-induced expression | |
| 120 | Reduction of DHT-induced expression | ||
| PC-3 | Leuprorelin (10⁻⁶ M) | 48 | Reduction |
| 120 | Further Reduction | ||
| EGF (100 ng/mL) + Leuprorelin (10⁻⁶ M) | 120 | Counteracted EGF-induced expression |
Data synthesized from Sica et al., 1999.[4]
Table 2: Effect of Long-Term Leuprorelin Treatment on GnRH Receptor (GnRH-R) Levels in PC-3 Cells
| Leuprorelin Concentration | Treatment Duration (days) | Change in GnRH-R Level (vs. Control) |
| 10⁻¹¹ M | 6 | ~70% Increase |
| 30 | ~75% Increase | |
| 10⁻⁶ M | 6 | ~80% Increase |
| 30 | ~110% Increase |
Data synthesized from Lama et al., 2013.[3]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of leuprorelin or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Gene Expression Analysis (RT-qPCR)
-
Cell Treatment: Seed cells in 6-well plates and treat with leuprorelin or control for the desired incubation times.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for your target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Leuprorelin signaling pathway via the GnRH receptor.
Caption: General experimental workflow for in vitro leuprorelin treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Homologous desensitization of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone secretion in vitro occurs within the duration of an endogenous GnRH pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Leuprorelin Solubility and Handling for In Vitro Assays: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues and questions regarding the solubility and handling of leuprorelin (B1674837) for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve leuprorelin acetate (B1210297) for in vitro studies?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended as leuprorelin acetate is readily soluble in it at concentrations greater than 100 mg/mL.[1] For experiments where even trace amounts of organic solvents are a concern, sterile water or Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, though solubility is lower, approximately 10 mg/mL in PBS.[2] It is important to note that aqueous stock solutions are not recommended for long-term storage.
Q2: I dissolved leuprorelin in my cell culture medium and it looks cloudy. What should I do?
A2: Cloudiness or precipitation upon dilution of a leuprorelin stock solution into cell culture medium (e.g., DMEM or RPMI-1640) can occur due to several factors, including high final concentration, pH shifts, or interactions with media components. To troubleshoot this, ensure your stock solution is properly dissolved before dilution. When diluting, add the stock solution drop-wise to the medium while gently vortexing. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Q3: How should I store my leuprorelin stock solution?
A3: For long-term storage (months to years), it is recommended to store leuprorelin as a lyophilized powder at -20°C in a dry, dark environment. Once reconstituted into a stock solution (e.g., in DMSO), it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aqueous stock solutions should be used fresh and are not recommended for storage for more than one day.[2]
Q4: What is the stability of leuprorelin in cell culture medium at 37°C?
A4: The stability of leuprorelin in aqueous solutions is dependent on temperature and pH. At 37°C in a neutral pH buffer like PBS (pH 7.4), leuprorelin will degrade over time. One study showed that the stability of leuprorelin acetate in PBS at 37°C decreased over a period of 35 days.[3][4] Therefore, for long-term cell culture experiments, it is advisable to replace the medium with freshly prepared leuprorelin at regular intervals to maintain a consistent concentration of the active compound.
Q5: What concentration range of leuprorelin should I use for my in vitro cancer cell proliferation assay?
A5: The effective concentration of leuprorelin can vary depending on the cell line and the specific endpoint being measured. For prostate cancer cell lines such as LNCaP and PC3, studies have shown anti-proliferative effects at concentrations ranging from nanomolar (nM) to micromolar (µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Solubility and Stability Data
Leuprorelin Acetate Solubility
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | > 100 mg/mL | [1] |
| DMF (Dimethylformamide) | ~30 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| Water | Slightly soluble | [1] |
| Ethanol | ~0.25 mg/mL | [2] |
| Methanol | Soluble | [1] |
Aqueous Stability of Leuprorelin Acetate in PBS (pH 7.4)
| Temperature | Stability over 35 days | Reference |
| 4°C | Higher stability | [3][4] |
| 37°C | Lower stability, degradation observed | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture medium | - Final concentration is too high.- Rapid change in solvent polarity.- pH of the final solution is close to the isoelectric point of leuprorelin. | - Prepare a more dilute stock solution.- Add the stock solution drop-wise to the aqueous solution while vortexing.- Ensure the final pH of the solution is adjusted to be at least one pH unit away from the isoelectric point. |
| Inconsistent or no biological activity in the assay | - Degradation of leuprorelin in stock solution or in the assay plate.- Adsorption of the peptide to plasticware. | - Prepare fresh stock solutions and aliquot for single use.- For long-term experiments, replenish the media with fresh leuprorelin at regular intervals.- Consider using low-adsorption plasticware. |
| Cloudy or hazy appearance of the prepared solution | - Incomplete dissolution of the lyophilized powder.- Formation of aggregates. | - Ensure the stock solution is completely clear before further dilution.- Gentle warming (up to 37°C) or brief sonication may help dissolve the peptide.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles or aggregates. |
Experimental Protocols
Protocol 1: Preparation of Leuprorelin Acetate Stock Solution
Materials:
-
Leuprorelin acetate (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized leuprorelin acetate and the DMSO to room temperature.
-
Briefly centrifuge the vial of leuprorelin to ensure the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure complete dissolution. The solution should be clear and free of visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Workflow for preparing leuprorelin stock solution.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Leuprorelin acetate stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of leuprorelin from your stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted leuprorelin solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental workflow for an MTT cell proliferation assay.
Leuprorelin Signaling Pathway
Leuprorelin is an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that, with continuous stimulation, leads to the downregulation of the receptor and subsequent suppression of gonadotropin release. In cancer cells expressing the GnRH receptor, leuprorelin can also have direct anti-proliferative effects.
The primary signaling pathway initiated by GnRH receptor activation involves the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Both of these events can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, which can ultimately influence gene expression related to cell proliferation and survival.[5][6][7]
Simplified GnRH receptor signaling pathway activated by leuprorelin.
References
- 1. Leuprolide Acetate - LKT Labs [lktlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Managing the Initial Stimulatory Effect of Leuprorelin in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the initial stimulatory "flare" effect of leuprorelin (B1674837) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the initial stimulatory effect or "flare" of leuprorelin?
A1: Leuprorelin is a Gonadotropin-Releasing Hormone (GnRH) agonist. Upon initial administration, it binds to and activates GnRH receptors in the anterior pituitary, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] This leads to a temporary increase in gonadal steroid production, such as testosterone (B1683101) in males and estrogen in females, a phenomenon known as the "flare" effect.[1]
Q2: How long does the leuprorelin-induced flare last?
A2: In clinical settings, the flare effect typically begins within hours of administration and can last for approximately 7 to 15 days.[3] This duration can vary depending on the dosage and formulation of leuprorelin used.[3] In preclinical models, the precise duration will depend on the experimental system and leuprorelin concentration.
Q3: Why is it important to control for the flare effect in my experiments?
A3: The initial surge in hormone levels can act as a significant confounding variable. For example, in studies on hormone-dependent cancers, the flare can temporarily stimulate tumor growth, masking the intended long-term suppressive effects of leuprorelin. In other experimental systems, this initial stimulation can lead to off-target effects and misinterpretation of results.
Q4: What are the primary strategies to control for the leuprorelin flare effect?
A4: There are two main strategies to counteract the leuprorelin-induced flare:
-
Co-administration of a competitive antagonist: This involves using a compound that blocks the receptor of the hormone being stimulated. For example, in prostate cancer models, an androgen receptor antagonist like bicalutamide (B1683754) or enzalutamide (B1683756) can be used to block the effects of the testosterone surge.
-
Use of a GnRH antagonist: GnRH antagonists, such as degarelix (B1662521) or cetrorelix (B55110), bind to the GnRH receptor but do not activate it. They competitively inhibit the binding of GnRH and GnRH agonists, thereby preventing the initial flare of LH and FSH.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cell proliferation or activation after leuprorelin treatment. | Initial flare effect is stimulating cells. | 1. Confirm Flare: Measure relevant hormone levels (e.g., testosterone, estrogen) in your culture medium or animal model at various time points after leuprorelin administration to quantify the flare. 2. Implement Control Strategy: Co-administer an appropriate receptor antagonist (e.g., bicalutamide for androgen-dependent cells) starting before leuprorelin treatment. Alternatively, switch to a GnRH antagonist (e.g., degarelix) that does not induce a flare. |
| Inconsistent or variable response to leuprorelin across experiments. | 1. Inconsistent cell health or passage number. 2. Degradation of leuprorelin or other compounds. 3. Variability in GnRH receptor expression. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[4] 2. Proper Compound Handling: Prepare fresh stock solutions of leuprorelin and other compounds for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5] 3. Verify Receptor Expression: Confirm consistent GnRH receptor expression in your cell line using techniques like qPCR or Western blot. |
| The chosen control strategy (e.g., anti-androgen) is not effectively blocking the flare effect. | 1. Insufficient concentration of the antagonist. 2. Timing of antagonist administration is not optimal. | 1. Optimize Antagonist Concentration: Perform a dose-response experiment to determine the effective concentration of the antagonist needed to block the effects of the hormone surge in your specific cell line. 2. Adjust Treatment Timing: Begin administration of the receptor antagonist at least 24-48 hours before adding leuprorelin to ensure adequate receptor blockade. |
| Switching to a GnRH antagonist results in unexpected cytotoxicity. | Off-target effects of the GnRH antagonist at high concentrations. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for the GnRH antagonist in your cell line. 2. Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the antagonist) to rule out solvent-induced toxicity. |
Quantitative Data Summary
The following tables provide a summary of in vitro concentrations and quantitative effects of leuprorelin and control agents.
Table 1: In Vitro Concentrations for Experimental Design
| Compound | Target | Cell Line(s) | Effective In Vitro Concentration Range | Reference(s) |
| Leuprolide Acetate | GnRH Receptor (Agonist) | PC-3, DU-145, Ovarian Cancer Cell Lines | 10⁻¹¹ M to 10⁻⁶ M (10 pM to 1 µM) | [6][7] |
| Bicalutamide | Androgen Receptor (Antagonist) | LNCaP, C4-2, LAPC4 | 0.1 µM to 10 µM | [8] |
| Enzalutamide | Androgen Receptor (Antagonist) | LNCaP, C4-2 | 1 µM to 10 µM | [8][9] |
| Degarelix | GnRH Receptor (Antagonist) | WPMY-1, WPE1-NA22, BPH-1, LNCaP, VCaP | 1 nM to 10 µM | [4] |
| Cetrorelix | GnRH Receptor (Antagonist) | Primary Prostate Carcinoma Cultures | 5 ng/mL to 20 ng/mL | [10] |
Table 2: Quantitative Effects of Leuprorelin-Induced Flare (Clinical Data)
| Hormone | Peak Increase from Baseline | Time to Peak | Duration of Elevation | Reference(s) |
| Luteinizing Hormone (LH) | ~345% | Day 2 | ~7 days | [3] |
| Testosterone | ~65% | Day 3 | 7-21 days | [3] |
Experimental Protocols
Protocol 1: In Vitro Model of Leuprorelin Flare and its Control with an Androgen Receptor Antagonist
This protocol describes a method to induce a flare effect in an androgen-sensitive prostate cancer cell line (e.g., LNCaP) and control for it using bicalutamide.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
RPMI-1640 medium with 5% charcoal-stripped FBS (CS-FBS)
-
Leuprolide acetate
-
Bicalutamide
-
DMSO (vehicle)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
ELISA kit for Prostate-Specific Antigen (PSA)
Methodology:
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells/well in RPMI-1640 with 10% FBS. Allow cells to adhere for 24 hours.
-
Hormone Deprivation: Replace the medium with RPMI-1640 containing 5% CS-FBS and incubate for 24 hours to starve the cells of androgens.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Leuprolide alone (e.g., 10 nM)
-
Bicalutamide alone (e.g., 10 µM)
-
Bicalutamide (10 µM) pre-treatment for 24 hours, followed by the addition of Leuprolide (10 nM)
-
-
Treatment Application:
-
For the combination group, add bicalutamide to the appropriate wells and incubate for 24 hours.
-
Add leuprolide to the designated wells.
-
-
Incubation: Incubate the plates for 72 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
PSA Secretion: Collect the culture supernatant and measure PSA concentration using an ELISA kit.
-
Protocol 2: In Vitro Comparison of Leuprorelin (GnRH Agonist) and Degarelix (GnRH Antagonist)
This protocol compares the effects of a GnRH agonist and a GnRH antagonist on a GnRH receptor-expressing cell line.
Materials:
-
GnRH receptor-expressing cell line (e.g., LNCaP, PC-3)
-
Appropriate cell culture medium
-
Leuprolide acetate
-
Degarelix
-
DMSO (vehicle)
-
6-well plates
-
Reagents for Western blotting (lysis buffer, antibodies for p-ERK, total ERK, and a loading control like GAPDH)
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment to reduce baseline signaling.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Leuprolide (e.g., 100 nM) for 15 minutes (to observe acute signaling)
-
Degarelix (e.g., 100 nM) for 15 minutes
-
-
Cell Lysis: After the 15-minute treatment, place plates on ice, aspirate the medium, and lyse the cells in ice-cold lysis buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and GAPDH.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of p-ERK to total ERK for each treatment group.
Visualizations
References
- 1. Novel insights into post-marketing AEs associated with leuprorelin: A comprehensive analysis utilizing the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified universal approach to COH protocol for IVF: ultrashort flare GnRH-agonist/GnRH-antagonist protocol with tailored mode and timing of final follicular maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupron retards proliferation of ovarian epithelial tumor cells cultured in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Leuprorelin Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of leuprorelin (B1674837) in animal models. Our goal is to enhance the translational relevance of your preclinical studies by providing detailed experimental protocols, quantitative data summaries, and a deeper understanding of the underlying biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of leuprorelin?
A1: Leuprorelin is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in testosterone (B1683101) and estrogen levels.[2][3] However, with continuous administration, it leads to the downregulation and desensitization of the GnRH receptors in the pituitary gland.[2][3] This sustained action ultimately suppresses the secretion of LH and FSH, thereby reducing the production of testosterone in males and estrogen in females to castrate levels.[2][3][4]
Q2: What is the "testosterone flare" or "flare-up effect" observed with leuprorelin administration?
A2: The "testosterone flare" is a transient increase in serum testosterone levels that occurs at the beginning of leuprorelin therapy.[4] This happens because leuprorelin initially acts as a GnRH agonist, stimulating the pituitary to release LH and FSH, which in turn stimulates the testes to produce more testosterone.[2][3] This flare-up is a known clinical phenomenon and is also observed in animal models.[4] In preclinical studies, it's crucial to account for this initial hormonal surge, as it can temporarily exacerbate hormone-dependent tumor growth before the desired suppressive effects take hold.[5]
Q3: How can I mitigate the "flare-up effect" in my animal model?
A3: To mitigate the initial testosterone surge, you can co-administer an anti-androgen for the first few weeks of leuprorelin treatment. This approach is also used in clinical practice. Another strategy is to allow for a "washout" period after the initial leuprorelin administration (typically one to two weeks) before starting experimental measurements that could be influenced by the hormone surge.[5]
Q4: What are the recommended routes of administration for leuprorelin in rodents?
A4: The most common routes of administration for leuprorelin in rodent models are subcutaneous (SC) and intramuscular (IM) injections.[1][5] The choice between these routes often depends on the formulation (e.g., solution vs. depot) and the desired release profile. Depot formulations are designed for sustained release over a period of weeks to months and are typically given via IM or SC injection.[6]
Q5: How should I prepare a leuprorelin acetate (B1210297) solution for injection in animal studies?
A5: Leuprolide acetate is soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2, as well as in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] For in vivo experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it further with a sterile, isotonic vehicle like saline to minimize the potential for local irritation from the organic solvent.[5] It is generally recommended to use freshly prepared aqueous solutions and not to store them for more than a day.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Testosterone Suppression | - Inadequate dose- Improper drug formulation or storage- Incorrect administration route or technique- Animal strain/species resistance | - Perform a dose-response study to determine the optimal dose for your specific model.- Ensure leuprorelin is properly reconstituted according to the manufacturer's instructions and stored at the recommended temperature. Prepare fresh solutions for each use if possible.[5]- Verify that the injection is being administered correctly (e.g., truly subcutaneous and not intradermal).- Research literature for known differences in sensitivity to GnRH agonists in your chosen animal strain. |
| High Variability in Response Between Animals | - Inconsistent injection volume or technique- Individual differences in drug metabolism- Errors in sample collection or processing | - Ensure all personnel are trained on and consistently follow the same injection protocol.- Increase the number of animals per group to account for biological variability.- Standardize blood sampling time and technique, as well as serum/plasma processing and storage. |
| Injection Site Reactions (e.g., swelling, inflammation) | - High concentration of organic solvent in the vehicle- Non-physiological pH of the formulation- Contamination of the injectable solution | - Dilute stock solutions further in a biocompatible vehicle like sterile saline to reduce the final concentration of the organic solvent.[5]- Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible.- Use sterile techniques for all solution preparations and injections. |
| Tumor Growth Despite Testosterone Suppression | - Development of castration-resistant tumor cells- Tumor heterogeneity- Inaccurate tumor volume measurement | - Confirm testosterone suppression through serum analysis. If testosterone is suppressed, the tumor may be castration-resistant.- Consider using patient-derived xenograft (PDX) models which can better represent the heterogeneity of human tumors.[7]- Ensure consistent and accurate tumor measurement techniques. Use of digital calipers and the same trained individual for all measurements is recommended to reduce variability.[8][9][10] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Leuprolide in Rats
| Parameter | Route | Value | Unit | Reference |
| Elimination Half-Life (t½) | Intravenous | 0.52 ± 0.10 | hours | [3][11] |
| Elimination Half-Life (t½) | Subcutaneous | 0.66 ± 0.03 | hours | [3][11] |
| Absorption Rate Constant (ka) | Subcutaneous | 16.67 ± 2.55 | h⁻¹ | [3][11] |
| Total Body Clearance (CL) | Intravenous | 514.46 | mL/h | [3][11] |
| Volume of Distribution (Vd) | Intravenous | 487.40 | mL | [3][11] |
| Bioavailability | Subcutaneous | 50.60 | % | [3][11] |
Table 2: Pharmacodynamic Parameters of Leuprolide in Rats
| Parameter | Animal Model | Value | Unit | Reference |
| Emax | Wistar Rats | 0.98 ± 0.01 | - | [3][11] |
| Emax | Iar:COP Rats (Prostate Cancer Model) | 0.96 ± 0.01 | - | [3][11] |
| EC50 | Wistar Rats | 0.44 ± 0.08 | ng/mL | [3][11] |
| EC50 | Iar:COP Rats (Prostate Cancer Model) | 0.15 ± 0.02 | ng/mL | [3][11] |
Experimental Protocols
Protocol 1: Subcutaneous Leuprorelin Administration in a Mouse Prostate Cancer Model
Materials:
-
Leuprolide acetate powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Insulin syringes (28-30 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Dose Calculation: Weigh each mouse to determine the precise volume of leuprorelin solution to be injected based on the desired dosage (e.g., mg/kg).
-
Leuprorelin Formulation:
-
Prepare a stock solution of leuprolide acetate in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize local irritation.
-
-
Injection Procedure:
-
Restrain the mouse securely.
-
Wipe the injection site on the flank with a 70% ethanol wipe.
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body, ensuring it is in the subcutaneous space.
-
Inject the calculated volume of the leuprorelin solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Monitor the animals for any signs of distress or adverse reactions at the injection site.
Protocol 2: Measurement of Subcutaneous Tumor Volume with Calipers
Materials:
-
Digital calipers
-
Animal scale
-
Anesthesia (e.g., isoflurane) and delivery system (optional, but recommended for accuracy and animal welfare)
-
70% ethanol
Procedure:
-
Animal Restraint/Anesthesia: If not using anesthesia, restrain the animal securely. For more accurate measurements, anesthetize the mouse using an isoflurane (B1672236) chamber and maintain anesthesia via a nose cone.[8]
-
Tumor Measurement:
-
If the tumor is difficult to visualize, spray the area with 70% ethanol to mat down the fur.[8]
-
Using the digital calipers, measure the longest diameter of the tumor (length, L).[8]
-
Measure the diameter perpendicular to the length (width, W).[8]
-
Avoid compressing the tumor with the calipers to ensure an accurate measurement.[8]
-
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .[8]
-
Recording Data: Record the length, width, and calculated volume for each animal at each time point.
-
Animal Recovery: If anesthesia was used, monitor the animal until it has fully recovered.[8]
Protocol 3: Quantification of Serum Testosterone using ELISA
Materials:
-
Rat/Mouse Testosterone ELISA kit (follow manufacturer's instructions)[12][13][14][15][16]
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from the animals at the desired time points via an appropriate method (e.g., tail vein, submandibular, or terminal cardiac puncture).
-
Dispense the blood into serum separator tubes.
-
-
Serum Separation:
-
Sample Storage: If not assaying immediately, store the serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][13]
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and dilutions as per the kit protocol.[12][13]
-
Add standards, controls, and samples to the appropriate wells of the ELISA plate.[12][13]
-
Follow the kit's instructions for the addition of conjugate, substrate, and stop solution, with the specified incubation times and washing steps.[12][13]
-
-
Data Analysis:
-
Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.[12][13]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the unknown samples by interpolating their absorbance values on the standard curve.[12][13]
-
Visualizations
Caption: Simplified GnRH receptor signaling pathway activated by leuprorelin.
Caption: General experimental workflow for a leuprorelin efficacy study.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of a new leuprorelin acetate depot formulation in patients with advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vetmed.illinois.edu [vetmed.illinois.edu]
- 7. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bt-laboratory.com [bt-laboratory.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating the Inhibitory Effect of Leuprorelin on PSA Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leuprorelin's inhibitory effect on Prostate-Specific Antigen (PSA) gene expression with alternative therapies. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
Introduction
Leuprorelin (B1674837), a gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of advanced prostate cancer.[1] Its primary mechanism of action involves the suppression of testicular testosterone (B1683101) production, a key driver of prostate cancer cell growth and PSA gene expression.[1][2] Continuous administration of leuprorelin leads to the downregulation of GnRH receptors in the pituitary gland, which in turn decreases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal cascade ultimately results in castrate levels of serum testosterone.[1][2]
While the clinical efficacy of leuprorelin in reducing PSA levels is well-documented, it is crucial for researchers and drug development professionals to understand its direct effects on PSA gene expression and how it compares to other androgen deprivation therapies (ADT), particularly GnRH antagonists like degarelix (B1662521) and relugolix, and other GnRH agonists such as goserelin (B1671991) and triptorelin.
Mechanism of Action: Leuprorelin's Indirect Inhibition of PSA Gene Expression
Leuprorelin's effect on PSA gene expression is primarily indirect, mediated through the suppression of the hypothalamic-pituitary-gonadal axis. The process begins with leuprorelin, a GnRH agonist, binding to GnRH receptors in the anterior pituitary. Initially, this causes a surge in LH and FSH, leading to a transient increase in testosterone.[1][2] However, continuous stimulation desensitizes the GnRH receptors, leading to reduced LH and FSH secretion. The subsequent drop in testosterone levels deprives the androgen receptor (AR) in prostate cancer cells of its primary ligand. This prevents AR translocation to the nucleus and its binding to androgen response elements (AREs) on the PSA gene, thereby inhibiting its transcription.
One study has shown that leuprorelin acetate (B1210297) can also directly reduce PSA gene expression in both hormone-sensitive (LNCaP) and hormone-insensitive (PC-3) prostate cancer cell lines.[3][4][5] This suggests a potential testosterone-independent mechanism of action, although the primary clinical effect is attributed to testosterone suppression.
References
A Comparative Guide to the Preclinical Efficacy of Generic Versus Branded Leuprorelin Acetate
Mechanism of Action: A Shared Pathway
Leuprorelin (B1674837) acetate (B1210297), both generic and branded, is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its therapeutic effect is achieved through continuous stimulation of GnRH receptors in the pituitary gland. This initially leads to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary surge in gonadal steroid production (testosterone in males and estrogen in females). However, prolonged and continuous administration leads to downregulation and desensitization of the GnRH receptors, ultimately causing a profound and sustained suppression of LH and FSH secretion.[3][4] This reversible "medical castration" is the cornerstone of its efficacy in conditions like prostate cancer and endometriosis.[1][3]
Below is a diagram illustrating the signaling pathway of leuprorelin acetate.
Caption: Signaling pathway of leuprorelin acetate in the pituitary-gonadal axis.
Comparative Efficacy: Pharmacokinetic and Pharmacodynamic Studies
Clinical studies have been conducted to compare the PK and PD profiles of generic leuprorelin acetate microspheres with the branded product, Enantone®. These studies are crucial for establishing bioequivalence and ensuring that the generic versions are as effective and safe as the originator product.
Study 1: Generic (Shanghai Livzon) vs. Branded (Enantone®)
A single-dose, randomized, open-label, parallel-group study was conducted in 48 healthy male Chinese subjects to compare a generic leuprorelin acetate microspheres (3.75 mg, 1-month depot) by Shanghai Livzon Pharmaceutical Co., Ltd. with the branded product Enantone® (3.75 mg, 1-month depot) from Takeda Pharmaceutical Industry Co., Ltd.[5][6]
Experimental Protocol:
-
Study Design: A single-dose, randomized, open-label, parallel-group study.[5]
-
Treatment Arms:
-
Pharmacokinetic (PK) Analysis: Blood samples were collected at predetermined time points to measure leuprolide concentrations. Key PK parameters included Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time 0 to the last measurable concentration), AUC0-D7 (AUC from day 0 to day 7), and AUCD7-t (AUC from day 7 to the last measurable concentration).[5][6]
-
Pharmacodynamic (PD) Analysis: Testosterone levels were measured to assess the drug's effect. Key PD parameters included Emax (maximum testosterone suppression), AUEC0-t (area under the effect-time curve), AUEC0-D7, and AUECD7-t. Castration rate (testosterone ≤ 50 ng/dL) was also determined.[5][6]
-
Safety Assessment: Monitoring of adverse events throughout the study.[5]
Below is a diagram illustrating the experimental workflow.
Caption: Generalized workflow for the comparative clinical study.
Data Presentation:
Table 1: Pharmacokinetic (PK) Parameter Comparison [5][6]
| PK Parameter | Test (Generic) | Reference (Branded) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | 14.07 ± 3.49 | 14.59 ± 3.65 | 94.43% - 118.53% |
| AUC0-t (ng·h/mL) | 3290.0 ± 815.1 | 2772.5 ± 638.2 | 109.13% - 141.88% |
| AUC0-D7 (ng·h/mL) | 1475.2 ± 361.6 | 1269.4 ± 262.1 | 109.53% - 139.54% |
| AUCD7-t (ng·h/mL) | 1814.8 ± 579.0 | 1503.1 ± 459.7 | 105.17% - 145.74% |
Data are presented as mean ± standard deviation.
Table 2: Pharmacodynamic (PD) Parameter Comparison [5][6]
| PD Parameter | Test (Generic) | Reference (Branded) | 90% Confidence Interval |
|---|---|---|---|
| Emax (ng/dL) | 28.50 | 38.90 | 62.80% - 93.57% |
| AUEC0-t (ng·h/dL) | - | - | 88.17% - 110.55% |
| AUEC0-D7 (ng·h/dL) | - | - | 95.72% - 118.50% |
| AUECD7-t (ng·h/dL) | - | - | 79.77% - 105.63% |
| Castration Rate at Day 28 | 91.30% (21/23) | 60.87% (14/23) | - |
Specific mean values for AUEC were not provided in the source.
Summary of Findings: The pharmacokinetic profiles of the generic and branded leuprorelin acetate were similar.[5] The Cmax was comparable, while the AUC values for the generic product were slightly higher than the branded one.[5][6] Importantly, there were no significant differences in the pharmacodynamic parameters, indicating a similar inhibitory effect on testosterone levels.[5] The generic formulation demonstrated a higher castration rate at day 28 compared to the branded product in this study.[5][6] Both formulations were well-tolerated with good clinical safety.[5]
Study 2: Generic (Boennuokang®) vs. Branded (Enantone®) in Prostate Cancer Patients
A retrospective, observational study involving 116 patients with prostate cancer compared the efficacy and safety of a generic leuprorelin acetate microspheres (Boennuokang®; Beijing Biote Pharmaceutical Co., Ltd.) with the branded Enantone®.[7][8]
Experimental Protocol:
-
Treatment Arms:
-
Efficacy Assessment: Testosterone and prostate-specific antigen (PSA) levels were measured at baseline and at months 1, 3, 6, and 12.[7][8]
-
Safety Assessment: Incidence of adverse events was recorded.[7]
Data Presentation:
Table 3: Testosterone and PSA Levels at 12 Months [8]
| Parameter | Test (Generic - Boennuokang®) | Reference (Branded - Enantone®) |
|---|---|---|
| Median Testosterone (ng/dL) | 15.50 | 28.00 |
| Median PSA (ng/mL) | 0.01 | 0.02 |
Data are presented as median values at month 12.
Summary of Findings: Both the generic and branded leuprorelin acetate microspheres were effective in suppressing testosterone and PSA levels in patients with prostate cancer.[7] While testosterone levels at months 3, 6, and 12 were noted to be decreased in the test group compared to the reference group, the changes from baseline for both testosterone and PSA levels were not significantly different between the two groups.[7][8] The safety profiles were also comparable, with no significant difference in the incidence of adverse events.[7] The study concluded that Boennuokang® exhibited similar efficacy and safety to Enantone®.[7][8]
Conclusion
The available data from human clinical studies suggest that the generic formulations of leuprorelin acetate investigated are comparable in efficacy and safety to the branded product, Enantone®. Both show similar pharmacokinetic characteristics and achieve the desired pharmacodynamic effect of testosterone suppression.[5][7] These findings support the interchangeability of these specific generic and branded products in a clinical setting.[5] For researchers and drug development professionals, this underscores the success of depot formulations in providing consistent drug release and therapeutic effect, regardless of the manufacturer, provided that bioequivalence has been established.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Leuprorelin. A review of its pharmacology and therapeutic use in prostatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A single-dose, randomized, open-labeled, parallel-group study comparing the pharmacokinetics, pharmacodynamics and safety of leuprolide acetate microspheres 3.75 mg and Enantone® 3.75 mg in healthy male subjects [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head in vitro comparison of leuprorelin and other GnRH agonists like triptorelin
Mechanism of Action and Signaling Pathway
Both leuprorelin (B1674837) and triptorelin (B344507) are synthetic analogs of the natural GnRH.[1] They act as agonists at the GnRH receptors, which are G-protein coupled receptors (GPCRs) located on the anterior pituitary gland.[1][2] Their mechanism involves an initial stimulation of the receptor, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, often referred to as a "flare-up".[1][3] However, continuous administration leads to receptor desensitization and downregulation, resulting in a profound suppression of gonadotropin and sex hormone production.[3][4]
The primary signaling pathway initiated by the binding of a GnRH agonist to its receptor involves the Gαq/11 protein.[2][5] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These signaling events are crucial for gonadotropin synthesis and secretion.[5] Beyond their effects on the pituitary, GnRH agonists can also exert direct anti-proliferative and pro-apoptotic effects on certain cancer cells that express GnRH receptors.[4][6]
Caption: GnRH Agonist Signaling Pathway.
Comparative In Vitro Data
While direct comparative in vitro studies are scarce, clinical and in vivo research provides some insights into the relative potency of these agonists. For instance, a retrospective study on patients with prostate cancer suggested that triptorelin was more potent than leuprorelin and goserelin (B1671991) in achieving the lowest mean testosterone (B1683101) levels.[3][7][8][9] Specifically, 93.2% of patients on triptorelin achieved testosterone levels below 10 ng/dL, compared to 86.4% on leuprorelin and 54.2% on goserelin.[7][8][9] However, another study showed that leuprolide achieved castration levels faster than triptorelin by day 29, though both were equivalent by day 57.[7][10] These findings highlight the need for direct head-to-head in vitro assays to delineate their intrinsic potencies at the cellular level.
Table 1: Summary of In Vitro Efficacy of GnRH Agonists on Cancer Cell Lines
| GnRH Agonist | Cancer Cell Line | Concentration | Effect | Reference |
| Leuprolide | LNCaP (Prostate) | 10⁻⁶ M | Inhibition of cell proliferation | [4] |
| Leuprolide | MCF-7 (Breast) | 10⁻⁶ M | Inhibition of cell proliferation | [4] |
| GnRH I | Various Cancer Cells | 0.1 µg/ml | Induction of apoptosis | [11] |
| GnRH analogs | Ovarian cancer cells | Not specified | Decreased proliferation | [12] |
Note: This table summarizes findings from various studies and does not represent a direct head-to-head comparison under the same experimental conditions.
Experimental Protocols
To facilitate further comparative research, this section details the methodologies for key in vitro experiments.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay is fundamental for determining the binding affinity (Ki) of GnRH agonists to the GnRH receptor.[5]
Objective: To measure the ability of an unlabeled GnRH agonist (e.g., leuprorelin, triptorelin) to compete with a radiolabeled ligand for binding to the GnRH receptor.[5]
Materials:
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[2]
-
Test Compounds: Unlabeled leuprorelin and triptorelin.
-
Cell Membrane Preparation: Membranes from cells or tissues expressing the GnRH receptor.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.
-
Incubation: Add the GnRH receptor membrane preparation and incubate at a specified temperature (e.g., 25°C) to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[2]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.[2]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the direct anti-proliferative effects of GnRH agonists on cancer cell lines.[4][11]
Objective: To determine the effect of leuprorelin and triptorelin on the viability and proliferation of hormone-sensitive cancer cells.
Materials:
-
Cell Lines: Hormone-sensitive cancer cells (e.g., LNCaP for prostate, MCF-7 for breast).[4]
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum.[4]
-
Test Compounds: Leuprorelin and triptorelin at various concentrations.[4]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or a buffered salt solution.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GnRH agonists or a vehicle control.[4]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot dose-response curves to determine IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Ripple Effect: A Comparative Guide to Leuprorelin's Impact on Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic agent is paramount. This guide provides an in-depth comparative analysis of the downstream molecular effects of leuprorelin (B1674837), a widely used gonadotropin-releasing hormone (GnRH) agonist, on key cellular signaling pathways. We present supporting experimental data, detailed methodologies, and visual representations to objectively compare its performance with other alternatives.
Leuprorelin, a synthetic nonapeptide analog of GnRH, is a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. Its primary mechanism of action involves the initial stimulation and subsequent desensitization and downregulation of GnRH receptors in the pituitary gland. This leads to a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in a significant reduction in gonadal sex hormone levels.[1][2] Beyond this systemic effect, leuprorelin exerts direct effects on cancer cells, modulating a network of intracellular signaling pathways that govern cell proliferation, survival, and adhesion.
Comparative Efficacy of GnRH Agonists on Testosterone Suppression
A primary measure of efficacy for GnRH agonists in prostate cancer is their ability to induce and maintain castrate levels of serum testosterone. Comparative studies have demonstrated the high efficacy of leuprorelin, triptorelin (B344507), and goserelin (B1671991) in achieving this endpoint.
| Parameter | Leuprolide | Triptorelin | Goserelin | Citation |
| Mean Testosterone Levels (ng/dL) during 9 months of treatment | Higher than Triptorelin | Lowest | Highest | [3] |
| % of Patients Achieving Testosterone <50 ng/dL | Comparable | Comparable | Comparable | [3] |
| % of Patients Achieving Testosterone <20 ng/dL | Comparable | Comparable | Comparable | [3] |
| % of Patients Achieving Testosterone <10 ng/dL | 86.4% | 93.2% | 54.2% | [3] |
| 9-Month Survival Rate | 90.5% | 97.0% | Not Directly Compared | [4] |
Direct Cellular Effects: A Deeper Dive into Signaling Pathways
Leuprorelin's influence extends beyond hormonal suppression, directly impacting the molecular circuitry within cancer cells. This section explores its effects on the MAPK/ERK, PI3K/Akt, and Protein Kinase C (PKC) signaling pathways, as well as on cell adhesion molecules.
The MAPK/ERK Pathway: A Double-Edged Sword
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation and differentiation. The effect of leuprorelin on ERK activation appears to be cell-context dependent.
In androgen-sensitive LNCaP prostate cancer cells, leuprorelin acetate (B1210297) (LA) has been shown to reduce ERK phosphorylation induced by epidermal growth factor (EGF).[5] Conversely, in androgen-unresponsive PC-3 cells, leuprorelin treatment led to an increase in ERK activity.[5] This differential effect suggests that leuprorelin's antiproliferative action may be mediated through distinct mechanisms in different cancer cell types.
Experimental Workflow for Assessing ERK1/2 Phosphorylation
PI3K/Akt and PKC Pathways: Interconnected Signaling Hubs
The PI3K/Akt and Protein Kinase C (PKC) pathways are central to cell survival and proliferation. While direct comparative data for different GnRH agonists on these pathways is sparse, studies on individual agents provide valuable insights. Goserelin, another GnRH agonist, has been shown to promote apoptosis in epithelial ovarian cancer cells by upregulating FOXO1 through the PI3K/Akt signaling pathway.[6][7] This suggests that GnRH agonists can modulate this critical survival pathway.
The activation of GnRH receptors in cancer cells is often coupled to Gαi proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] This is in contrast to the Gαq/11 coupling in the pituitary. This differential coupling could explain the diverse downstream effects observed in different cell types. The activation of PKC isoforms is also a known downstream event of GnRH receptor signaling.[9] However, the specific roles of different PKC isoforms in response to leuprorelin require further investigation, as PKC isoforms can have both tumor-promoting and tumor-suppressing functions depending on the cellular context.[10][11]
GnRH Receptor Downstream Signaling in Cancer Cells
Modulation of Cell Adhesion Molecules
Leuprorelin has been shown to directly influence the expression of molecules involved in cell-cell adhesion, which is crucial in preventing cancer cell invasion and metastasis. In androgen-sensitive LNCaP cells, leuprorelin up-regulated the expression of E-cadherin, β-catenin, and γ-catenin.[12]
| Adhesion Molecule | Cell Line | Effect of Leuprorelin (10⁻¹¹ or 10⁻⁶ M) | Quantitative Change | Citation |
| E-cadherin | LNCaP | Upregulation | Up to 26-30% increase after 48h | [12] |
| β-catenin | LNCaP | Upregulation | Up to 18% increase | [12] |
| γ-catenin | LNCaP | Upregulation | Up to 40% increase | [12] |
| Adhesion Molecules | PC-3 | No effect | - | [12] |
Experimental Protocols
For researchers aiming to validate these findings, detailed experimental protocols are essential.
Western Blot Analysis for Phosphorylated and Total ERK1/2
-
Cell Culture and Treatment: Plate LNCaP or PC-3 cells and grow to 70-80% confluency. Treat cells with desired concentrations of leuprorelin, with or without growth factors like EGF, for specified time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[13][14]
RT-qPCR for Gene Expression Analysis (e.g., PSA, c-Fos, c-Jun)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., PSA, c-Fos, c-Jun) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[15]
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with various concentrations of leuprorelin or other GnRH agonists.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay such as MTT, XTT, or a crystal violet-based assay.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition compared to the untreated control.[1][16]
Conclusion
Leuprorelin's therapeutic effects are multifaceted, stemming from both its systemic hormonal suppression and its direct actions on cancer cells. This guide highlights the downstream molecular consequences of leuprorelin treatment, particularly its differential impact on the MAPK/ERK pathway and its role in modulating cell adhesion. While comparative data on the direct signaling effects of different GnRH agonists remains an area for further research, the provided data and protocols offer a solid foundation for researchers to explore and validate the intricate molecular landscape shaped by leuprorelin. The continued elucidation of these pathways will be instrumental in optimizing current therapeutic strategies and developing novel targeted treatments.
References
- 1. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein kinase C (PKC) isoforms in cancer, tumor promotion and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 12. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. GnRH-Regulated Expression of Jun and JUN Target Genes in Gonadotropes Requires a Functional Interaction between TCF/LEF Family Members and β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
A Comparative Guide to the Pharmacokinetics of Subcutaneous vs. Intramuscular Leuprorelin Injections
For researchers and drug development professionals, understanding the pharmacokinetic profiles of different administration routes for a given drug is paramount for optimizing delivery, efficacy, and patient compliance. This guide provides a detailed comparison of the pharmacokinetics of subcutaneous (SC) versus intramuscular (IM) injections of leuprorelin (B1674837) acetate (B1210297), a widely used gonadotropin-releasing hormone (GnRH) agonist. The data presented is compiled from head-to-head comparative studies to provide a clear and objective overview.
Pharmacokinetic Profile Comparison
A pivotal study comparing single 7.5 mg injections of a subcutaneous formulation (SC-LA) and an intramuscular formulation (IM-LA) in healthy male subjects revealed significant differences in their pharmacokinetic profiles.[1][2] The intramuscular injection resulted in a higher initial surge of leuprolide acetate, while the subcutaneous route provided a more prolonged release and greater overall drug exposure.
| Pharmacokinetic Parameter | Subcutaneous Leuprorelin Acetate (7.5 mg) | Intramuscular Leuprorelin Acetate (7.5 mg) |
| Cmax (Maximum Concentration) | 19 ± 8.0 ng/mL | 27 ± 4.9 ng/mL |
| Tmax (Time to Maximum Concentration) | 2.1 ± 0.8 hours | 1.0 ± 0.4 hours |
| AUClast (Area Under the Curve) | 1.9-fold higher than IM-LA | - |
| Duration of Quantifiable Concentration | Up to 56 days | Up to 42 days |
Table 1: Comparative Pharmacokinetic Parameters of Subcutaneous vs. Intramuscular Leuprorelin Acetate. [3][1][2]
Experimental Protocols
The data presented above is primarily derived from a Phase I, open-label, parallel-group study. Below is a summary of the experimental methodology.[3][1][2]
Study Design: A total of 32 healthy male subjects were randomized into two groups of 16. One group received a single 7.5 mg injection of subcutaneous leuprolide acetate, and the other group received a single 7.5 mg injection of intramuscular leuprolide acetate.[3][1][2]
Pharmacokinetic and Pharmacodynamic Assessment: Blood samples were collected at predetermined intervals to assess leuprolide acetate (LA) concentrations. Pharmacodynamic effects were evaluated by measuring serum luteinizing hormone (LH) and testosterone (B1683101) (T) concentrations.[1]
Bioanalytical Methods: Serum concentrations of leuprolide acetate, luteinizing hormone, and testosterone were quantified using validated analytical methods. The lower limit of quantification (LOQ) for leuprolide acetate was 50 pg/mL.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of leuprorelin and the workflow of the comparative pharmacokinetic study.
References
A Head-to-Head In Vitro Analysis of Leuprorelin and Bicalutamide in Androgen Deprivation Strategies
For researchers, scientists, and drug development professionals, understanding the nuanced differences between androgen deprivation therapies is critical for advancing prostate cancer research. This guide provides an objective in vitro comparison of two widely used compounds, leuprorelin (B1674837) and bicalutamide (B1683754), summarizing their mechanisms of action, effects on prostate cancer cell lines, and the experimental protocols used to evaluate their efficacy.
Prostate cancer growth is often driven by androgens, making androgen deprivation therapy (ADT) a cornerstone of treatment. Two common strategies involve the use of the gonadotropin-releasing hormone (GnRH) agonist, leuprorelin, and the non-steroidal anti-androgen, bicalutamide. While both aim to disrupt androgen receptor (AR) signaling, they do so through fundamentally different mechanisms, leading to distinct in vitro profiles. This guide synthesizes available data to compare these two agents.
Mechanisms of Action: A Tale of Two Pathways
Leuprorelin and bicalutamide employ contrasting strategies to inhibit androgen-dependent signaling pathways.
Leuprorelin: Systemic Suppression with Potential Direct Effects
As a GnRH agonist, leuprorelin's primary mechanism of action is central. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101).[1][2] However, continuous exposure leads to the downregulation and desensitization of GnRH receptors in the pituitary. This ultimately suppresses the secretion of LH and FSH, dramatically reducing the production of testosterone.[1][2][3][4]
Interestingly, some in vitro studies suggest that leuprorelin may also exert direct effects on prostate cancer cells. It has been shown to counteract the proliferative stimulus of androgens in the androgen-sensitive LNCaP cell line and inhibit the growth of androgen-insensitive PC-3 cells stimulated by epidermal growth factor (EGF).[5] Furthermore, leuprorelin has been observed to upregulate the expression of GnRH receptors on prostate cancer cells themselves.[6][7]
Bicalutamide: Direct and Competitive Androgen Receptor Blockade
In contrast, bicalutamide is a non-steroidal anti-androgen that acts directly at the tumor cell level.[8][9][10][11] It functions as a competitive antagonist of the androgen receptor (AR), directly competing with androgens like testosterone and dihydrotestosterone (B1667394) (DHT) for binding to the AR's ligand-binding domain.[8][9][12] By binding to the AR, bicalutamide prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.[8][13] Some evidence also suggests that bicalutamide can promote the degradation of the AR protein.[9]
Comparative In Vitro Efficacy
While no studies have been identified that directly compare leuprorelin and bicalutamide in the same in vitro experimental setup, a review of the existing literature allows for an indirect comparison of their effects on key cellular processes.
Effects on Cell Viability and Proliferation
The following table summarizes the observed effects of leuprorelin and bicalutamide on the viability and proliferation of various prostate cancer cell lines. It is important to note that these data are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Effect | Quantitative Data (from individual studies) | Citation(s) |
| Leuprorelin | LNCaP (androgen-sensitive) | Counteracts androgen-stimulated proliferation | - | [9][14] |
| PC-3 (androgen-insensitive) | Inhibits EGF-stimulated proliferation | - | [9][14] | |
| Bicalutamide | LNCaP (androgen-sensitive) | Inhibits proliferation | IC50: ~7 µM (MTS Assay) | [15] |
| VCaP (androgen-sensitive) | Inhibits proliferation | IC50: 51.6 µM (MTS Assay) | [15] | |
| 22Rv1 (castration-resistant) | Inhibits proliferation | - | [16] | |
| DU-145 (androgen-insensitive) | Inhibits proliferation | - | [16] |
Effects on Apoptosis
Both leuprorelin and bicalutamide have been shown to induce apoptosis, or programmed cell death, in prostate cancer cells.
| Compound | Cell Line/Model | Effect | Mechanism | Citation(s) |
| Leuprorelin | Rat Prostate (in vivo) | Induces apoptosis | - | [17] |
| Bicalutamide | PWR-1E (androgen-dependent) | Induces apoptosis | Caspase-dependent, calpain-independent | [18] |
| PC-3 (androgen-independent) | Induces apoptosis | Partially caspase-dependent, partially calpain-dependent | [18] | |
| LNCaP (androgen-sensitive) | Induces apoptosis | Involves fodrin cleavage by calpain | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by leuprorelin and bicalutamide.
Experimental Protocols
The following are detailed methodologies for key in vitro assays commonly used to assess the efficacy of compounds like leuprorelin and bicalutamide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in complete culture medium. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (leuprorelin or bicalutamide). Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined from the dose-response curve.[2][3][19][20]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in multi-well plates and treated with the desired concentrations of leuprorelin or bicalutamide for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[18]
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a known androgen for binding to the AR.
-
Preparation of Cell Lysates or Recombinant AR: Cell lysates containing the androgen receptor are prepared from prostate cancer cells, or a purified recombinant AR protein is used.
-
Radioligand Incubation: The cell lysate or recombinant AR is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (bicalutamide) are added to the incubation mixture.
-
Separation of Bound and Free Radioligand: After incubation, the bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand, is determined. This value is then used to calculate the binding affinity (Ki) of the test compound.[12]
Summary and Conclusion
Leuprorelin and bicalutamide represent two distinct and important strategies for androgen deprivation in prostate cancer. Leuprorelin acts systemically by downregulating the hypothalamic-pituitary-gonadal axis to reduce testosterone production, with potential for direct effects on tumor cells. In contrast, bicalutamide acts as a direct, competitive antagonist at the androgen receptor within the cancer cells.
The available in vitro data, although not from direct head-to-head comparative studies, indicate that both agents can inhibit the growth and promote the death of prostate cancer cells. Bicalutamide's effects are more extensively characterized at the cellular level, with established antiproliferative and pro-apoptotic activities in both androgen-sensitive and -insensitive cell lines. The direct in vitro effects of leuprorelin appear to be more nuanced and may involve interactions with other signaling pathways.
For researchers and drug development professionals, the choice between these agents in an in vitro setting will depend on the specific research question. Bicalutamide is a suitable tool for directly studying the effects of AR antagonism at the cellular level. Leuprorelin, on the other hand, is more relevant for investigating the cellular consequences of systemic androgen deprivation and for exploring the direct effects of GnRH receptor signaling on prostate cancer cells. Future head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of the cellular effects of these two important therapeutic agents.
References
- 1. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bicalutamide enhances fodrin-mediated apoptosis through calpain in LNCaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijss-sn.com [ijss-sn.com]
- 7. Androgen Deprivation Therapy for Recurrent Prostate Cancer - NCI [cancer.gov]
- 8. GnRH agonists and antagonists decrease the metastatic progression of human prostate cancer cell lines by inhibiting the plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bicalutamide monotherapy versus leuprolide monotherapy for prostate cancer: effects on bone mineral density and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bicalutamide and leuprolide on prostate-specific antigen (PSA), acid phosphatase (ACP) and prostatic acid phosphatase (PAP) in men with benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic changes with degarelix vs leuprolide plus bicalutamide in patients with prostate cancer: a randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3′-diindolylmethane through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Bicalutamide vs Leuprolide Comparison - Drugs.com [drugs.com]
- 20. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
Evaluating the Synergistic Effects of Leuprorelin with Other Anti-Cancer Agents: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of leuprorelin (B1674837), a gonadotropin-releasing hormone (GnRH) agonist, with various anti-cancer agents. The data presented is compiled from key clinical trials to aid in the evaluation of combination therapies for cancers such as prostate and breast cancer. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Mechanism of Action: Leuprorelin
Leuprorelin is a synthetic GnRH analogue that acts as a potent inhibitor of gonadotropin secretion when administered continuously.[1][2] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) (in males) and estrogen (in females).[1][3][4] However, continuous administration leads to downregulation and desensitization of GnRH receptors in the pituitary gland, resulting in a significant reduction in LH and FSH secretion.[2][3][4] This ultimately suppresses the production of gonadal steroid hormones, which is the therapeutic goal in hormone-sensitive cancers.[3][4]
Signaling Pathway of Leuprorelin Action
Caption: Mechanism of action of Leuprorelin on the Hypothalamic-Pituitary-Gonadal axis.
Leuprorelin in Combination Therapy for Prostate Cancer
Androgen deprivation therapy (ADT) with GnRH agonists like leuprorelin is a cornerstone of treatment for advanced prostate cancer.[5] Combining leuprorelin with other agents that target the androgen receptor (AR) signaling pathway or utilize different cytotoxic mechanisms has shown improved efficacy.
Leuprorelin and Enzalutamide (B1683756)
Enzalutamide is an androgen receptor inhibitor that blocks the effects of testosterone on prostate cancer cells.[6] The combination of leuprorelin and enzalutamide provides a dual blockade of the androgen signaling pathway.
Quantitative Data Summary: EMBARK Trial
The phase 3 EMBARK trial evaluated the efficacy of enzalutamide plus leuprolide in patients with high-risk, biochemically recurrent, non-metastatic hormone-sensitive prostate cancer.[7][8]
| Endpoint | Enzalutamide + Leuprolide | Leuprolide Alone | Hazard Ratio (95% CI) | P-value |
| Metastasis-Free Survival | Statistically Significant Improvement | - | - | < 0.001[8] |
| Overall Survival (8-year rate) | 78.9%[9] | 69.5%[9] | 0.597 (0.444–0.804) | 0.0006 |
| Risk of Death Reduction | 40.3% lower risk of death | - | - | - |
Experimental Protocol: EMBARK Trial
-
Patient Population: Men with high-risk, biochemically recurrent, non-metastatic hormone-sensitive prostate cancer.[8]
-
Treatment Arms:
-
Primary Endpoint: Metastasis-free survival.[8]
-
Key Secondary Endpoint: Overall survival.[8]
Synergistic Signaling Pathway: Leuprorelin and Enzalutamide
Caption: Dual blockade of the androgen receptor signaling pathway by leuprorelin and enzalutamide.
Leuprorelin and Abiraterone (B193195) Acetate (B1210297)
Abiraterone acetate inhibits CYP17, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and prostate tumors, thereby further reducing androgen levels.[10]
Quantitative Data Summary: Phase II Neoadjuvant Study
A randomized phase II trial evaluated the combination of leuprolide with abiraterone acetate as a neoadjuvant therapy for localized high-risk prostate cancer.[11][12]
| Endpoint | Abiraterone + Leuprolide (24 weeks) | Historical Leuprolide Alone |
| Pathologic Complete Response (pCR) | 10%[11] | Low[11] |
| Near pCR | 24%[11] | - |
| Intraprostatic Androgens | Significantly lower vs. LHRHa alone[12] | - |
Experimental Protocol: Phase II Neoadjuvant Study
-
Patient Population: 58 men with localized high-risk prostate cancer.[11]
-
Treatment Arms:
-
Primary Endpoint: Dihydrotestosterone/testosterone levels in 12-week prostate biopsies.[12]
-
Secondary Endpoint: Pathologic staging after prostatectomy.[11][13]
Leuprorelin and Docetaxel (B913)
Docetaxel is a chemotherapy agent that works by disrupting the microtubule network in cells, leading to cell death. Its combination with ADT is a standard treatment for metastatic prostate cancer.
Quantitative Data Summary: TAX-3501 Trial
The TAX-3501 trial, although terminated prematurely, evaluated the use of adjuvant leuprolide with or without docetaxel in high-risk prostate cancer after radical prostatectomy.[14] Due to early termination, the study was underpowered to detect significant differences in progression-free survival.[14]
Experimental Protocol: TAX-3501 Trial
-
Patient Population: Patients with high-risk prostate cancer after radical prostatectomy.[15]
-
Treatment Arms:
-
Immediate Hormonal Therapy (I(HT)): Leuprolide acetate (22.5 mg subcutaneously every 3 months for 18 months).[15][16]
-
Immediate Chemo-Hormonal Therapy (I(CHT)): Docetaxel (75 mg/m² IV every 3 weeks for 6 cycles) plus leuprolide.[15][16]
-
Deferred Hormonal Therapy (D(HT)): Leuprolide at progression.[15]
-
Deferred Chemo-Hormonal Therapy (D(CHT)): Docetaxel plus leuprolide at progression.[15]
-
Leuprorelin in Combination Therapy for Breast Cancer
In premenopausal women with hormone receptor-positive (HR+) breast cancer, ovarian function suppression with a GnRH agonist like leuprorelin is a key treatment strategy.[17][18]
Leuprorelin with Letrozole (B1683767) and Everolimus (B549166)
Letrozole is an aromatase inhibitor that blocks estrogen synthesis, and everolimus is an mTOR inhibitor. The LEO study investigated the addition of everolimus to letrozole and ovarian suppression with leuprorelin.[19]
Quantitative Data Summary: LEO Study
| Endpoint | Everolimus + Letrozole + Leuprorelin | Letrozole + Leuprorelin | P-value |
| Median PFS (Visceral Metastases) | 16.4 months[19] | 9.5 months[19] | 0.048[19] |
| Clinical Benefit Rate (CBR) | 83%[19] | 62%[19] | 0.010[19] |
Experimental Protocol: LEO Study
-
Patient Population: Premenopausal women with HR+, HER2-negative recurrent/metastatic breast cancer with prior tamoxifen (B1202) exposure.[19]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[20]
Experimental Workflow: LEO Study
Caption: Workflow diagram for the LEO clinical trial.
Leuprorelin in Combination Therapy for Ovarian Cancer
The role of leuprorelin in ovarian cancer is less established, but it has been investigated, particularly in granulosa cell tumors and refractory epithelial ovarian cancer.
Quantitative Data Summary: Recurrent Granulosa Cell Tumors
A retrospective cohort study evaluated leuprorelin acetate in patients with recurrent granulosa cell tumors.[21]
| Endpoint | Leuprolide Acetate |
| 6-Month Clinical Benefit Rate (Gross Disease) | 66%[21] |
| Median Progression-Free Survival | 10.3 months (Comparable to chemotherapy)[21] |
Experimental Protocol: Retrospective Cohort Study
-
Patient Population: 62 patients with recurrent granulosa cell tumors.[21]
-
Treatment: Leuprolide acetate-containing therapy, with nearly half as single-agent therapy and others in combination, most often with an aromatase inhibitor.[21]
-
Outcomes Measured: 6-month clinical benefit rate and progression-free survival.[21]
Conclusion
The combination of leuprorelin with other anti-cancer agents demonstrates significant synergistic effects, particularly in hormone-sensitive cancers like prostate and breast cancer. By targeting multiple points in cancer-promoting signaling pathways, these combination therapies offer improved survival and disease control compared to monotherapy. The data presented in this guide, derived from key clinical trials, underscores the importance of continued research into novel therapeutic combinations involving leuprorelin to further enhance patient outcomes.
References
- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. Prostate cancer - Wikipedia [en.wikipedia.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. emjreviews.com [emjreviews.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. Intense androgen-deprivation therapy with abiraterone acetate plus leuprolide acetate in patients with localized high-risk prostate cancer: results of a randomized phase II neoadjuvant study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Adjuvant leuprolide with or without docetaxel in patients with high-risk prostate cancer after radical prostatectomy (TAX-3501): important lessons for future trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjuvant Leuprolide With or Without Docetaxel in Patients With High-Risk Prostate Cancer After Radical Prostatectomy (TAX-3501): Important Lessons for Future Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. lbbc.org [lbbc.org]
- 18. Clinical Studies Investigating the Use of Leuprorelin in Breast Cancer Patients from Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leuprorelin combined with letrozole with/without everolimus in ovarian-suppressed premenopausal women with hormone receptor-positive, HER2-negative metastatic breast cancer: The LEO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical outcomes of leuprolide acetate in the treatment of recurrent ovarian granulosa cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Leuprorelin on Androgen-Sensitive and Androgen-Insensitive Prostate Cancer Cells
A detailed guide for researchers and drug development professionals on the differential effects of the GnRH agonist Leuprorelin (B1674837).
Leuprorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer.[1] Its primary systemic mechanism involves the downregulation of pituitary GnRH receptors, leading to suppressed testosterone (B1683101) production.[2][3] However, emerging evidence highlights the direct effects of GnRH agonists on prostate cancer cells, independent of systemic androgen levels. These direct actions are particularly relevant as prostate cancer progresses to a castration-resistant state.
This guide provides a comparative analysis of leuprorelin's effects on androgen-sensitive (e.g., LNCaP) versus androgen-insensitive (e.g., PC-3, DU-145) prostate cancer cell lines, supported by experimental data. While leuprorelin, when used alone, does not consistently regulate cell growth in either cell type, its efficacy is pronounced when counteracting the proliferative stimuli specific to each cell's phenotype.[4][5][6]
Comparative Effects on Cell Proliferation and Gene Expression
Studies reveal that leuprorelin's direct impact varies significantly between cell lines with different androgen sensitivities. In androgen-sensitive LNCaP cells, leuprorelin effectively counteracts the growth-stimulatory effects of androgens like dihydrotestosterone (B1667394).[4][5] Conversely, in androgen-insensitive PC-3 cells, it demonstrates an inhibitory effect on the mitogenic action of epidermal growth factor (EGF).[4][5][6]
A notable finding is that leuprorelin acetate (B1210297) can reduce prostate-specific antigen (PSA) gene expression in both androgen-sensitive and -insensitive cells.[4][5][6] This suggests a direct regulatory role on PSA expression that is independent of its anti-proliferative mechanism.
| Cell Line | Androgen Sensitivity | Key Proliferative Stimulus | Effect of Leuprorelin Monotherapy on Growth | Effect of Leuprorelin on Stimulated Growth | Effect of Leuprorelin on PSA Gene Expression |
| LNCaP | Sensitive | Dihydrotestosterone (Androgen) | Ineffective[4][5] | Counteracts androgen-induced proliferation[4][5] | Reduces basal and androgen-induced expression[4][5] |
| PC-3 | Insensitive | Epidermal Growth Factor (EGF) | Ineffective[4][5] | Inhibits EGF-induced proliferation[4][5][6] | Reduces basal and EGF-induced expression[4][5] |
| DU-145 | Insensitive | Growth Factors | Growth inhibition observed in some studies[7] | Not specified in detail | Not specified in detail |
Signaling Pathways and Molecular Mechanisms
The differential response to leuprorelin is rooted in the distinct signaling pathways active in androgen-sensitive and -insensitive cells. Leuprorelin's effects are mediated through GnRH receptors (GnRH-R) present on the cancer cells themselves.[8][9]
In Androgen-Sensitive (LNCaP) Cells: Leuprorelin's action is closely tied to the androgen receptor (AR) signaling pathway. It counteracts the proliferative signals initiated by androgen binding to the AR. The presence of high-affinity GnRH receptors in LNCaP cells is associated with this biological response.[7][10]
In Androgen-Insensitive (PC-3) Cells: These cells often rely on growth factor receptor pathways, such as the EGF receptor pathway, for proliferation. Leuprorelin interferes with this signaling cascade.[4][5] Interestingly, leuprorelin treatment has been shown to upregulate GnRH-R expression on PC-3 cells over time, which may sustain their responsiveness to the drug's direct anti-tumor activity.[8][11] PC-3 cells tend to express low-affinity GnRH binding sites.[7][10]
Experimental Protocols
The following are generalized methodologies based on the cited research for assessing the effects of leuprorelin on prostate cancer cell lines.
1. Cell Culture and Treatment:
-
Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Androgen Stimulation (LNCaP): For experiments involving androgenic effects, cells are often cultured in a steroid-depleted medium (using charcoal-stripped FBS) before being treated with dihydrotestosterone (DHT).
-
Growth Factor Stimulation (PC-3): Cells are typically serum-starved before treatment with Epidermal Growth Factor (EGF) to study its specific mitogenic effects.
-
Leuprorelin Treatment: Leuprorelin acetate is dissolved in a suitable solvent (e.g., sterile water) and added to the culture medium at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).
2. Cell Proliferation Assay:
-
Method: Cell Counting using a hemocytometer (e.g., a Burker chamber) or MTT assay.
-
Procedure:
-
Seed cells in multi-well plates at a predetermined density.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with a fresh medium containing the respective treatments (Leuprorelin, DHT, EGF, or combinations).
-
Incubate for various time intervals (e.g., 2, 4, 6 days).
-
For cell counting, detach cells using trypsin, and count viable cells using a hemocytometer and trypan blue exclusion.
-
For MTT assay, add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance at a specific wavelength.
-
Calculate the percentage of growth inhibition or stimulation relative to untreated controls.
-
3. Gene Expression Analysis (PSA):
-
Method: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR).[4][5][6]
-
Procedure:
-
Culture and treat cells as described above.
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform PCR using specific primers for the PSA gene and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze PCR products using gel electrophoresis and quantify band intensity to determine relative gene expression.
-
Conclusion and Implications
The direct action of leuprorelin on prostate cancer cells presents a dual mechanism: interfering with androgen-driven proliferation in sensitive cells and inhibiting growth factor-driven pathways in insensitive cells.[4][5][6] This suggests that GnRH agonists may behave as negative growth factors, offering a therapeutic rationale for their use even in castration-resistant prostate cancer, where growth is often driven by factors other than androgens.[5] The ability of leuprorelin to modulate GnRH-R expression on cancer cells further supports the potential for sustained direct anti-tumor effects.[8][11] These findings encourage further research into leveraging the direct cellular effects of GnRH agonists to develop more effective, targeted therapies for advanced prostate cancer.
References
- 1. Advanced delivery of leuprorelin acetate for the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuprorelin - Wikipedia [en.wikipedia.org]
- 4. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-metastatic effect of GV1001 on prostate cancer cells; roles of GnRHR-mediated Gαs-cAMP pathway and AR-YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
Long-Term In Vivo Efficacy of Leuprorelin Depot Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vivo efficacy of various leuprorelin (B1674837) depot formulations. Leuprorelin acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. Its efficacy is critically dependent on the ability of long-acting depot formulations to maintain consistent testosterone (B1683101) suppression over extended periods. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in the evaluation and development of these crucial drug delivery systems.
Comparative Efficacy of Leuprorelin Depot Formulations
The long-term efficacy of leuprorelin depot formulations is primarily assessed by their ability to achieve and maintain castrate levels of serum testosterone, typically defined as ≤ 50 ng/dL, with a more stringent target of ≤ 20 ng/dL gaining prominence. Another key indicator of efficacy in the context of prostate cancer is the reduction of prostate-specific antigen (PSA) levels.
Table 1: Comparison of Testosterone Suppression Efficacy of Different Leuprorelin Depot Formulations in Patients with Advanced Prostate Cancer
| Formulation Duration | Dose | Percentage of Patients Achieving Testosterone ≤ 50 ng/dL | Percentage of Patients Achieving Testosterone ≤ 20 ng/dL | Study Duration |
| 1-Month | 7.5 mg | ≥98% | 94% | 6-8 months |
| 3-Month | 11.25 mg | 100% | 90% | 12 months |
| 3-Month | 22.5 mg | ≥98% | 97.5% | 6-8 months |
| 4-Month | 30 mg | Not explicitly stated, but part of pooled analysis showing high efficacy | 90% (at 6-8 months) | 32 weeks |
| 6-Month | 30 mg | 98% | 81% | 12 months |
| 6-Month | 45 mg | 93.4% - 99% | 88% - 94% | 12 months |
Note: Data is compiled from multiple clinical trials and percentages may vary slightly between studies. The provided ranges reflect the values reported in the cited literature.
Table 2: Comparison of PSA Level Reduction with Different Leuprorelin Depot Formulations in Patients with Advanced Prostate Cancer
| Formulation Duration | Dose | Mean PSA Reduction | Study Duration |
| 1-Month | 3.75 mg | 97.8% | 9 months |
| 3-Month | 11.25 mg | 88% - 96.6% | 9-12 months |
| 6-Month | 30 mg | 89% | 12 months |
| 6-Month | 45 mg | Baseline mean of 39.8 ng/mL reduced to 1.2 ng/mL | 12 months |
Mechanism of Action: GnRH Receptor Signaling
Leuprorelin exerts its therapeutic effect through a biphasic action on the gonadotropin-releasing hormone (GnRH) receptors in the anterior pituitary gland. Initially, as a GnRH agonist, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone levels (the "flare-up" effect). However, continuous stimulation by leuprorelin leads to downregulation and desensitization of the GnRH receptors. This ultimately results in a profound and sustained suppression of LH and FSH secretion, thereby reducing testosterone production to castrate levels.
Figure 1. Simplified signaling pathway of leuprorelin's action on pituitary gonadotropes.
Experimental Protocols for In Vivo Efficacy Validation
The following protocols outline the key methodologies for assessing the long-term efficacy of leuprorelin depot formulations in preclinical animal models. These are representative protocols synthesized from various studies and should be adapted based on specific research objectives.
Long-Term Efficacy Study in a Rat Model
This protocol describes a typical study to evaluate the testosterone suppression efficacy of a long-acting leuprorelin formulation in male rats.
a. Animal Model and Housing:
-
Species and Strain: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Housing: Animals are housed in individually ventilated cages (IVCs) with a 12-hour light/12-hour dark cycle. Cages should contain appropriate bedding and enrichment materials. Standard laboratory chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the start of the study.
b. Experimental Design and Dosing:
-
Groups:
-
Group 1: Vehicle control (e.g., the depot vehicle without leuprorelin).
-
Group 2: Test formulation of leuprorelin depot (subcutaneous or intramuscular injection).
-
Group 3 (Optional): Reference listed drug (e.g., an existing commercial leuprorelin depot formulation).
-
-
Dosing: A single injection of the respective formulation is administered at the start of the study (Day 0). The injection site should be recorded.
c. Blood Sampling and Analysis:
-
Schedule: Blood samples (approximately 0.3-0.5 mL) are collected via a suitable route (e.g., tail vein, saphenous vein) at baseline (pre-dose) and at specified time points post-dose (e.g., Day 1, 3, 7, 14, 28, and then monthly for the duration of the study).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Testosterone Quantification: Plasma testosterone levels are quantified using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity.
d. Data Analysis:
-
The primary endpoint is the time to achieve and the duration of testosterone suppression to castrate levels (typically < 50 ng/dL in rats).
-
Pharmacokinetic parameters of leuprorelin can also be determined from plasma concentrations.
Figure 2. Experimental workflow for in vivo efficacy testing in a rat model.
Pharmacokinetic and Pharmacodynamic Study in Beagle Dogs
Beagle dogs are often used as a non-rodent species to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of long-acting formulations due to their physiological similarities to humans in some aspects.
a. Animal Model and Housing:
-
Species: Male beagle dogs, typically 6-12 months old.
-
Housing: Housed in appropriate kennels with access to exercise areas. Standard canine diet and water are provided. Animals are acclimated to the facility and handling procedures before the study.
b. Experimental Design and Dosing:
-
Groups: Similar to the rat study, with vehicle control, test, and optional reference formulation groups.
-
Dosing: A single subcutaneous or intramuscular injection is administered. The dose is typically calculated based on body weight.
c. Blood Sampling and Analysis:
-
Schedule: Blood samples are collected from a peripheral vein (e.g., cephalic vein) at pre-dose and at frequent intervals post-dose to characterize the initial release and then at extended time points to monitor the long-term profile.
-
Sample Processing: Serum or plasma is prepared and stored at -80°C.
-
Analysis: Both leuprorelin and testosterone concentrations are measured using validated LC-MS/MS methods.
d. Data Analysis:
-
PK parameters such as Cmax, Tmax, and AUC are calculated for leuprorelin.
-
The PD effect is assessed by the extent and duration of testosterone suppression.
-
The relationship between leuprorelin plasma concentration and testosterone suppression is modeled to understand the PK/PD relationship.
Figure 3. Workflow for a PK/PD study of leuprorelin depot in beagle dogs.
Conclusion
The development of long-acting leuprorelin depot formulations has significantly improved the management of hormone-sensitive diseases. The choice of a particular formulation often involves a trade-off between the convenience of less frequent injections and the specific pharmacokinetic and pharmacodynamic profiles required for optimal therapeutic outcomes. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the continued evaluation and development of next-generation leuprorelin depot formulations with enhanced long-term efficacy and patient compliance.
comparing the gene expression profiles of cells treated with leuprorelin versus other GnRH analogs
A comprehensive comparison of GnRH analogs is essential for researchers and clinicians to understand their nuanced effects beyond systemic hormone suppression. While various gonadotropin-releasing hormone (GnRH) agonists like leuprorelin (B1674837), goserelin (B1671991), and triptorelin (B344507) are designed to achieve medical castration by downregulating the pituitary-gonadal axis, their direct effects on cellular gene expression can differ. This guide provides a comparative overview of leuprorelin and other GnRH analogs, focusing on their underlying signaling mechanisms and effects on gene regulation, supported by available data.
While direct, publicly available studies comparing the whole-genome expression profiles of cells treated with leuprorelin versus other GnRH analogs are limited, we can infer their cellular impact by examining their shared signaling pathway and comparing their clinical efficacy in modulating hormone-sensitive gene products like prostate-specific antigen (PSA).
Mechanism of Action: The GnRH Receptor Signaling Pathway
GnRH analogs, including leuprorelin, exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells and various cancer cells.[1][2][3][4] Continuous stimulation with a GnRH agonist, as opposed to the natural pulsatile release of GnRH, leads to receptor desensitization and downregulation.[5][6] This process ultimately suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in gonadal steroid production.[1][5][7]
The intracellular signaling cascade initiated by GnRH receptor activation is crucial for gene transcription. The primary pathway involves the coupling of the GnRH receptor to the Gαq/11 protein.[1][8] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][8] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium.[1][3][8] These events converge to activate the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which then translocate to the nucleus to regulate the transcription of target genes, such as the LH and FSH subunits.[1][8]
Comparative Efficacy of GnRH Agonists
Clinical data provides an indirect measure of the biological activity of different GnRH analogs. The primary endpoints in studies involving prostate cancer are the suppression of serum testosterone (B1683101) to castrate levels (typically <50 ng/dL or <20 ng/dL) and the reduction of PSA, a downstream product of androgen receptor gene activation. While most GnRH agonists are considered clinically equivalent, some studies suggest minor differences in their potency.[9][10]
| GnRH Analog | Testosterone Suppression (<50 ng/dL) | Testosterone Suppression (<20 ng/dL) | Notes |
| Leuprolide | Achieved in >90% of patients.[11][12] | Achieved in ~91% of patients in some comparative studies.[12] | A study noted a 90.5% 9-month survival rate in one comparative trial.[12] |
| Goserelin | Achieved in >90% of patients.[11] | Effective suppression, comparable to leuprolide.[13] | Demonstrates comparable efficacy to leuprolide in reducing estrogen and PSA levels.[10][14] |
| Triptorelin | Achieved in >90% of patients.[11] | May be more potent, achieving <20 ng/dL and <10 ng/dL in a higher percentage of patients compared to leuprolide and goserelin in one study.[13] | Some data suggests a potential for more reliable maintenance of castration levels.[12] |
This table synthesizes data from multiple clinical studies. Direct head-to-head trials on gene expression are lacking, and clinical outcomes can be influenced by formulation and patient population.
Experimental Protocols
Investigating the specific effects of GnRH analogs on gene expression requires standardized molecular biology techniques. Below is a representative workflow and protocol for such an experiment.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for analyzing changes in gene expression in a cell line model following treatment with a GnRH analog.
Detailed Methodology: Analysis of PSA Gene Expression
This protocol describes a method to assess the effect of leuprorelin on prostate-specific antigen (KLK3 or PSA) gene expression in the LNCaP human prostate cancer cell line.[15][16]
1. Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in 6-well plates and allow them to adhere for 24 hours. Before treatment, switch to a medium containing charcoal-stripped FBS to minimize the influence of exogenous steroids.
2. Treatment with GnRH Analog:
-
Prepare stock solutions of leuprorelin acetate (B1210297) in sterile, nuclease-free water.
-
Treat cells with the desired concentration of leuprorelin (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
Include a vehicle-treated control group (cells treated with the same volume of sterile water).
-
For some experiments, co-treatment with an androgen like dihydrotestosterone (B1667394) (DHT) can be performed to assess the inhibitory effect of leuprorelin.[15]
-
Incubate the treated cells for a specified time period (e.g., 48 hours).
3. Total RNA Extraction:
-
After incubation, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a TRIzol-like reagent according to the manufacturer's instructions.
-
Isolate total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol, air dry, and resuspend in nuclease-free water.
4. RNA Quality Control and cDNA Synthesis:
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
5. Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the PSA gene (KLK3), a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a thermal cycler using a standard amplification protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in PSA gene expression in leuprorelin-treated cells compared to the vehicle control.
Conclusion
Leuprorelin and other GnRH analogs like goserelin and triptorelin are potent suppressors of the hypothalamic-pituitary-gonadal axis, a function mediated through a well-understood signaling pathway involving the GnRH receptor. While their clinical efficacies in achieving medical castration are largely comparable, subtle differences in potency may exist.[9][13] Studies have shown that leuprorelin can directly modulate the expression of specific genes, such as PSA, in cancer cells.[15][16] However, a critical gap remains in the literature regarding direct, large-scale comparative studies of their effects on global gene expression profiles. Future research using high-throughput methods like RNA-sequencing is needed to fully elucidate the unique and overlapping transcriptomic signatures induced by these different, widely used therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuprorelin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04912 [genome.jp]
- 9. researchgate.net [researchgate.net]
- 10. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 11. What are the clinical and indication differences between triptorelin and leuprolide? [inpharmd.com]
- 12. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
Safety Operating Guide
Proper Disposal of Leuprorelin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of leuprorelin (B1674837), a synthetic gonadotropin-releasing hormone agonist, is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to both human health and the environment.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage leuprorelin waste effectively.
Hazard Identification and Waste Segregation
Before disposal, it is imperative to treat leuprorelin as a potent pharmaceutical compound. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is best practice to handle it with care due to its biological activity.[2][3]
Key Segregation Steps:
-
Isolate from General Waste: Never dispose of leuprorelin or its containers in the regular trash or down the drain.[4]
-
Separate from Biohazardous Waste: Pharmaceutical waste must be handled differently from biohazardous materials to prevent it from ending up in landfills after sterilization.[5][6]
-
Distinguish from Hazardous Chemical Waste: Unless mixed with a listed hazardous chemical, leuprorelin waste should be placed in a designated non-hazardous pharmaceutical waste container.[5]
-
Controlled Substances: Leuprorelin is not a controlled substance, so it does not require handling according to U.S. Drug Enforcement Agency (DEA) regulations for controlled substances.[5]
Personal Protective Equipment (PPE)
When handling leuprorelin for disposal, personnel should wear appropriate PPE to avoid exposure.[7][8]
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses or goggles.[7] |
| Lab Coat | Standard laboratory coat to protect clothing. |
| Respiratory Protection | Required when generating dusts or aerosols. |
Disposal Procedures for Leuprorelin Waste
The primary method for leuprorelin disposal in a laboratory setting is through a licensed biomedical waste disposal company.
Step-by-Step Disposal Protocol:
-
Containment: Keep leuprorelin waste in its original container whenever possible. If not feasible, use a clearly labeled, sealed container.
-
Sharps Disposal: Any needles or syringes used for leuprorelin administration must be immediately placed in a designated, puncture-proof sharps container.[4][9]
-
Liquid Waste: For liquid formulations, absorb the material with a suitable absorbent and place it in the designated pharmaceutical waste container.[7]
-
Solid Waste: Place unused vials, syringes (without needles), and contaminated materials like gloves and bench paper into a designated non-hazardous pharmaceutical waste container. These are often white with blue lids.[5]
-
Waste Collection: The designated pharmaceutical waste containers should be collected by a licensed biomedical waste disposal or reverse distribution company for proper treatment, typically incineration.[1][4][5][6]
Emergency Spill Procedures
In the event of a leuprorelin spill, follow these steps:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear PPE: Ensure appropriate PPE is worn before cleaning the spill.
-
Containment: Cover drains to prevent entry into the sewer system.
-
Clean-up:
-
For powders: Carefully take up the dry material, avoiding dust generation.
-
For liquids: Absorb the spillage with a suitable absorbent material.[7]
-
-
Disposal: Place all contaminated cleaning materials into the designated pharmaceutical waste container.
-
Decontamination: Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of leuprorelin in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of leuprorelin waste in a laboratory.
References
- 1. anentawaste.com [anentawaste.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. research.uga.edu [research.uga.edu]
- 4. benchchem.com [benchchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. eugiaus.com [eugiaus.com]
- 8. paipharma.com [paipharma.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
